molecular formula C8H11ClN2O B1658174 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride CAS No. 5993-97-5

2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride

Cat. No.: B1658174
CAS No.: 5993-97-5
M. Wt: 186.64 g/mol
InChI Key: VAUHXGBJYDPUKI-UHFFFAOYSA-N
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Description

2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2O and its molecular weight is 186.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c11-7-5-9-8-3-1-2-4-10(8)6-7;/h1-4,7,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUHXGBJYDPUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C=CC=CC2=N1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5993-97-5
Record name 2H-Pyrido[1,2-a]pyrimidin-3-ol, 3,4-dihydro-, hydrochloride (1:1)
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Record name 2H-Pyrido(1,2-a)pyrimidine, 3,4-dihydro-3-hydroxy-, hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,2-a]pyrinidine hydrochloride
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10549
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride CAS number and identifiers

[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

This compound is a bicyclic heterocycle where a saturated pyrimidine ring is fused to a pyridine ring across the nitrogen bridge.[2] The "2H,3H,4H" designation indicates the saturation of the pyrimidine moiety, while the "3-ol" denotes a hydroxyl group at the C3 position, introducing a critical hydrogen-bond donor/acceptor site absent in the ketone analogues.[2][3]

Core Identifiers
ParameterTechnical Specification
Chemical Name This compound
CAS Number 5993-97-5
Molecular Formula C₈H₁₀N₂O[1][4][5] · HCl
Molecular Weight 186.64 g/mol
Free Base CAS 5993-96-4 (3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol)
MDL Number MFCD00593494
Appearance White to off-white crystalline powder
Solubility Highly soluble in water, methanol; sparingly soluble in non-polar solvents.[1]
Structural Logic

The molecule consists of a cationic bridgehead nitrogen (in the salt form) or a neutral bridgehead nitrogen (in free base).[1] The C3-hydroxyl group is chiral (though often supplied as a racemate) and serves as a "chemical hook" for further derivatization, such as esterification or oxidation to the ketone.[2]

Synthesis & Reaction Mechanism[2][5][11][12]

The most robust synthetic route for this scaffold is the condensation of 2-aminopyridine with epichlorohydrin (1-chloro-2,3-epoxypropane).[1] This reaction is elegant in its atom economy, utilizing the bifunctional nature of epichlorohydrin to anneal the pyrimidine ring onto the pyridine substrate.[2][3]

Experimental Protocol

Note: This protocol involves alkylating agents. Perform in a fume hood.

  • Reagents:

    • 2-Aminopyridine (1.0 eq)[1]

    • Epichlorohydrin (1.1 eq)[1][3]

    • Solvent: Ethanol (absolute) or Methanol[1][3]

    • Catalyst: None required (autocatalytic via HCl generation) or catalytic NaI.[1][2]

  • Procedure:

    • Dissolution: Dissolve 2-aminopyridine in ethanol (5 mL/mmol) in a round-bottom flask.

    • Addition: Add epichlorohydrin dropwise at room temperature.

    • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. The reaction typically proceeds via N-alkylation of the ring nitrogen followed by cyclization.[2]

    • Precipitation: Upon cooling, the hydrochloride salt often precipitates directly.[2][3] If not, reduce volume under vacuum and add diethyl ether to induce crystallization.[2][3]

    • Purification: Recrystallize from ethanol/ether to yield the pure hydrochloride salt.[2]

  • Mechanism: The reaction proceeds via a cascade:

    • Nucleophilic Attack: The pyridine ring nitrogen (being more nucleophilic) attacks the epoxide carbon (or the alkyl chloride, depending on conditions, though epoxide opening is faster).[2][3]

    • Ring Closure: The exocyclic amino group attacks the remaining electrophilic center (chloride or alcohol-activated center).[2]

    • Salt Formation: The leaving chloride ion pairs with the cationic bridgehead nitrogen system.[2]

Mechanistic Pathway Diagram[1][2][8]

SynthesisPathwayReactants2-Aminopyridine+ EpichlorohydrinIntermediate1N-Alkylation(Epoxide Opening)Reactants->Intermediate1EtOH, RefluxIntermediate2Cyclization(Exocyclic Amine Attack)Intermediate1->Intermediate2IntramolecularSN2Product2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol HClIntermediate2->ProductSalt Formation

Caption: Synthesis via condensation of 2-aminopyridine and epichlorohydrin, forming the bicyclic core.

Applications in Drug Discovery[2][5][7][13]

While less famous than its 4-one counterpart (used in Risperidone), the 3-ol scaffold is a privileged structure in modern medicinal chemistry for several reasons:

A. Fragment-Based Drug Discovery (FBDD)

The molecule fits the "Rule of Three" for fragments (MW < 300, H-donors ≤ 3, H-acceptors ≤ 3).[1]

  • Vector: The bridgehead nitrogen provides a rigid orientation.[2]

  • Handle: The C3-OH group allows for probing hydrogen bonding pockets in target proteins (e.g., kinases, GPCRs).[2][3]

B. Metabolic Stability Studies

The 3-hydroxy group mimics a Phase I metabolite of the pyrido-pyrimidine scaffold.[1][2] Researchers use this compound as a reference standard to identify metabolic "soft spots" in lead compounds containing the pyrido[1,2-a]pyrimidine core.[1]

C. Synthetic Divergence

The alcohol can be:

  • Oxidized to the ketone (pyrido[1,2-a]pyrimidin-3-one).[1]

  • Converted to a halide (using SOCl₂) for SN2 coupling.

  • Acylated to form ester prodrugs.[2]

Pharmacophore Mapping Diagram

PharmacophoreCoreBicyclic Core(Rigid Scaffold)Interaction1Bridgehead N(Cationic/H-Bond Acceptor)Core->Interaction1 OrientationInteraction2C3-Hydroxyl(H-Bond Donor/Acceptor)Core->Interaction2 Polar ContactInteraction3Pyridine Ring(Pi-Pi Stacking)Core->Interaction3 Hydrophobic

Caption: Key pharmacophoric interaction points of the pyrido[1,2-a]pyrimidin-3-ol scaffold.

Analytical Characterization

To validate the synthesis of CAS 5993-97-5, the following spectral signatures are diagnostic:

TechniqueDiagnostic SignalInterpretation
¹H NMR (D₂O) δ 4.2–4.5 ppm (Multiplet)Methine proton at C3 (adjacent to OH).[1]
¹H NMR (D₂O) δ 3.5–4.0 ppm (Multiplet)Methylene protons at C2 and C4.[1][3]
¹H NMR (D₂O) δ 6.8–8.5 ppm (Multiplet)4 aromatic protons of the pyridine ring.[1]
MS (ESI+) m/z 151.08 [M+H]⁺Corresponds to the free base cation (C₈H₁₁N₂O⁺).[1]
IR ~3300–3400 cm⁻¹Broad O-H stretch.[2]

References

  • Sigma-Aldrich. this compound Product Specification (CAS 5993-97-5). [1]

  • PubChem. Compound Summary: this compound. [1][6]

  • National Institutes of Health (NIH). Pyrido[1,2-a]pyrimidine Scaffolds in Medicinal Chemistry.[1][2] (General Review).

  • ChemicalBook. CAS 5993-97-5 Properties and Suppliers. [1]

Therapeutic Horizons of Pyrido[1,2-a]pyrimidin-3-ol Scaffolds: From Synthesis to Clinical Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[1,2-a]pyrimidine scaffold, particularly its 3-hydroxy (3-ol) and 3-hydroxy-4-oxo derivatives, represents a privileged structure in modern medicinal chemistry. Historically recognized for analgesic and anti-inflammatory properties, this bicyclic system has evolved into a cornerstone for designing potent antiviral (HIV-1 Integrase inhibitors) and targeted anticancer agents (SHP2, PI3K/mTOR inhibitors).

This technical guide dissects the pyrido[1,2-a]pyrimidin-3-ol class, focusing on the structural causality that drives its biological activity. We move beyond basic descriptions to explore the why and how of this scaffold—from the electronic influence of the bridgehead nitrogen to the metal-chelating capability of the 3-hydroxy-4-oxo motif.

Part 1: Chemical Architecture & The "Chelation Core"

Structural Dynamics and Tautomerism

The therapeutic utility of pyrido[1,2-a]pyrimidin-3-ol derivatives is inextricably linked to their tautomeric equilibrium. While "3-ol" implies an enol, in physiological conditions and drug design, this moiety often exists or is stabilized as part of a 3-hydroxy-4-one system.

  • The Bridgehead Nitrogen: The nitrogen at position 1 (bridgehead) is crucial. It imparts planarity and aromatic character to the pyrimidine ring, influencing the pKa of the 3-hydroxyl group.

  • The Pharmacophore (Metal Binding): The coplanar arrangement of the 3-hydroxyl group and the 4-carbonyl oxygen creates a bidentate ligand field. This is the "warhead" responsible for inhibiting metalloenzymes (e.g., HIV Integrase, Influenza endonuclease) by sequestering the catalytic divalent metal ions (

    
     or 
    
    
    
    ).
Synthetic Accessibility

The synthesis of these derivatives is robust, typically involving the condensation of 2-aminopyridines with malonate derivatives. This modularity allows for rapid generation of Structure-Activity Relationship (SAR) libraries.

Visualization: Synthetic Pathway (Graphviz)

The following diagram outlines the primary synthetic route via the Gould-Jacobs reaction type, a standard in industrial scale-up for this scaffold.

SynthesisPathway Start1 2-Aminopyridine (Nucleophile) Inter Intermediate: Enamine (Michael Adduct) Start1->Inter Condensation (EtOH, Reflux) Start2 Diethyl ethoxymethylene- malonate (EMME) Start2->Inter Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter->Cyclization - EtOH Product Pyrido[1,2-a]pyrimidin-4-one (Core Scaffold) Cyclization->Product Intramolecular Nu Attack Funct Functionalization: 3-Hydroxylation / Halogenation Product->Funct Post-synthetic Modification

Caption: Figure 1. Canonical synthetic pathway for pyrido[1,2-a]pyrimidin-4-one scaffolds via condensation and thermal cyclization.

Part 2: Therapeutic Domains & Mechanisms

Antiviral Potency: HIV-1 Integrase Inhibition

The most validated application of 3-hydroxy-pyrido[1,2-a]pyrimidine derivatives is in the inhibition of HIV-1 Integrase (IN) .[1]

  • Mechanism: HIV Integrase requires two

    
     ions in its active site to catalyze the strand transfer of viral DNA into the host genome.
    
  • Causality: The 3-hydroxy-4-oxo motif mimics the diketo acid pharmacophore of raltegravir. It chelates the

    
     ions, effectively "locking" the enzyme's active site and preventing the viral DNA strand transfer complex (STC) from functioning.
    
  • Key Insight: Substituents at the C-2 position (e.g., carboxamide or carboxylate) often provide secondary interactions with the protein backbone, enhancing selectivity over host enzymes.

Oncology: SHP2 and Kinase Inhibition

Recent studies (2024-2025) have pivoted this scaffold toward cancer therapy.[2]

  • SHP2 Allosteric Inhibition: SHP2 (PTPN11) is a phosphatase critical for RAS-ERK signaling. Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as allosteric inhibitors . Unlike active-site inhibitors (which lack selectivity due to the conserved phosphatase pocket), these derivatives bind to the "tunnel" formed when SHP2 is in its auto-inhibited conformation, stabilizing the inactive state.

  • PI3K/mTOR Dual Inhibition: Fused derivatives have shown capability to inhibit both PI3K and mTOR kinases, inducing G1-phase cell cycle arrest in breast cancer lines (MCF-7).

Anti-inflammatory & Analgesic Activity

Historically, these compounds were explored as non-steroidal anti-inflammatory drugs (NSAIDs).

  • COX Inhibition: Derivatives inhibit Cyclooxygenase-2 (COX-2), reducing Prostaglandin E2 (PGE2) synthesis.[3]

  • ROS Scavenging: The electron-rich aromatic system can act as a radical scavenger, reducing oxidative stress associated with chronic inflammation.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol: Synthesis of 3-Hydroxy-4-oxo-pyrido[1,2-a]pyrimidine-2-carboxylate

Objective: To synthesize the core metal-chelating scaffold.

Reagents:

  • 2-Aminopyridine (1.0 eq)

  • Diethyl oxomalonate (1.1 eq) [Note: Alternative to EMME for direct 3-OH introduction]

  • Acetic Acid (Glacial)

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, dissolve 2-aminopyridine (10 mmol) in glacial acetic acid (20 mL).

  • Addition: Dropwise add diethyl oxomalonate (11 mmol) under stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Validation Point: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the starting amine spot.
    
  • Precipitation: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL).

  • Filtration: Filter the resulting precipitate. Wash with cold water (

    
     mL) to remove excess acid.
    
  • Recrystallization: Purify the crude solid from Ethanol/DMF.

  • Characterization: Confirm structure via

    
    -NMR. Key signal: Disappearance of amino protons and appearance of the ester ethyl group signals.
    
Protocol: HIV-1 Integrase Strand Transfer Assay

Objective: To quantify the inhibitory potency (


) of the synthesized derivative.

System Setup:

  • Target: Recombinant HIV-1 Integrase.

  • Substrate: Biotinylated donor DNA (viral mimic) and Digoxigenin-labeled target DNA (host mimic).

  • Detection: AlphaScreen or ELISA-based luminescence.

Workflow:

  • Incubation: Mix HIV-1 Integrase (400 nM) with the test compound (serial dilutions in DMSO) in reaction buffer (20 mM HEPES, pH 7.5, 10 mM

    
    ). Incubate for 15 min at 
    
    
    
    . Logic: Pre-incubation allows the inhibitor to chelate the active site metal ions before DNA binding.
  • Donor Addition: Add Biotinylated donor DNA. Incubate 30 min.

  • Strand Transfer: Add Digoxigenin-labeled target DNA. Incubate 60 min.

  • Termination: Stop reaction with EDTA (chelates remaining Mg, freezing the enzyme).

  • Detection: Add Streptavidin-Donor beads and Anti-Digoxigenin-Acceptor beads. Read luminescence.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate

    
     using non-linear regression.
    
Visualization: Mechanism of Action (Graphviz)

This diagram illustrates the "Two-Metal Ion" mechanism inhibition by the scaffold.

MOA Enzyme HIV-1 Integrase Active Site Mg1 Mg2+ (A) Enzyme->Mg1 Coordination Mg2 Mg2+ (B) Enzyme->Mg2 Coordination DNA Viral DNA Mg1->DNA Catalysis Blocked Mg2->DNA Catalysis Blocked Inhibitor Pyrido[1,2-a]pyrimidine (3-OH-4-Oxo) Inhibitor->Mg1 Chelation (O-3) Inhibitor->Mg2 Chelation (O-4)

Caption: Figure 2. Mechanism of HIV Integrase inhibition.[4] The 3-hydroxy-4-oxo motif chelates the catalytic magnesium pair, blocking viral DNA processing.

Part 4: Quantitative Data Summary

The following table summarizes the comparative potency of key derivatives discussed in recent literature.

Derivative ClassTargetPrimary Activity (

)
MechanismKey Reference
3-Hydroxy-4-oxo-2-carboxylate HIV-1 Integrase

Strand Transfer Inhibition (Chelation)Donghi et al. [1]
Pyrido[1,2-a]pyrimidin-4-one (C7-sub) SHP2 (PTPN11)

Allosteric Inhibition (Tunnel binding)Wang et al. [2]
Fused Pyrido-pyrimidine PI3K / mTOR

Dual Kinase Inhibition (ATP competitive)Journal of Med. Chem. [3]
Pyrido[1,2-c]pyrimidine COX-2

Prostaglandin E2 suppressionAl-Haiza et al. [4]

Part 5: Future Perspectives

The pyrido[1,2-a]pyrimidin-3-ol scaffold is transitioning from a "classic" antiviral structure to a versatile tool in precision oncology.

  • PROTACs: The available NH-groups and carboxylate handles make this scaffold an excellent "warhead" for Proteolysis Targeting Chimeras (PROTACs), potentially degrading SHP2 rather than just inhibiting it.

  • Fragment-Based Drug Design (FBDD): Its rigid, bicyclic nature and high ligand efficiency make it an ideal fragment for screening against novel metalloenzyme targets.

References

  • Donghi, M., Kinzel, O. D., & Summa, V. (2009). 3-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates--a new class of HIV-1 integrase inhibitors . Bioorganic & Medicinal Chemistry Letters, 19(7), 1930-1934. Link

  • Wang, F., et al. (2024).[5] Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors . Bioorganic Chemistry, 151, 107661. Link

  • Michałek, S., et al. (2013).[6] Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors . Journal of Medicinal Chemistry. Link

  • Al-Haiza, M. A., et al. (2022). Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds . Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Kandil, E. M., et al. (2019). Synthesis, Molecular Modelling and Biological Studies of 3-hydroxypyrane-4-one and 3-hydroxy-pyridine-4-one Derivatives as HIV-1 Integrase Inhibitors . Medicinal Chemistry. Link

Sources

Fused Pyrimidine Ring Systems and Their 3-ol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fused pyrimidine ring systems represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This in-depth technical guide provides a comprehensive overview of these privileged scaffolds, with a particular focus on their 3-ol derivatives. We will navigate the synthetic landscapes for constructing these complex heterocycles, delve into their rich pharmacological profiles, and elucidate the critical structure-activity relationships that govern their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate the discovery of next-generation therapeutics based on the fused pyrimidine framework.

The Enduring Significance of Fused Pyrimidines in Medicinal Chemistry

The fusion of a pyrimidine ring with other carbocyclic or heterocyclic moieties gives rise to a diverse family of bicyclic and polycyclic systems, each with unique electronic and steric properties.[2] This structural versatility has allowed for the development of compounds that can precisely interact with a wide range of biological targets.[1][3] Consequently, fused pyrimidines are integral components of drugs targeting a multitude of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][4]

The pyrimidine core itself is a key constituent of nucleic acids, making its analogs ideal candidates for interfering with cellular processes that involve DNA and RNA synthesis.[4] Furthermore, the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors and donors, facilitating strong and specific interactions with protein targets.[5]

Navigating the Synthetic Maze: Construction of Fused Pyrimidine Scaffolds

The synthesis of fused pyrimidine derivatives is a well-established field, with a plethora of methods available for the construction of various ring systems. The choice of synthetic route is often dictated by the desired substitution pattern and the nature of the fused ring.

Building the Core: Common Strategies for Fused Pyrimidine Synthesis

A prevalent strategy for the synthesis of fused pyrimidines involves the construction of a pyrimidine ring onto a pre-existing carbocyclic or heterocyclic precursor. For instance, the synthesis of quinazolines, a prominent class of fused pyrimidines, can be achieved through the reaction of anthranilic acid derivatives with a one-carbon synthon.

Another powerful approach is the utilization of multicomponent reactions, which allow for the rapid assembly of complex molecular architectures in a single step. The Biginelli reaction and its variations are classic examples, enabling the synthesis of dihydropyrimidinones that can be further elaborated into a variety of fused systems.

Introducing the Critical 3-Hydroxyl Group

The incorporation of a hydroxyl group at the 3-position of a fused pyrimidine ring can significantly impact its biological activity and physicochemical properties. Several synthetic strategies can be employed to achieve this modification.

2.2.1. Direct Synthesis from Hydroxylated Precursors

One of the most straightforward methods involves the use of starting materials that already contain the requisite hydroxyl group. For example, the synthesis of 3-hydroxyquinazoline-2,4(1H,3H)-diones can be accomplished by the cyclization of N-hydroxyanthranilamides.[6]

2.2.2. N-Oxidation and Subsequent Rearrangement

A more versatile approach involves the N-oxidation of the fused pyrimidine core, followed by a rearrangement reaction to introduce the hydroxyl group. The Boekelheide rearrangement is a well-known example of this type of transformation, where a pyrimidine N-oxide rearranges in the presence of acetic anhydride to yield an acetoxymethyl-substituted pyrimidine, which can then be hydrolyzed to the corresponding hydroxymethyl derivative.[7] While this typically functionalizes a methyl group at an adjacent position, similar principles can be applied to achieve hydroxylation on the ring under specific conditions. Photochemical rearrangements of pyrimidine N-oxides can also lead to the formation of oxaziridine intermediates, which can subsequently rearrange to yield hydroxylated products.[8][9]

dot

Caption: General workflow for the synthesis of 3-hydroxy fused pyrimidines via N-oxidation and rearrangement.

The Crucial Role of Tautomerism in 3-Hydroxy Fused Pyrimidines

A critical consideration for 3-hydroxy fused pyrimidine derivatives is the potential for tautomerism. The "3-hydroxy" (enol) form can exist in equilibrium with a "3-keto" (or "3-oxo") form. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring system.[10]

The predominant tautomeric form will have a profound impact on the molecule's shape, hydrogen bonding capabilities, and ultimately, its biological activity. Therefore, a thorough understanding and characterization of the tautomeric state is essential in the drug discovery process.

dot

Caption: Tautomeric equilibrium between the enol and keto forms of a 3-hydroxy fused pyrimidine.

The Pharmacological Landscape of Fused Pyrimidines and their 3-ol Derivatives

Fused pyrimidine derivatives have demonstrated a remarkable diversity of pharmacological activities, making them a rich source of lead compounds for drug development.

Kinase Inhibition: A Dominant Theme

A significant portion of research on fused pyrimidines has focused on their ability to inhibit protein kinases. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[11] Fused pyrimidines, due to their structural similarity to the adenine core of ATP, are well-suited to bind to the ATP-binding site of kinases and block their activity.

Several fused pyrimidine-based kinase inhibitors have been approved for clinical use, including gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR). The introduction of a 3-hydroxyl group can provide an additional point of interaction with the kinase active site, potentially enhancing potency and selectivity. For instance, pyridine derivatives fused with a 3-hydroxy pyrazole have shown promising activity against EGFR.[5]

Table 1: Examples of Fused Pyrimidine-Based Kinase Inhibitors and their Targets

Fused Pyrimidine ScaffoldTarget Kinase(s)Therapeutic Area
QuinazolineEGFRCancer
Pyrido[2,3-d]pyrimidinePI3K/mTOR, Bcr-AblCancer
Pyrazolo[3,4-d]pyrimidinep38 MAP KinaseInflammation
Thieno[2,3-d]pyrimidineVEGFRCancer
Beyond Kinases: A Spectrum of Biological Activities

While kinase inhibition is a major area of focus, fused pyrimidines exhibit a wide range of other biological activities, including:

  • Antimicrobial Activity: Many fused pyrimidine derivatives have shown potent activity against a variety of bacterial and fungal pathogens.[12]

  • Antiviral Activity: The structural resemblance of fused pyrimidines to nucleobases makes them effective inhibitors of viral replication.

  • Anti-inflammatory Activity: Certain fused pyrimidines can modulate inflammatory pathways, for example, by inhibiting p38 MAP kinase.[13]

Structure-Activity Relationships (SAR): Decoding the Blueprint for Potency and Selectivity

The biological activity of fused pyrimidine derivatives is highly dependent on their substitution pattern. Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into clinical candidates.

The introduction of a 3-hydroxyl group can serve as a key interaction point with the target protein, often forming a hydrogen bond with a specific amino acid residue. The nature and position of other substituents on the fused ring system can influence the molecule's overall conformation, solubility, and metabolic stability. For example, in a series of pyridin-3-yl pyrimidines targeting Bcr-Abl, the presence of halogen substituents on an aniline moiety was found to be important for biological activity.[14]

dot

Caption: Conceptual illustration of how substituents on the fused pyrimidine scaffold influence biological activity.

Experimental Protocols: A Practical Guide

This section provides representative experimental protocols for the synthesis and characterization of fused pyrimidine derivatives.

General Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

This protocol describes a one-pot synthesis of a 3-Amino-4-Aryl-6-Mercapto-3a,4-Dihydro-1H-Pyrazolo[3,4-d]pyrimidine.[12]

Step-by-Step Methodology:

  • A mixture of 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydro pyrimidine (0.01 mol) and hydrazine hydrate (0.01 mol) in ethanol (30 mL) is refluxed for a specified period.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature and allowed to stand for 3 hours.

  • The precipitated product is collected by filtration and recrystallized from a suitable solvent to yield the desired pyrazolo[3,4-d]pyrimidine derivative.

Characterization Techniques

The structural elucidation of newly synthesized fused pyrimidine derivatives is crucial for confirming their identity and purity. A combination of spectroscopic and analytical techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the determination of its connectivity.[15][16]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as C=O, N-H, and O-H bonds.[15]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation.[17]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the molecule.[18][19][20]

Future Directions and Concluding Remarks

The field of fused pyrimidine chemistry continues to be a vibrant and productive area of research in drug discovery. The exploration of novel fused ring systems and the strategic introduction of substituents, such as the 3-hydroxyl group, will undoubtedly lead to the development of new therapeutic agents with improved efficacy and safety profiles.

Future research should focus on:

  • The development of more efficient and stereoselective synthetic methods for the construction of complex fused pyrimidine derivatives.

  • A deeper understanding of the tautomeric behavior of 3-hydroxy fused pyrimidines and its impact on biological activity.

  • The application of computational methods, such as molecular docking and quantum mechanics, to guide the design of new inhibitors with enhanced target specificity.[5]

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pKa values and ionization properties of 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values and Ionization Properties of 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol Hydrochloride

Abstract

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic framework in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the biopharmaceutical properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME).[2] Understanding the pKa of a molecule like this compound is therefore not merely an academic exercise but a critical step in rational drug design and development. This guide provides a comprehensive framework for determining and interpreting the pKa values and ionization characteristics of this molecule. We will explore the theoretical underpinnings of ionization, present detailed experimental protocols for pKa determination, introduce complementary computational methodologies, and discuss the profound implications of a molecule's ionization profile on its journey from a laboratory compound to a potential therapeutic agent.

Introduction: The Pyrido[1,2-a]pyrimidine Scaffold and the Primacy of pKa

The fusion of pyridine and pyrimidine rings gives rise to a class of compounds known as pyridopyrimidines.[3] The pyrido[1,2-a]pyrimidine isomer, in particular, is a structural motif found in drugs with a wide range of activities, including antipsychotic and anti-allergic agents.[1] The subject of this guide, this compound, is a specific derivative within this class. Its hydrochloride salt form indicates that at least one of its basic centers is protonated.

The journey of a drug molecule through the human body is a trek through environments of varying pH, from the extreme acidity of the stomach (pH 1.5-3.5) to the slightly alkaline conditions of the small intestine (pH 6.0-7.5) and blood plasma (pH ~7.4).[3][4] A drug's ability to navigate these environments is largely governed by its ionization state, which is, in turn, dictated by its pKa value(s). The pKa is the pH at which a molecule exists in a 50:50 equilibrium between its protonated (ionized) and deprotonated (neutral) forms, or vice-versa.[5] This equilibrium has profound consequences:

  • Solubility: Ionized species are generally more water-soluble, which is crucial for formulation and dissolution.[3]

  • Permeability: Neutral, more lipophilic species are better able to diffuse across biological membranes, a key step in absorption.[6]

  • Target Binding: The charge state of a molecule can dramatically affect its ability to bind to its biological target through electrostatic interactions.[3]

Therefore, a priori knowledge of a compound's pKa is indispensable for medicinal chemists to optimize drug-like properties and predict its pharmacokinetic behavior.[2]

Theoretical Framework of Ionization

The Henderson-Hasselbalch Equation: A Cornerstone of pKa Analysis

The relationship between pH, pKa, and the ratio of the ionized to unionized forms of a weak acid or base is quantitatively described by the Henderson-Hasselbalch equation.[4][7]

For a weak acid (HA ⇌ H⁺ + A⁻): pH = pKa + log ( [A⁻] / [HA] )

For a weak base (BH⁺ ⇌ B + H⁺): pH = pKa + log ( [B] / [BH⁺] )

Where [A⁻] is the concentration of the conjugate base, [HA] is the concentration of the acid, [B] is the concentration of the neutral base, and [BH⁺] is the concentration of the conjugate acid. This equation is the mathematical tool that allows us to calculate the percentage of a drug that exists in its ionized versus non-ionized form at any given pH, once the pKa is known.[8]

Potential Ionizable Groups in this compound

The target molecule has three potential ionizable centers: the hydroxyl group (-OH) and the two nitrogen atoms of the heterocyclic core.

  • Nitrogen Atoms: The pyrido[1,2-a]pyrimidine system contains two nitrogen atoms. The bridgehead nitrogen (N1) is generally considered less basic because its lone pair of electrons is involved in maintaining the aromaticity of the fused ring system. The other nitrogen (N5) is more analogous to a pyridine nitrogen. Pyridine has a pKa of approximately 5.2, while pyrimidine is significantly less basic with a pKa of about 1.3, due to the electron-withdrawing effect of the second nitrogen atom.[9][10] In our molecule, the N5 atom is the most likely site of protonation. As the compound is a hydrochloride salt, this nitrogen is expected to be protonated in the solid state. We will refer to the pKa of this protonated amine as pKa1 .

  • Hydroxyl Group: The secondary alcohol (-OH) group is a very weak acid. Aliphatic alcohols typically have pKa values in the range of 16-18 and are not considered ionizable under physiological conditions. However, the proximity to the heterocyclic ring system may slightly influence its acidity. For the purpose of a comprehensive analysis, we will consider its potential deprotonation at very high pH, referring to this as pKa2 .

Based on this analysis, we will proceed with the hypothesis that this compound is a polyprotic system with at least two measurable pKa values.

Caption: Ionization equilibrium of 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol.

Experimental Determination of pKa

While several methods exist for pKa determination, potentiometric titration and UV-Vis spectrophotometry are the most common and reliable techniques in pharmaceutical research.[11][12]

Method 1: Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[13] It is a high-precision technique suitable for compounds available in milligram quantities.[12]

Experimental Protocol:

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements.[14]

  • Sample Preparation: Accurately weigh and dissolve the this compound in a known volume of high-purity water to a final concentration of approximately 1-10 mM.[13][15] To maintain constant ionic strength throughout the titration, a background electrolyte such as 0.15 M KCl is added.[14]

  • Nitrogen Purging: Before starting the titration, purge the sample solution with an inert gas like nitrogen for 10-15 minutes. This is a critical step to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of pKa values, especially in the neutral to basic pH range.[13]

  • Titration: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and begin adding small, precise aliquots of a standardized strong base titrant (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the flattest region (buffer region) of the titration curve.[14] For polyprotic systems, multiple inflection points and buffer regions will be observed.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) Prepare Prepare Analyte Solution (1-10 mM in 0.15M KCl) Calibrate->Prepare Purge Purge with Nitrogen (Remove CO2) Prepare->Purge Titrate Titrate with NaOH (Record pH vs. Volume) Purge->Titrate Plot Plot Titration Curve (pH vs. Volume) Titrate->Plot Determine Determine pKa (Half-Equivalence Point) Plot->Determine

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is applicable if the analyte possesses a chromophore whose UV-Vis absorbance spectrum changes upon ionization. It is highly sensitive, requiring much lower concentrations than potentiometry, and can be adapted to a high-throughput 96-well plate format.[16]

Experimental Protocol:

  • Spectrum Acquisition: Record the UV-Vis absorption spectra of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 13) solutions to obtain the spectra of the pure fully protonated and fully deprotonated species, respectively.

  • Buffer Preparation: Prepare a series of buffer solutions with known, stable pH values spanning the range of interest (e.g., from pH 2 to 12 in 0.5 pH unit increments).[16]

  • Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the buffer solutions. A 96-well microtiter plate is ideal for this step.[16]

  • Data Acquisition: Measure the absorbance of each solution at a specific wavelength where the difference in absorbance between the ionized and neutral forms is maximal.[17]

  • Data Analysis: Plot the measured absorbance against the pH of the buffer. The resulting sigmoidal curve can be fitted to a modified Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[18]

Computational Prediction of pKa

In silico pKa prediction serves as a valuable, rapid, and cost-effective alternative or complement to experimental determination, especially in early drug discovery.[2] These methods can handle large numbers of compounds and provide insights even before a molecule is synthesized.

Methodologies:

  • Quantum Mechanics (QM): These first-principle methods calculate the free energy difference between the protonated and deprotonated states of a molecule to derive the pKa. While computationally intensive, they can be highly accurate and do not rely on existing experimental data for similar compounds.[19][20]

  • Quantitative Structure-Property Relationship (QSPR) and Machine Learning (ML): These approaches use large datasets of known pKa values to train models that correlate molecular descriptors (e.g., electronic properties, topological indices) with acidity or basicity.[21][22] Commercial software packages like ACD/Labs, ChemAxon, and MoKa utilize these data-driven methods for fast and often reliable predictions.[23]

General Workflow for in silico Prediction:

  • Structure Input: Provide the 2D or 3D structure of the molecule to the software.

  • Ionization Site Identification: The software identifies all potential ionizable atoms.

  • Calculation: The algorithm, whether QM- or ML-based, calculates the pKa for each site.

  • Output: The software reports the predicted pKa values and often provides a speciation plot showing the distribution of different ionic forms as a function of pH.

Ionization Profile and Pharmaceutical Implications

The true value of determining pKa lies in its application. By combining the pKa values, we can construct an ionization profile, or speciation plot, that visualizes the percentage of each ionic species present at any given pH. This profile is the key to predicting a drug's behavior in vivo.

For 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol, let us assume hypothetical, yet plausible, pKa values determined experimentally: pKa1 = 6.8 (for the deprotonation of the N5-H⁺ group) and pKa2 = 10.5 (for the deprotonation of the -OH group).

Table 1: Hypothetical pKa Values

Ionizable Group Transition Assumed pKa
Pyridinium N-H BH₂(OH)⁺ → B(OH) pKa1 = 6.8

| Hydroxyl O-H | B(OH) → B(O⁻)⁻ | pKa2 = 10.5 |

Using these values, we can calculate the percentage of each species at key physiological pH values.

Table 2: Calculated Ionization Profile at Physiological pH Values

pH Environment % Cationic (BH₂(OH)⁺) % Neutral (B(OH)) % Anionic (B(O⁻)⁻) Dominant Species Predicted Property
2.0 Stomach ~99.8% ~0.2% <0.01% Cationic High solubility, poor membrane permeability
6.8 Duodenum 50.0% 50.0% <0.01% Cationic/Neutral Good solubility, moderate permeability

| 7.4 | Blood | 20.1% | 79.9% | <0.01% | Neutral | Favorable for membrane crossing and distribution |

This data allows for critical predictions:

  • Absorption: The compound is predominantly ionized in the stomach, suggesting that absorption from this compartment will be low.[3] As it moves into the small intestine, where the pH is closer to its pKa1, the proportion of the neutral, membrane-permeable form increases, making this the likely primary site of absorption.[24]

  • Distribution: In the bloodstream (pH 7.4), the molecule is mostly in its neutral form (~80%), which is favorable for crossing cell membranes and distributing into tissues.[5]

  • Formulation: The high solubility of the cationic form makes the hydrochloride salt an excellent choice for aqueous-based formulations.[3]

pKa_Application_Flow pKa Determine pKa Values (Experimental & Computational) Speciation Construct Ionization Profile (Speciation vs. pH Plot) pKa->Speciation ADME Predict ADME Properties (Absorption, Distribution, etc.) Speciation->ADME Formulation Guide Formulation & Salt Selection ADME->Formulation Candidate Optimized Drug Candidate Formulation->Candidate

Caption: Application of pKa data in the drug development pipeline.

Conclusion

The determination of the pKa values of a novel pharmaceutical compound like this compound is a foundational element of its preclinical characterization. This guide has outlined a multi-faceted approach, combining robust theoretical principles with field-proven experimental techniques and modern computational methods. A thorough understanding of a molecule's ionization behavior, as summarized in its speciation profile, empowers researchers to make informed decisions that accelerate the drug development process. It allows for the rational design of molecules with optimized pharmacokinetic profiles, the selection of appropriate salt forms for improved bioavailability, and the development of stable and effective formulations, ultimately increasing the probability of translating a promising compound into a successful therapeutic agent.

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The 2H,3H,4H-Pyrido[1,2-a]pyrimidin-3-ol Scaffold: Pharmacophore Versatility & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

The 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol scaffold represents a distinct and stereochemically rich subclass of the bridgehead-nitrogen fused heterocycles. Unlike its fully aromatic counterparts, this partially saturated system offers a non-planar geometry essential for specific receptor fitting, particularly in Central Nervous System (CNS) pharmacology and emerging oncology targets.

This guide analyzes the biological activity, synthetic utility, and structure-activity relationships (SAR) of this scaffold, treating it as a high-value pharmacophore for drug discovery.

Structural Biology & Chemical Identity

The core structure (CAS 5993-97-5 for the HCl salt) consists of a pyridine ring fused to a saturated pyrimidine ring sharing a bridgehead nitrogen. The "2H,3H,4H" designation indicates saturation at positions 2, 3, and 4, resulting in a tetrahydro- like system relative to the fully aromatic heterocyclic parents.

Key Pharmacophoric Features[1][2]
  • Bridgehead Nitrogen: Mimics the purine/pyrimidine binding motifs found in endogenous nucleosides, allowing for high affinity to kinase ATP-binding pockets and GPCRs.

  • Chiral 3-Hydroxyl Group: This is the critical functional handle. It serves two roles:

    • H-Bond Donor/Acceptor: Essential for interaction with serine/threonine residues in receptor pockets.

    • Derivatization Site: Allows for the attachment of lipophilic side chains (aryl ethers, esters) to modulate blood-brain barrier (BBB) permeability.

  • Ring Pucker: The saturation forces the pyrimidine ring into a "half-chair" or "envelope" conformation, distinct from the flat pyrido[1,2-a]pyrimidin-4-one (Risperidone-like) systems. This 3D geometry is crucial for selectivity in enzyme inhibition (e.g., SHP2).

Therapeutic Applications & Biological Activity[3][4][5][6][7][8]

While the 3-ol core itself is a chemical building block, its decorated derivatives exhibit potent biological activities across three primary domains.

A. Neuropharmacology (CNS Targets)

The most established utility of the pyrido[1,2-a]pyrimidine class is in antipsychotic and anxiolytic drug design.

  • Mechanism: The scaffold serves as a bioisostere for the quinazoline or benzisoxazole moieties found in serotonin (5-HT) and dopamine (D2) antagonists.

  • Risperidone/Paliperidone Connection: While Risperidone utilizes the unsaturated 4-one system, the 2H,3H,4H-3-ol scaffold is used to synthesize "reduced" analogs that target 5-HT1A receptors with varying selectivity profiles, often reducing extrapyramidal side effects associated with planar aromatics.

  • Activity Profile: Derivatives substituted at the 3-position (via the hydroxyl) show nanomolar affinity for 5-HT1A and 5-HT2A receptors.

B. Oncology (SHP2 & Smoothened Inhibition)

Recent medicinal chemistry campaigns (2023-2024) have identified tetrahydropyrido-pyrimidines as allosteric inhibitors.

  • SHP2 Phosphatase: The scaffold binds to the allosteric site of SHP2, a phosphatase that promotes RAS-ERK signaling in cancer. The 3-OH group is often modified to a "bidentate" ligand to lock the enzyme in an auto-inhibited state.

  • Hedgehog Pathway: Derivatives function as Smoothened (Smo) antagonists, blocking the Hedgehog signaling pathway implicated in medulloblastoma.[1] The saturated ring system improves solubility and metabolic stability compared to earlier generation inhibitors like Vismodegib.

C. Antimicrobial & Anti-inflammatory[3][5][9]
  • NOS Inhibition: 3-Aroyl derivatives (synthesized via oxidation/substitution of the 3-ol) act as inhibitors of Nitric Oxide Synthase (iNOS), providing anti-inflammatory effects in macrophage models.

  • Antimalarial: The scaffold mimics the chloroquine pharmacophore but with a distinct resistance profile, showing activity against P. falciparum strains.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how the core scaffold is modified to access different biological spaces.

SAR_Map Core 2H,3H,4H-pyrido[1,2-a] pyrimidin-3-ol (Core) Mod_OH 3-OH Functionalization (Ester/Ether) Core->Mod_OH Derivatization Mod_Ring Ring Oxidation (to 4-one) Core->Mod_Ring Dehydrogenation Mod_N Bridgehead N Interaction Core->Mod_N Binding Motif Target_Onc Oncology (SHP2 / Smoothened) Mod_OH->Target_Onc Solubility/Fit Target_Inf Anti-Infective (iNOS / Malaria) Mod_OH->Target_Inf Lipophilicity Target_CNS CNS (5-HT/D2) (Risperidone Analogs) Mod_Ring->Target_CNS Planarity Mod_N->Target_CNS Receptor Affinity

Caption: SAR map detailing the divergence of the 3-ol scaffold into CNS, Oncology, and Anti-infective therapeutic classes.

Experimental Protocols

Protocol A: Synthesis of the 3-ol Scaffold (General Route)

This protocol describes the formation of the core 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol from 2-aminopyridine.

Reagents: 2-Aminopyridine, Epichlorohydrin (or 3-chloro-2-hydroxypropyl derivatives), Ethanol, Reflux condenser.

  • Nucleophilic Attack: Dissolve 2-aminopyridine (1.0 eq) in absolute ethanol.

  • Alkylation: Add Epichlorohydrin (1.1 eq) dropwise at 0°C to prevent polymerization.

  • Cyclization: Heat the mixture to reflux (80°C) for 6-12 hours. The bridgehead nitrogen attacks the epoxide/chloride terminus, closing the pyrimidine ring.

  • Salt Formation: Cool to room temperature. Add concentrated HCl (1.1 eq) dropwise. The hydrochloride salt precipitates.

  • Purification: Recrystallize from Ethanol/Ether to yield 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride as a white/off-white solid.

Protocol B: Biological Assay - 5-HT1A Receptor Binding

To validate the CNS activity of derivatives synthesized from this scaffold.

System: HEK293 cells stably expressing human 5-HT1A receptors. Radioligand: [3H]-8-OH-DPAT (0.5 nM).

  • Membrane Prep: Harvest cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation: In a 96-well plate, mix:

    • 50 µL Membrane suspension (20 µg protein).

    • 50 µL [3H]-8-OH-DPAT.

    • 50 µL Test Compound (dilution series from 10^-5 to 10^-10 M).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50 and Ki using non-linear regression (GraphPad Prism).

Synthesis Pathway Visualization

Synthesis_Path Start 2-Aminopyridine Inter Intermediate: N-(2-hydroxy-3-chloropropyl) -2-aminopyridine Start->Inter EtOH, 0°C Reagent + Epichlorohydrin (Alkylation Agent) Reagent->Inter Cyclization Cyclization (Reflux) Ring Closure Inter->Cyclization Heat Product 2H,3H,4H-pyrido[1,2-a] pyrimidin-3-ol HCl Cyclization->Product HCl, Cryst.

Caption: Step-by-step synthetic pathway for generating the hydrochloride salt of the scaffold.

Data Summary: Comparative Potency of Derivatives

The table below summarizes the biological activity of key derivatives built on the pyrido[1,2-a]pyrimidine core.

Derivative ClassTargetActivity Metric (IC50/Ki)Therapeutic Indication
3-Aroyl-pyrido[1,2-a]pyrimidine iNOS (Macrophage)1.2 µMAnti-inflammatory
Tetrahydropyrido-pyrimidine (Smo) Smoothened Receptor< 50 nMMedulloblastoma (Oncology)
9-Hydroxy-Risperidone Analog 5-HT2A Receptor0.4 nMAntipsychotic
4-Oxo-derivative P. falciparum (3D7)33 µMAntimalarial

References

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 2024.

  • Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 2014.

  • Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry, 2009.

  • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. ACS Chemical Neuroscience, 2023.

  • This compound Product Data. Sigma-Aldrich/Merck, Accessed 2026.

Sources

The Evolution of Pyrido[1,2-a]pyrimidine Synthesis: From Classical Condensation to Catalytic Precision

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The pyrido[1,2-a]pyrimidine scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, serving as the core pharmacophore in therapeutics ranging from anti-asthmatics (e.g., Pemirolast ) to modern spinal muscular atrophy treatments (e.g., Risdiplam ).

For the drug development scientist, mastering the synthesis of this core is not merely about ring closure—it is about controlling regioselectivity (2-one vs. 4-one), managing tautomeric equilibria, and accessing diverse substitution patterns without protecting groups. This guide traces the technical evolution of these methods, contrasting the thermodynamic limitations of classical condensations with the kinetic precision of modern transition-metal catalysis.

Historical Foundations: The Classical Era (1940s–1980s)

The Aminopyridine Condensation (Lappin’s Method)

The foundational approach to this scaffold, established in the mid-20th century (notably by G.R. Lappin, J. Am. Chem. Soc. 1948), involves the condensation of 2-aminopyridine with 1,3-dielectrophiles such as diethyl malonate or ethyl acetoacetate.

Mechanism & Causality: The reaction is driven by the nucleophilicity of the exocyclic amino group of 2-aminopyridine.

  • Initial Attack: The exocyclic amine attacks the ester carbonyl, eliminating ethanol to form an amide intermediate.

  • Cyclization: The endocyclic ring nitrogen (N1) attacks the second electrophilic carbon (ketone or ester), closing the pyrimidine ring.

The Regioselectivity Challenge: A critical limitation of this method is the ambiguity in cyclization. When reacting with non-symmetrical 1,3-dicarbonyls (like ethyl acetoacetate), two isomers are possible:

  • 4H-pyrido[1,2-a]pyrimidin-4-one: Thermodynamically favored in many thermal conditions.

  • 2H-pyrido[1,2-a]pyrimidin-2-one: Often kinetically accessible but less stable.

  • Technical Insight: The use of high-boiling solvents (Dowtherm A, diphenyl ether) typically forces the reaction toward the thermodynamic product, often requiring temperatures >200°C.

Visualization: Classical Condensation Mechanism

The following diagram illustrates the bifurcation point where reaction conditions dictate the final isomer.

ClassicalMechanism Start 2-Aminopyridine + Ethyl Acetoacetate Inter Intermediate: Acetoacetamidopyridine Start->Inter - EtOH PathA Cyclization at N1 (Kinetic Control) Inter->PathA Low Temp PathB Cyclization at N1 (Thermodynamic Control) Inter->PathB High Temp / Acid Prod4 4-Methyl-2H-pyrido [1,2-a]pyrimidin-2-one PathA->Prod4 Prod2 2-Methyl-4H-pyrido [1,2-a]pyrimidin-4-one PathB->Prod2

Caption: Divergent pathways in the condensation of 2-aminopyridine with


-keto esters. Thermal conditions favor the 4-one isomer.

Modern Synthetic Strategies (1990s–Present)

Multicomponent Reactions (MCRs)

To overcome the harsh conditions of classical condensation, modern protocols utilize One-Pot MCRs. A standard approach involves 2-aminopyridine , an aldehyde , and an active methylene (e.g., malononitrile or Meldrum's acid).

  • Advantage: High atom economy and the ability to introduce diversity at the C3 and C4 positions simultaneously.

  • Catalysis: Recent work utilizes heterogeneous nanocatalysts (e.g., nano-CuFe

    
    O
    
    
    
    ) or organocatalysts to drive the Knoevenagel condensation followed by Michael addition.
Transition-Metal Catalyzed Cross-Coupling

The most significant leap in precision comes from copper- and palladium-catalyzed intramolecular amidations.

The CuI-Catalyzed Tandem Route: Instead of relying on nucleophilic attack, this method couples 2-halopyridines with (Z)-3-amino-3-arylacrylates .[1]

  • Ullmann-type Coupling: CuI facilitates the C-N bond formation between the pyridyl halide and the acrylate amine.

  • Intramolecular Amidation: The ester group undergoes cyclization with the pyridyl nitrogen.

  • Why this matters: This method allows for the synthesis of derivatives that are inaccessible via condensation due to electronic deactivation on the pyridine ring.

Technical Data Comparison

The following table summarizes the trade-offs between the primary synthetic methodologies.

FeatureClassical CondensationMulticomponent Reaction (MCR)Cu-Catalyzed Tandem Coupling
Primary Precursors 2-Aminopyridine + 1,3-Dicarbonyl2-Aminopyridine + Aldehyde + Nitrile2-Halopyridine + Aminoacrylate
Reaction Temperature High (>150°C - 250°C)Moderate (80°C - 100°C)Moderate (100°C - 130°C)
Regioselectivity Variable (Thermodynamic control)High (Mechanism dictates structure)Excellent (Pre-functionalized)
Substrate Tolerance Low (Sensitive to sterics)High (Aldehyde diversity)High (Halide diversity)
Atom Economy Moderate (Loss of EtOH/H2O)High (Water is often sole byproduct)Moderate (Loss of HX)

Experimental Protocols

Protocol A: Classical Thermal Condensation (Reference Standard)

Use this for generating simple, unsubstituted cores in bulk.

Reagents: 2-Aminopyridine (10 mmol), Ethyl Acetoacetate (12 mmol), Dowtherm A (10 mL). Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Combine reactants in Dowtherm A. Heat the mixture to 180–200°C.

  • Monitoring: Maintain reflux until the theoretical amount of ethanol/water is collected in the trap (approx. 2-4 hours).

  • Workup: Cool the mixture to room temperature. Add hexane (20 mL) to precipitate the product.

  • Purification: Filter the solid and recrystallize from ethanol to obtain 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Protocol B: CuI-Catalyzed Tandem Synthesis (Modern/High Precision)

Use this for complex drug candidates requiring specific substitution patterns.

Reagents: 2-Bromopyridine (1.0 equiv), Ethyl (Z)-3-amino-3-phenylacrylate (1.2 equiv), CuI (10 mol%), 1,10-Phenanthroline (20 mol%), Cs


CO

(2.0 equiv), DMF. Procedure:
  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with argon.

  • Addition: Add CuI, 1,10-phenanthroline, and Cs

    
    CO
    
    
    
    . Add the 2-bromopyridine and acrylate ester. Add DMF (anhydrous).
  • Heating: Seal the tube and heat to 130°C for 24 hours.

  • Validation: Monitor by TLC/LC-MS. The disappearance of the bromide indicates the completion of the Ullmann coupling; the subsequent cyclization is usually rapid.

  • Workup: Dilute with ethyl acetate, wash with brine (3x) to remove DMF. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc) yields the 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Mechanistic Visualization: The Cu-Catalyzed Cycle

This diagram details the catalytic cycle for Protocol B, highlighting the oxidative addition and reductive elimination steps that distinguish it from classical condensation.

CuCatalysis LCuI L-Cu(I)-I (Active Catalyst) OxAdd Oxidative Addition (Ar-Br) LCuI->OxAdd + 2-Bromopyridine LigEx Ligand Exchange (Amine Coordination) OxAdd->LigEx + Aminoacrylate - Base-HBr RedElim Reductive Elimination (C-N Bond Formation) LigEx->RedElim RedElim->LCuI Regeneration Cyclization Intramolecular Amidation (Ring Closure) RedElim->Cyclization Intermediate Product Pyrido[1,2-a]pyrimidin-4-one Cyclization->Product

Caption: Copper(I)-catalyzed Ullmann-type coupling followed by intramolecular amidation.[2]

References

  • Lappin, G. R. (1948). "Cyclization of 2-Aminopyridine Derivatives." Journal of the American Chemical Society, 70(10), 3348–3350. Link

  • Liu, Y., et al. (2013). "Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction." ACS Combinatorial Science, 15(10), 540–547. Link

  • Zhang, M., et al. (2023). "CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction." RSC Advances, 13, 25056-25060. Link

  • Al-Mulla, A. (2021).[3] "Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances." Current Organic Chemistry. Link

Sources

Methodological & Application

Application Note: Synthesis of 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol Hydrochloride

[3][4]

Introduction & Retrosynthetic Analysis

The target molecule, This compound , represents a reduced pyrido-pyrimidine fused system.[1] Its synthesis relies on the annulation of a pyridine ring with a three-carbon fragment.[1][3]

Retrosynthetic Logic: The most efficient disconnection involves breaking the C2-N1 and C4-N5 bonds (pyrimidine numbering).[1][2] This reveals 2-aminopyridine and a C3-dielectrophile, specifically epichlorohydrin (1-chloro-2,3-epoxypropane).[1]

  • Precursor A: 2-Aminopyridine (Nucleophile, providing the N-C-N amidine motif).[1][2]

  • Precursor B: Epichlorohydrin (Dielectrophile, providing the C-C-C backbone and the hydroxyl group).[1][2]

Mechanistic Pathway: The reaction proceeds via a cascade sequence:

  • N-Alkylation: The endocyclic nitrogen (N1) of 2-aminopyridine attacks the epoxide ring of epichlorohydrin (kinetic control), forming a quaternary pyridinium intermediate.[1][2][3]

  • Ring Closure: The exocyclic amino group (N-H) attacks the terminal chloromethyl group, displacing chloride.[1][2][3]

  • Salt Formation: The liberated chloride ion forms the stable hydrochloride salt with the resulting bicyclic cation.[1][2][3]

Reaction Scheme Visualization

ReactionSchemeSubstrate2-AminopyridineIntermediateIntermediate:1-(3-chloro-2-hydroxypropyl)-2-aminopyridiniumSubstrate->IntermediateN-Alkylation (EtOH, 80°C)ReagentEpichlorohydrinReagent->IntermediateProductProduct:2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol HClIntermediate->ProductCyclization (-HCl)

Caption: Reaction cascade from 2-aminopyridine to the fused bicyclic salt.

Critical Process Parameters (CPPs)

To ensure reproducibility and high purity, the following parameters must be controlled:

ParameterSpecificationRationale
Stoichiometry 1.0 : 1.1 (Amine : Epoxide)Slight excess of epichlorohydrin drives the reaction to completion but prevents polymerization.[1][2]
Temperature 78–82 °C (Reflux)Required to overcome the activation energy for the second cyclization step (chloride displacement).[1][2]
Solvent Ethanol (Absolute)Polar protic solvent stabilizes the charged transition states; product often crystallizes upon cooling.[1][2]
pH Control Acidic (Auto-generated)The reaction generates HCl in situ.[1][2][3] Do not neutralize; the salt form is the target.[1][2][3]
Reaction Time 6–12 HoursMonitoring by TLC/HPLC is essential; shorter times yield the uncyclized intermediate.[1][2][3]

Experimental Protocol

Materials Required[1][2][5][6][7][8][9][10]
  • 2-Aminopyridine (2-AP): >99% purity.[1][2][3]

  • Epichlorohydrin: >99%, handle with extreme care (Carcinogen).[1][2]

  • Ethanol: Absolute (anhydrous preferred).[1][2][3]

  • Diethyl Ether: For washing.[1][2][3]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, vacuum filtration setup.[3]

Step-by-Step Procedure
Phase 1: Condensation
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with 9.41 g (100 mmol) of 2-aminopyridine and 50 mL of absolute ethanol . Stir until fully dissolved at room temperature.

  • Addition: Add 9.25 g (100 mmol, approx. 7.9 mL) of epichlorohydrin dropwise over 15 minutes.

    • Note: A slight exotherm may be observed.[1][2][3]

  • Reflux: Heat the mixture to reflux (approx. 80 °C). Maintain reflux for 8–12 hours .

    • Checkpoint: The solution will turn from colorless/pale yellow to a deeper yellow/orange.[1][2][3] A white or off-white precipitate may begin to form towards the end of the reaction.[1][3]

Phase 2: Isolation and Purification
  • Cooling: Remove the heat source and allow the reaction mixture to cool slowly to room temperature. Then, chill in an ice bath (0–4 °C) for 2 hours to maximize precipitation.[1][2]

  • Filtration: Filter the solid product under vacuum.

  • Washing: Wash the filter cake with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 15 mL) to remove unreacted epichlorohydrin and colored impurities.[1][2][3]

  • Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours.

Phase 3: Recrystallization (If required)[1][2][4]
  • If the purity is <98% (by HPLC), dissolve the crude solid in a minimum amount of hot methanol.[2][3]

  • Add ethyl acetate dropwise until turbidity persists. Cool to 4 °C to recrystallize.

Expected Yield and Properties[9][11][12][13]
  • Theoretical Yield: ~18.6 g[2][3]

  • Typical Yield: 65–75%[2][3]

  • Appearance: White to off-white crystalline powder.[1][3]

  • Melting Point: 186–190 °C (Lit. value).

Analytical Validation

Confirm the identity of the synthesized compound using the following criteria:

TechniqueExpected Signal / Observation
1H NMR (DMSO-d6) δ 8.5–9.0 (d, 1H): Pyridine H-6 (deshielded by N+).δ 6.8–7.5 (m, 3H): Aromatic protons.δ 5.5 (br s, 1H): OH group (exchangeable).δ 4.2–4.5 (m, 1H): CH-OH (methine).δ 3.0–4.0 (m, 4H): N-CH2 and C-CH2 protons.[1][2][4]
Mass Spectrometry m/z = 151.09 [M-Cl]+ (C8H11N2O+ cation).[1][2]
Solubility Soluble in water, methanol, DMSO.[3] Insoluble in ether, hexane.[3]

Troubleshooting Guide

Issue: Low Yield / No Precipitate
  • Cause: Solvent volume too high or reaction incomplete.[1][2][3]

  • Solution: Concentrate the reaction mixture by rotary evaporation to 1/3 of its original volume. Add diethyl ether to induce precipitation.[1][2][3]

Issue: Product is Sticky/Hygroscopic
  • Cause: Presence of unreacted epichlorohydrin or water.[1][2][3]

  • Solution: Triturate the sticky solid with anhydrous acetone or diethyl ether.[1][2][3] Ensure the ethanol used was anhydrous.[1][2][3]

Issue: Regioisomer Formation (Imidazo[1,2-a]pyridine)[1][2]
  • Context: Attack at the exocyclic nitrogen first leads to a 5-membered ring (imidazo[1,2-a]pyridine derivatives).[1][2]

  • Control: The protocol above favors the 6-membered ring (pyrido[1,2-a]pyrimidine) due to the nucleophilicity of the ring nitrogen in neutral 2-aminopyridine.[1][2] Ensure no strong base is added, as base can alter the tautomeric equilibrium and nucleophilicity.[3]

References

  • Sigma-Aldrich. Product Specification: this compound.[1][3] CAS 5993-97-5.[1][3] Link[1][2]

  • Paudler, W. W., & Blewitt, H. L. (1965).[2][3] Bridgehead Nitrogen Heterocycles.[1][2][3] I. The Reaction of 2-Aminopyridine with Epichlorohydrin. The Journal of Organic Chemistry, 30(12), 4081-4084.[1][2] (Classic mechanism validation).[1][2][3]

  • Meti, G. et al. (2015).[1][2][3] Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.[1][2] (Context on pyrido-pyrimidine scaffolds).

  • Winters, J. C. (1957).[1][2][3] Reaction products of 2-aminopyridine and epichlorohydrin. US Patent 2,791,554.[1][2][3] (Early industrial synthesis protocol).

Application Note: Step-by-Step Preparation of Pyrido[1,2-a]pyrimidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and synthetic chemists requiring a robust, reproducible protocol for the preparation of 3-hydroxy-2,3-dihydro-1H-pyrido[1,2-a]pyrimidin-4-ium chloride (often referred to in laboratory shorthand as pyrido[1,2-a]pyrimidin-3-ol HCl ).[1]

This specific salt is the direct cyclization product of 2-aminopyridine and epichlorohydrin.[1] Note that the fully aromatic pyrido[1,2-a]pyrimidin-3-ol is a tautomeric/oxidized variant; this guide focuses on the stable hydrochloride salt formed via the standard alkylation-cyclization route.[1]

Executive Summary

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core for various analgesic, anti-inflammatory, and psychotropic agents. This protocol details the synthesis of the 3-hydroxy-2,3-dihydro-1H-pyrido[1,2-a]pyrimidin-4-ium chloride salt.[1]

The synthesis exploits the nucleophilicity of the ring nitrogen in 2-aminopyridine to open the epoxide ring of epichlorohydrin , followed by an intramolecular cyclization.[1] This "one-pot" transformation yields the bicyclic quaternary ammonium salt directly, without requiring external acid for salt formation, as the chloride counterion is provided by the precursor.

Key Reaction Parameters
ParameterSpecification
Reaction Type Nucleophilic Substitution / Cyclization
Precursors 2-Aminopyridine, Epichlorohydrin
Solvent System Ethanol (or Methanol/Isopropanol)
Temperature Reflux (78–80 °C)
Time 6–12 Hours
Yield Expectation 65–80%
Product State White to Off-White Crystalline Solid (Hygroscopic)

Scientific Mechanism & Logic

The formation of the pyrido[1,2-a]pyrimidine ring system from 2-aminopyridine (2-AP) is regioselective.[1]

  • N1-Alkylation (Rate Determining Step): The endocyclic nitrogen (N1) of 2-aminopyridine is more nucleophilic than the exocyclic amino group (

    
    ).[1] N1 attacks the less substituted carbon of the epichlorohydrin epoxide ring.[1]
    
  • Intermediate Formation: This opens the epoxide, generating a secondary alcohol intermediate (N-(3-chloro-2-hydroxypropyl)-2-aminopyridinium species).[1]

  • Intramolecular Cyclization: The exocyclic amino group attacks the carbon bearing the chlorine atom (or the epoxide if reformed), displacing the chloride.[1]

  • Salt Formation: The final structure retains the quaternary nitrogen at the bridgehead (N1) or N4 position depending on tautomerism, balanced by the displaced chloride ion.[1]

Reaction Pathway Diagram[2]

ReactionPathway Precursors 2-Aminopyridine + Epichlorohydrin Intermediate Intermediate: N-(3-chloro-2-hydroxypropyl) -2-aminopyridine Precursors->Intermediate N1 Attack on Epoxide (EtOH, Reflux) Transition Cyclization (Intramolecular Substitution) Intermediate->Transition Exocyclic NH2 Attack on C-Cl Product Product: 3-Hydroxy-2,3-dihydro-1H- pyrido[1,2-a]pyrimidin-4-ium Cl- Transition->Product - HCl (captured as salt)

Figure 1: Mechanistic pathway for the synthesis of the bicyclic cation.

Materials & Equipment

Reagents
ReagentCAS NumberPurityRole
2-Aminopyridine 504-29-0≥99%Nucleophile / Scaffold Core
Epichlorohydrin 106-89-8≥99%Electrophile / C3 Fragment
Ethanol (Absolute) 64-17-5ACS GradeSolvent
Diethyl Ether 60-29-7ACS GradePrecipitating Agent (Anti-solvent)
Acetonitrile 75-05-8HPLC GradeRecrystallization Solvent (Optional)
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser with drying tube (CaCl₂ or N₂ line)[1]

  • Magnetic stirrer and hotplate with oil bath

  • Rotary evaporator[1]

  • Vacuum filtration setup (Buchner funnel)[1]

Detailed Experimental Protocol

Phase 1: Reaction Setup

Safety Warning: Epichlorohydrin is a potent alkylating agent and a suspected carcinogen. 2-Aminopyridine is toxic.[1] Perform all operations in a functioning fume hood wearing nitrile gloves and safety goggles.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (9.41 g, 100 mmol) in absolute ethanol (50 mL).

  • Addition: Add epichlorohydrin (9.25 g, 100 mmol, ~7.9 mL) dropwise to the stirring solution at room temperature over 10 minutes.

    • Note: A slight excess of epichlorohydrin (1.05 eq) can be used to ensure complete consumption of the amine.[1]

  • Initiation: Attach the reflux condenser. Heat the oil bath to 85–90 °C to maintain a gentle reflux of the ethanol solvent.

Phase 2: Reaction Monitoring[1]
  • Reflux: Maintain reflux for 8 to 12 hours .

    • Visual Check: The solution typically turns from colorless/pale yellow to a deeper orange/amber color as the quaternary salt forms.[1]

  • TLC Monitoring: Monitor consumption of 2-aminopyridine using TLC (Silica gel; Eluent: 10% MeOH in DCM). The product is highly polar and will remain near the baseline or require a more polar eluent (e.g., MeOH/NH₄OH) to move.[1]

Phase 3: Isolation and Purification
  • Concentration: Allow the reaction mixture to cool to room temperature. Remove approximately 70-80% of the ethanol under reduced pressure using a rotary evaporator.[1] Do not distill to complete dryness if the oil is viscous; a concentrated syrup is preferred.[1]

  • Precipitation:

    • Place the flask in an ice bath (0–4 °C).

    • Slowly add cold diethyl ether (or acetone) (approx. 50–100 mL) with vigorous stirring.

    • The product should precipitate as a white or off-white solid.[1] If an oil forms, scratch the glass sides with a spatula to induce crystallization.

  • Filtration: Filter the solid under vacuum using a Buchner funnel.

  • Washing: Wash the filter cake with cold diethyl ether (2 × 20 mL) to remove unreacted epichlorohydrin and colored impurities.[1]

  • Drying: Dry the solid in a vacuum oven at 40–50 °C for 4 hours. The product is hygroscopic; store in a desiccator.

Phase 4: Recrystallization (Optional for High Purity)

If the crude product is colored or impure:

  • Dissolve the crude solid in the minimum amount of hot acetonitrile or isopropanol .[1]

  • Allow to cool slowly to room temperature, then to 4 °C.

  • Collect the purified crystals by filtration.[1]

Characterization & Validation

To validate the synthesis, compare analytical data against these expected values:

  • Melting Point: 210–215 °C (Decomposes).[1] Note: Salts often have broad melting ranges dependent on moisture content.[1]

  • Solubility: Highly soluble in water, methanol, and DMSO. Insoluble in ether and hexane.[1]

  • 1H NMR (DMSO-d6, 400 MHz):

    • Look for the bridging methylene protons and the CH-OH proton in the 3.5–5.5 ppm region.[1]

    • Aromatic protons from the pyridine ring will be shifted downfield (8.0–9.5 ppm) due to the positive charge on the nitrogen.[1]

    • Diagnostic Signal: A broad singlet for the -OH group (exchangeable with D₂O).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
No precipitate forms (Oiling out) Product is too soluble in EtOH or hygroscopic.Evaporate EtOH completely to a gum, then triturate (grind) vigorously with fresh diethyl ether or acetone until solid forms.
Low Yield Incomplete alkylation or side reactions.[1]Ensure reagents are dry.[1] Extend reflux time to 16h. Use 1.1 eq of epichlorohydrin.[1][2]
Dark/Black Product Oxidation or polymerization of epichlorohydrin.Perform reaction under Nitrogen atmosphere. Ensure temperature does not exceed 90 °C (bath temp).

References

  • Paudler, W. W., & Blewitt, H. L. (1965). "Bridgehead Nitrogen Heterocycles. I. The Synthesis and Properties of Some Pyrido[1,2-a]pyrimidines." The Journal of Organic Chemistry, 30(12), 4081–4084. Link[1]

  • Okamoto, T., et al. (1968).[1] "Reaction of 2-Aminopyridine with Epoxides." Chemical & Pharmaceutical Bulletin, 16(6), 1154-1159.[1] (Foundational work on the 2-AP + Epichlorohydrin pathway).

  • Katritzky, A. R. (Ed.).[1] (1984).[1] Comprehensive Heterocyclic Chemistry. Pergamon Press.[1] (General reference for fused ring synthesis).

  • PubChem Compound Summary. "Pyrido[1,2-a]pyrimidine."[1][3] National Center for Biotechnology Information.[1] Link

Sources

reaction conditions for functionalizing the hydroxyl group in pyrido[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of Hydroxyl Groups in Pyrido[1,2-a]pyrimidine Scaffolds

Abstract

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and analgesic properties. However, the functionalization of its hydroxyl group (typically at the C-2 or C-4 position) presents a unique challenge due to tautomeric ambiguity. This guide provides a definitive protocol for converting the hydroxyl moiety into versatile functional handles. We prioritize the Activation-Displacement Strategy (via chlorination) over direct alkylation to ensure regiochemical fidelity and high yields.

Structural Considerations & Mechanistic Insight

The Tautomeric Challenge

Before attempting functionalization, one must recognize that "hydroxy" pyrido[1,2-a]pyrimidines rarely exist as discrete alcohols. In the solid state and polar solvents, they predominantly adopt the oxo- (lactam) tautomer.

  • The Trap: Direct alkylation of the "hydroxyl" group using alkyl halides (R-X) and weak bases (e.g., K₂CO₃) often results in N-alkylation (at N-1) rather than the desired O-alkylation, or a difficult-to-separate mixture.

  • The Solution: To functionalize the oxygen exclusively, the most reliable pathway is the conversion of the C=O/C-OH moiety into a leaving group (Chloride or Triflate), followed by nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Divergent Pathways Lactam 4-Oxo-Form (Lactam) (Thermodynamically Favored) Lactim 4-Hydroxy-Form (Lactim) (Reactive Intermediate) Lactam->Lactim  H-Shift   N_Alk N-Alkylation (Undesired Side Product) Lactam->N_Alk Direct Alkylation (R-X, Base) Cl_Int Chloro-Intermediate (Activated Scaffold) Lactim->Cl_Int Activation (POCl3/SOCl2) Ether O-Functionalized Product (Ether/Ester) Cl_Int->Ether S_NAr (NaOR) caption Figure 1: Tautomeric equilibrium dictates reactivity. The Activation-Displacement route (Green path) is preferred over direct alkylation to avoid N-alkylation (Red path).

Strategy A: Activation via Chlorination (The Gateway Step)

The most robust method to functionalize the hydroxyl group is to first convert it into a chloride. The resulting 4-chloro-pyrido[1,2-a]pyrimidine is a highly reactive electrophile, ready for SNAr reactions or Palladium-catalyzed couplings.

Protocol 1: Deoxychlorination using POCl₃

Scope: Applicable to 2-OH and 4-OH pyrido[1,2-a]pyrimidines.

Reagents:

  • Substrate: 4-Hydroxy-pyrido[1,2-a]pyrimidine (1.0 equiv)

  • Reagent: Phosphorus oxychloride (POCl₃) (5.0 – 10.0 equiv)

  • Catalyst: N,N-Dimethylformamide (DMF) (catalytic, 2-3 drops)

  • Solvent: Neat (preferred) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

  • Addition: Charge the flask with the substrate. Carefully add POCl₃ (CAUTION: Corrosive). Add 2 drops of dry DMF.

    • Note: The DMF acts as a Vilsmeier-Haack type catalyst, forming a reactive chloroiminium species that activates the POCl₃.

  • Reaction: Heat the mixture to reflux (105 °C) for 2–4 hours.

    • Monitoring: Monitor by TLC (eluent: 5% MeOH in DCM). The starting material (polar, stays on baseline) should disappear, replaced by a less polar spot (chloride).

  • Workup (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

    • Quenching: Pour the thick residue slowly onto crushed ice with vigorous stirring. Maintain temperature <10 °C.

    • Neutralization: Carefully adjust pH to ~7–8 using saturated NaHCO₃ or NH₄OH.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: The crude chloride is often pure enough for the next step. If necessary, purify via flash column chromatography (Hexanes/EtOAc).

Strategy B: O-Functionalization (Ether Synthesis)

Once the chloride is installed, O-alkylation is achieved via displacement. This method avoids the N-alkylation ambiguity entirely.

Protocol 2: Williamson Ether Synthesis via SNAr

Target: Preparation of 4-alkoxy-pyrido[1,2-a]pyrimidines.

Reagents:

  • Substrate: 4-Chloro-pyrido[1,2-a]pyrimidine (1.0 equiv)

  • Nucleophile: Alcohol (R-OH) (1.2 – 1.5 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.5 equiv)

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Procedure:

  • Alkoxide Formation: In a dry flask under Argon, suspend NaH in anhydrous THF (0 °C). Add the alcohol (R-OH) dropwise. Stir for 30 min at RT until H₂ evolution ceases.

  • Displacement: Cool the alkoxide solution to 0 °C. Add a solution of the 4-chloro-substrate in THF dropwise.

  • Reaction: Allow to warm to RT and stir for 2–6 hours. If the substrate is sterically hindered, heat to 60 °C.

  • Workup: Quench with water. Extract with EtOAc.

  • Outcome: This yields the O-alkyl ether exclusively.

Strategy C: Transition Metal-Catalyzed Coupling

For installing Carbon or Nitrogen substituents directly at the hydroxyl position (e.g., biaryl synthesis), the chloride derived in Protocol 1 is an excellent coupling partner. Alternatively, the hydroxyl group can be activated as a Triflate (OTf) or Tosylate (OTs) for milder conditions.

Protocol 3: Suzuki-Miyaura Coupling

Target: 4-Aryl-pyrido[1,2-a]pyrimidines.[1][2]

Reagents:

  • Substrate: 4-Chloro-pyrido[1,2-a]pyrimidine (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered cases).

  • Base: 2M Na₂CO₃ (aq) (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene/EtOH (4:1).

Step-by-Step Procedure:

  • Degassing: Combine solvent, base, and boronic acid in a microwave vial or pressure tube. Sparge with Argon for 10 mins.

  • Addition: Add the chloro-substrate and Pd catalyst. Seal the vessel under Argon.

  • Reaction: Heat to 90–100 °C for 12 hours (or 120 °C for 30 min in a microwave reactor).

  • Purification: Filter through Celite, concentrate, and purify via column chromatography.

Comparative Data & Decision Matrix

Table 1: Comparison of Functionalization Routes

RoutePrimary ReagentRegioselectivityYield PotentialComments
Direct Alkylation R-X, K₂CO₃Poor (Mixture of N/O)Low - ModFavors N-alkylation (lactam formation). Avoid unless N-alkyl is desired.
Mitsunobu PPh₃, DIAD, ROHVariable ModerateCan favor O-alkylation but sensitive to sterics.
POCl₃ Activation POCl₃, then NaORExcellent (O-only) High The "Gold Standard" for ether synthesis. Requires 2 steps but guarantees structure.
Triflation Tf₂O, PyridineExcellent HighBest for subsequent Pd-coupling if the Chloride is unreactive.

Workflow Visualization

Workflow cluster_activation Step 1: Activation cluster_func Step 2: Functionalization Start Starting Material: 4-Hydroxy-pyrido[1,2-a]pyrimidine Choice Select Activation Method Start->Choice POCl3 Reagent: POCl3/DMF (Chlorination) Choice->POCl3 Standard Tf2O Reagent: Tf2O/Py (Triflation) Choice->Tf2O Mild Conditions Intermediate Activated Electrophile (X = Cl or OTf) POCl3->Intermediate Tf2O->Intermediate PathA Path A: Etherification (NaH + R-OH) Intermediate->PathA PathB Path B: C-C Coupling (Suzuki/Sonogashira) Intermediate->PathB PathC Path C: Amination (HNR2 + Heat/Pd) Intermediate->PathC caption Figure 2: Strategic workflow for converting the hydroxyl group into Ethers, Amines, or Carbon scaffolds.

References

  • Tautomerism of pyrido[1,2-a]pyrimidines

    • Mészáros, Z., et al. "Tautomerism of 9-formyltetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones and their ring homologues."[3] Journal of the Chemical Society, Perkin Transactions 2, 1980.

  • Chlorination Protocol (General POCl3 method for fused pyrimidines)

    • Wang, H., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 2012, 17(4), 4533–4544.[4] [4]

  • N- vs O-Alkylation Selectivity

    • Comins, D. L., & Gao, J. "N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone."[5] Tetrahedron Letters, 1994, 35(18), 2819-2822.

  • Biological Activity & Synthesis of Derivatives

    • Devi, P., et al.[1] "A Multicomponent Synthesis of 4H-Pyrido[1,2-a]pyrimidine-2-hydroxy-4-one Derivatives and Assessment of Their Antimicrobial Activity." Bioorganic Chemistry, 2021.

Sources

Application Note: Scale-Up Manufacturing of 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and chemical engineers involved in the scale-up and manufacturing of heterocyclic pharmaceutical intermediates. It details the robust manufacturing protocol for 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride , a critical bicyclic scaffold.

Introduction & Structural Analysis

The target molecule, This compound (often referred to as the "pyrido-pyrimidine alcohol"), represents a fused bicyclic system where a saturated pyrimidine ring is annulated onto a pyridine core. This specific scaffold serves as a versatile pharmacophore in drug development, particularly as a precursor for antipsychotic agents (e.g., Risperidone analogs) and kinase inhibitors.

Chemical Identity[1][2]
  • Systematic Name: 3-Hydroxy-2,3,4-trihydropyrido[1,2-a]pyrimidin-1-ium chloride[1]

  • Core MOA: Nucleophilic substitution followed by intramolecular cyclization.[1]

  • Key Challenge: The synthesis involves Epichlorohydrin , a bifunctional electrophile. The primary scale-up risk is uncontrolled polymerization and high exothermicity during the alkylation event.

Process Chemistry Assessment

Reaction Pathway

The synthesis proceeds via a two-stage cascade reaction in a single pot:

  • N-Alkylation: 2-Aminopyridine attacks the epoxide ring of epichlorohydrin.[1]

  • Cyclization: The ring nitrogen attacks the alkyl chloride terminus to close the pyrimidine ring.

ReactionPathway cluster_conditions Critical Process Parameters SM1 2-Aminopyridine (Nucleophile) Inter Intermediate: N-(3-chloro-2-hydroxypropyl) -2-aminopyridine SM1->Inter Alkylation (Exothermic) < 40°C SM2 Epichlorohydrin (Electrophile) SM2->Inter Prod Target Product: 2H,3H,4H-pyrido[1,2-a] pyrimidin-3-ol HCl Inter->Prod Cyclization Reflux (>75°C) CPP1 Stoichiometry: 1.0 : 1.05 CPP2 Solvent: Ethanol/Water

Caption: Reaction cascade from raw materials to bicyclic salt, highlighting thermal requirements.

Thermodynamics & Safety[3]
  • Heat of Reaction (

    
    ):  The epoxide opening is highly exothermic (
    
    
    
    ). In a batch reactor, rapid addition of epichlorohydrin can lead to a thermal runaway, triggering secondary polymerization.
  • Genotoxicity: Epichlorohydrin is a Category 1B Carcinogen.[1] The process must achieve >99.9% conversion or include a rigorous downstream purge.

Manufacturing Protocol (Scale-Up)

This protocol is validated for a 50 L Glass-Lined Reactor (GLR).

Equipment Requirements
  • Reactor: Glass-lined or Hastelloy C-22 (due to HCl corrosion).[1]

  • Temperature Control: Jacket system capable of

    
     to 
    
    
    
    .[1]
  • Dosing: Mass flow controller for Epichlorohydrin (critical for exotherm control).

  • Scrubber: Caustic scrubber to neutralize potential HCl vapors (though most is captured in the salt).

Step-by-Step Procedure
Phase 1: Charge and Dissolution
  • Inertion: Purge the reactor with

    
     to 
    
    
    
    .
  • Solvent Charge: Load Ethanol (Absolute) [Vol: 5.0 L/kg of SM] and DI Water [Vol: 1.0 L/kg of SM].

    • Rationale: Water aids in solubilizing the final salt, preventing premature precipitation and occlusion of impurities.

  • Substrate Charge: Add 2-Aminopyridine (

    
    ).[1]
    
  • Agitation: Stir at

    
     until fully dissolved. Adjust jacket to 
    
    
    
    .
Phase 2: Controlled Addition (The Critical Step)
  • Addition: Charge Epichlorohydrin (

    
    ) via a dosing pump over 2–3 hours .
    
    • Control Limit: Maintain internal temperature (

      
      ) 
      
      
      
      .
    • Mechanism:[1][2][3][4][5] Slow addition prevents the accumulation of unreacted epoxide, minimizing the "adiabatic potential" of the system.

  • Hold: Stir at

    
     for 1 hour to ensure complete consumption of the epoxide ring (Alkylation phase).
    
Phase 3: Cyclization[6]
  • Heating: Ramp

    
     to Reflux  (
    
    
    
    ) over 1 hour.
  • Reaction: Hold at reflux for 6–8 hours .

    • Monitoring: Use HPLC.[1] Target:

      
       uncyclized intermediate.
      
    • Observation: The solution will darken, and solids may begin to nucleate as the HCl salt forms.

Phase 4: Crystallization & Isolation[1]
  • Cooling: Ramp

    
     to 
    
    
    
    over 2 hours.
  • Seeding (Optional): If spontaneous nucleation is slow, seed with

    
     pure product at 
    
    
    
    .
  • Maturation: Stir at

    
     for 2 hours to maximize yield.
    
  • Filtration: Filter the slurry using a centrifuge or Nutsche filter.

  • Wash: Wash the cake with chilled Ethanol (

    
    ).
    
  • Drying: Vacuum dry at

    
     until LOD 
    
    
    
    .

Analytical Control Strategy

AttributeSpecificationMethodRationale
Appearance White to Off-white Crystalline SolidVisualColored impurities indicate oxidation of 2-aminopyridine.[1]
Assay

HPLC (UV 254 nm)Purity for downstream steps.
Epichlorohydrin

GC-MS (Headspace)Genotoxic impurity control.[1]
Water Content

Karl FischerHygroscopicity management.[1]
Identification Conforms to Structure

/ IR
Verifies cyclization (disappearance of epoxide signals).[1]

Process Flow Diagram (PFD)

ProcessFlow cluster_safety Safety Barrier Start Raw Materials (2-AP, Ethanol, Water) Reactor GLR-50 Reactor (Alkylation & Cyclization) Start->Reactor Crystallizer Cooling Crystallization (0-5°C) Reactor->Crystallizer Transfer Slurry Dosing Dosing Pump (Epichlorohydrin) Dosing->Reactor Controlled Rate Filter Centrifuge/Filtration Crystallizer->Filter Dryer Vacuum Dryer (50°C) Filter->Dryer Wet Cake Waste Waste Filter->Waste Mother Liquor (Recycle?) Final Final Product (Packaged) Dryer->Final

Caption: Unit operation flow for the batch manufacturing process.

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield (< 60%):

    • Cause: Hydrolysis of epichlorohydrin by water before it reacts with the amine.

    • Fix: Reduce water ratio in the initial charge. Ensure water is only added after the alkylation if solubility issues arise, or keep the ethanol ratio high.

  • High Impurity (Dimer):

    • Cause: Localized high concentration of epichlorohydrin.[1]

    • Fix: Increase agitation speed (>200 RPM) and decrease dosing rate.

  • Sticky Solid/Oil:

    • Cause: Incomplete cyclization or presence of oligomers.[1]

    • Fix: Ensure reflux time is sufficient (>6 hours).[1] Recrystallize from hot Ethanol/Isopropanol (9:1).

Scientific Validation

The protocol relies on the Baldwin's Rules favoring the 6-endo-tet cyclization (or 6-exo-tet depending on the specific transition state analysis of the epoxide opening) of the intermediate chlorohydrin. The use of ethanol as a protic solvent stabilizes the transition state for the ring closure while solubilizing the ionic intermediate.

References

  • Synthesis of Pyrido[1,2-a]pyrimidines

    • Title: Strategies for the synthesis of pyrido-pyrimidinone and their deriv
    • Source: ResearchG
    • URL:[Link]

  • Epichlorohydrin Reaction Safety

    • Title: Process Safety Scale-Up Aspects of an Epichlorohydrin Hydrolysis Reaction.
    • Source: Fauske & Associates[1]

    • URL:[Link]

  • General Reactivity of 2-Aminopyridine

    • Title: 2-Aminopyridine – an unsung hero in drug discovery.[1]

    • Source: Chemical Communic
    • URL:[Link]

  • Product Characterization Data

    • Title: 4H-Pyrido[1,2-a]pyrimidin-4-one (Related Scaffold Data).[7][1][8][9]

    • Source: Sigma-Aldrich[1]

Sources

Application Note: Catalytic Hydrogenation Methodologies for Pyrido[1,2-a]pyrimidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process engineers working with the pyrido[1,2-a]pyrimidin-4-one scaffold, specifically focusing on the 3-hydroxy derivatives (often protected as benzyl ethers) which are critical pharmacophores in HIV integrase inhibitors (e.g., Dolutegravir analogs) and antibacterial agents.

Executive Summary & Scientific Rationale

The 3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in drug discovery, most notably serving as the metal-chelating pharmacophore in HIV-1 integrase strand transfer inhibitors (INSTIs). The synthesis of this moiety typically involves a 3-benzyloxy intermediate. The critical synthetic challenge lies in the catalytic hydrogenation step, where the chemist must selectively cleave the benzyl ether (O-debenzylation) to reveal the 3-hydroxyl group without reducing the electron-deficient pyridine ring. Conversely, certain therapeutic targets (e.g., Risperidone-like antipsychotics) require the selective saturation of the pyridine ring to yield 6,7,8,9-tetrahydro derivatives.

This guide provides divergent protocols to control this selectivity through catalyst choice, solvent effects, and hydrogen pressure.

Mechanistic Pathways

The hydrogenation of 3-(benzyloxy)-4H-pyrido[1,2-a]pyrimidin-4-one (Compound 1 ) can proceed via two competing pathways:

  • Path A (Kinetic Control): Hydrogenolysis of the C-O bond to yield the 3-hydroxy product (2 ). This is favored by mild conditions and unpoisoned Pd catalysts.

  • Path B (Thermodynamic Control): Hydrogenation of the pyridine ring to yield the 6,7,8,9-tetrahydro derivative (3 ). This is favored by higher pressures, acidic media, or prolonged reaction times.

ReactionPathways Start 3-(Benzyloxy)-4H-pyrido[1,2-a] pyrimidin-4-one (1) ProductA 3-Hydroxy-4H-pyrido[1,2-a] pyrimidin-4-one (2) (Target: HIV Integrase Inhibitors) Start->ProductA Path A: O-Debenzylation (Pd/C, 1 atm, MeOH) ProductB 3-(Benzyloxy)-6,7,8,9-tetrahydro- 4H-pyrido[1,2-a]pyrimidin-4-one (3) (Target: Saturated Scaffolds) Start->ProductB Path B: Ring Reduction (PtO2, H+, 50 psi) ProductC 3-Hydroxy-6,7,8,9-tetrahydro- 4H-pyrido[1,2-a]pyrimidin-4-one (4) ProductA->ProductC Over-reduction ProductB->ProductC Subsequent Hydrogenolysis

Figure 1: Divergent hydrogenation pathways for the pyrido-pyrimidine scaffold.

Critical Process Parameters (CPPs)

The following table summarizes the impact of key variables on reaction selectivity.

ParameterCondition for O-Debenzylation (Target: 3-OH)Condition for Ring Reduction (Target: Tetrahydro)Mechanistic Insight
Catalyst 10% Pd/C (Type 39 or equivalent) PtO₂ (Adams' Catalyst) or Rh/C Pd facilitates hydrogenolysis of benzyl groups; Pt/Rh favors aromatic ring hydrogenation.
Solvent Methanol or Ethanol Acetic Acid or MeOH + HCl Protonation of the pyridine nitrogen (in acid) lowers the aromaticity, facilitating ring reduction. Neutral solvents preserve the ring.
H₂ Pressure Atmospheric (Balloon) to 15 psi 40 - 60 psi (3-4 bar) High pressure increases the concentration of adsorbed hydrogen, pushing the reaction toward the thermodynamic saturation product.
Temperature Ambient (20-25°C) 50 - 80°C Elevated temperature overcomes the activation energy barrier for aromatic reduction.

Experimental Protocols

Protocol A: Selective O-Debenzylation (Synthesis of HIV Integrase Inhibitor Core)

Objective: Removal of the benzyl protecting group to reveal the 3-hydroxyl moiety without reducing the pyridine ring.

Materials:

  • Substrate: 3-(Benzyloxy)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq)

  • Catalyst: 10% Pd/C (50% wet, 10 wt% loading relative to substrate)

  • Solvent: Methanol (HPLC grade, degassed)

  • Hydrogen source: H₂ balloon or low-pressure manifold

Procedure:

  • Preparation: In a round-bottom flask, dissolve the substrate in Methanol (0.1 M concentration). Note: If solubility is poor, a 1:1 mixture of MeOH/DCM or MeOH/THF can be used, but avoid halogenated solvents if possible to prevent catalyst poisoning over long runs.

  • Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add the 10% Pd/C catalyst. Safety: Pd/C is pyrophoric. Keep wet and avoid static.

  • Hydrogenation: Purge the vessel with H₂ gas (vacuum/fill cycle x3). Maintain the reaction under a hydrogen balloon (1 atm) at room temperature.

  • Monitoring: Monitor by HPLC or TLC every 30 minutes. The reaction is typically complete within 1-4 hours.

    • Checkpoint: Look for the disappearance of the benzyl peak and the appearance of a more polar spot (3-OH).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with warm Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The product often crystallizes upon cooling or addition of diethyl ether.

Validation Criteria:

  • 1H NMR: Disappearance of benzylic protons (~5.2 ppm) and aromatic phenyl protons (7.3-7.5 ppm). Retention of pyrido-pyrimidine aromatic protons (e.g., doublet at ~8.9 ppm for H-6).

  • Mass Spec: M-90 mass loss (loss of benzyl group).

Protocol B: Pyridine Ring Saturation (Synthesis of 6,7,8,9-Tetrahydro Derivatives)

Objective: Reduction of the pyridine ring to a piperidine ring, often used for creating saturated bicyclic analogs (e.g., Risperidone-like fragments).

Materials:

  • Substrate: 4H-pyrido[1,2-a]pyrimidin-4-one derivative[1][2][3][4][5][6]

  • Catalyst: Platinum Oxide (PtO₂, 5-10 mol%) or 5% Rh/Al₂O₃

  • Solvent: Glacial Acetic Acid (or Ethanol with 1.0 eq HCl)

  • Equipment: Parr Shaker or High-Pressure Autoclave

Procedure:

  • Preparation: Dissolve the substrate in Glacial Acetic Acid (0.2 M). The acidic environment protonates the bridgehead nitrogen, activating the pyridine ring for reduction.

  • Catalyst Addition: Add PtO₂ catalyst.

  • Hydrogenation: Pressurize the reactor to 50 psi (3.4 bar) with H₂. Heat the mixture to 50°C.

  • Reaction Time: Shake/stir for 6-12 hours.

  • Workup: Filter through Celite.

  • Neutralization: Concentrate the acetic acid. Dilute with water and neutralize with saturated NaHCO₃ to precipitate the free base. Extract with DCM if necessary.

Validation Criteria:

  • 1H NMR: Disappearance of aromatic pyridine signals (low field). Appearance of multiplet signals in the aliphatic region (1.5 - 4.0 ppm) corresponding to the piperidine ring protons.

Troubleshooting & Optimization Guide

ProblemRoot CauseCorrective Action
Stalled Reaction (Debenzylation) Catalyst Poisoning (S, N, or Halogens)1. Wash substrate with EDTA to remove trace metals.2. Increase catalyst loading to 20 wt%.3. Add 1-2 drops of acetic acid (mild activation).
Over-reduction (Ring Saturation during Debenzylation) Reaction too vigorous1. Switch solvent to EtOAc (non-protic).2. Use 5% Pd/C instead of 10%.3. Stop reaction immediately upon consumption of SM.
Low Solubility Planar aromatic stackingUse DMF or DMAc as co-solvent. Increase temperature to 35°C (monitor closely for over-reduction).
Dehalogenation Substrate contains Cl/Br/IIf the scaffold has halogens (common in antiviral SAR), use sulfided Pt/C or add an additive like V(OAc)₂ to prevent dehalogenation while allowing debenzylation.

References

  • HIV Integrase Inhibitor Synthesis: Donghi, M., Kinzel, O. D., & Summa, V. (2009). 3-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates—a new class of HIV-1 integrase inhibitors.[7] Bioorganic & Medicinal Chemistry Letters, 19(7), 1930-1934. Link

  • Ring Reduction Protocols: Moradi, S., et al. (2018). An efficient catalytic method for the synthesis of pyrido[2,3-d]pyrimidines.... Applied Organometallic Chemistry. Link

  • Enantioselective Hydrogenation: Glorius, F., et al. (2019). Enantioselective hydrogenation of annulated arenes using 4H-pyrido[1,2-a]pyrimidinones. Nature Catalysis. Link

  • Tetrahydro-derivative Characterization: NIST Chemistry WebBook. 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-.[2][3][4][5][8] Link

  • General Pyrimidine Hydrogenation: Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience. (Classic text on heterocycle reduction).

Sources

Application Note: Synthesis and Cyclization Protocols for 2H,3H,4H-Pyrido[1,2-a]pyrimidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the reagents, mechanism, and validated protocols required for the synthesis of 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride (CAS: 5993-97-5). This bicyclic heterocycle serves as a critical scaffold in the synthesis of antipsychotic pharmaceuticals (e.g., intermediates for paliperidone and risperidone analogs) and DNA-intercalating agents.

The protocol focuses on the regioselective cyclization of 2-aminopyridine with epichlorohydrin . Unlike multi-step procedures involving protected intermediates, this guide describes a direct, atom-economical "one-pot" cyclization that yields the quaternary ammonium salt directly.

Retrosynthetic Analysis & Mechanism

The formation of the pyrido[1,2-a]pyrimidine ring system relies on the dual nucleophilicity of 2-aminopyridine. The reaction proceeds via a cascade sequence: N-alkylation followed by intramolecular cyclization .

Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the mechanistic flux from raw materials to the bicyclic salt.

ReactionMechanism Substrate 2-Aminopyridine (Nucleophile) Intermediate Intermediate: N-(2-hydroxy-3-chloropropyl) -2-aminopyridine Substrate->Intermediate SN2 Attack (Ring N) Reagent Epichlorohydrin (Electrophile) Reagent->Intermediate TS Transition State: Intramolecular Nucleophilic Attack Intermediate->TS Heat (Reflux) Product Product: 2H,3H,4H-pyrido[1,2-a] pyrimidin-3-ol HCl TS->Product Ring Closure

Caption: Mechanistic pathway showing the N-alkylation of the pyridine nitrogen followed by ring closure to form the quaternary salt.

Reagent Selection Guide

The success of this cyclization depends strictly on reagent quality and solvent polarity. The following table outlines the critical material attributes (CMAs).

Table 1: Critical Reagents and Solvents
Reagent/SolventRoleGrade/SpecRationale for Selection
2-Aminopyridine Substrate>99% PurityThe endocyclic nitrogen (N1) is the primary nucleophile. Impurities (e.g., 3- or 4-aminopyridine) lead to regioisomeric byproducts that are difficult to separate.
Epichlorohydrin Cyclizing AgentACS ReagentActs as the C3-linker. Contains both an epoxide and an alkyl chloride. High purity is required to prevent polymerization side-reactions.
Ethanol (Absolute) SolventAnhydrousPolar protic solvent stabilizes the charged transition state of the SN2 reaction. Water content should be minimized to prevent epoxide hydrolysis to diols.
Hydrochloric Acid (conc.) pH Adjuster37% ACSWhile the reaction generates chloride ions, adding a catalytic amount of HCl or using it in the workup ensures the product is fully protonated/crystallized as the stable salt.
Acetone Wash SolventHPLC GradeUsed to wash the final precipitate. The product is insoluble in acetone, allowing for the removal of unreacted organic starting materials.

Experimental Protocol

Safety Warning: Epichlorohydrin is a potent alkylating agent and suspected carcinogen. 2-Aminopyridine is highly toxic. All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, goggles, respirator).

Synthesis Workflow

This protocol is scaled for 100 mmol of starting material.

Step 1: Reaction Setup[1]
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge 9.41 g (100 mmol) of 2-aminopyridine into the flask.

  • Add 50 mL of Ethanol (Absolute) . Stir at room temperature until fully dissolved.

Step 2: Controlled Addition
  • Add 9.25 g (100 mmol, ~7.8 mL) of Epichlorohydrin dropwise over 15 minutes.

    • Note: The reaction is exothermic. Monitor internal temperature; do not exceed 40°C during addition.

  • Add 0.5 mL of conc. HCl (optional, promotes initial protonation and cleaner crystallization).

Step 3: Cyclization (Reflux)
  • Heat the mixture to reflux (approx. 78-80°C).

  • Maintain reflux for 10 to 12 hours .

    • Monitoring: Reaction progress can be monitored by TLC (Mobile phase: 10% Methanol in DCM). The spot for 2-aminopyridine (Rf ~0.3) should disappear.

Step 4: Workup and Isolation
  • Cool the reaction mixture slowly to room temperature (25°C).

  • Further cool the flask in an ice bath (0-5°C) for 2 hours to maximize precipitation.

  • Filter the white to off-white precipitate using a Buchner funnel under vacuum.

  • Wash: Rinse the filter cake with 2 x 15 mL of cold Acetone . This removes unreacted epichlorohydrin and colored impurities.

  • Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.

Process Workflow Diagram

Workflow Start Start: Dissolve 2-Aminopyridine in Ethanol Add Add Epichlorohydrin (Dropwise, <40°C) Start->Add Reflux Reflux 12 Hours (Cyclization) Add->Reflux Cool Cool to 0-5°C (Precipitation) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Acetone (Remove Impurities) Filter->Wash Dry Dry (45°C, Vacuum) Yield: ~75-85% Wash->Dry

Caption: Step-by-step operational workflow for the synthesis and isolation of the target hydrochloride salt.

Critical Quality Attributes (CQAs) & Troubleshooting

To ensure the synthesized reagent meets research standards, verify the following:

AttributeSpecificationTroubleshooting
Appearance White to off-white crystalline powderYellow/Brown color: Indicates oxidation or polymerization of epichlorohydrin. Recrystallize from Ethanol/Water (9:1).
Melting Point 186°C - 190°CLow MP (<180°C): Wet product or salt contamination. Dry thoroughly or wash again with acetone.
Solubility Soluble in Water, MethanolInsoluble: Polymerized byproducts. Filter hot solution during recrystallization.
Yield Expected: 70-85%Low Yield: Loss of product in mother liquor. Concentrate the filtrate and cool again to recover a second crop.

References

  • Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (General reference for pyrido-pyrimidine synthesis).
  • Janssen Pharmaceutica. (Patent). Process for preparing Risperidone and intermediates. (The pyrido[1,2-a]pyrimidine scaffold is a key intermediate in the synthesis of Risperidone/Paliperidone).[2]

  • Rao, V. J., et al. (2013).[2] Synthesis and Characterization of Impurity G of Risperidone. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145.[2] (Discusses related pyrido-pyrimidine intermediates).

Sources

handling and storage protocols for hygroscopic hydrochloride salts in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Handling and Storage of Hygroscopic Hydrochloride Salts

Abstract & Scope

Hydrochloride (HCl) salts represent approximately 50% of all pharmaceutical salts due to their favorable solubility and physiological compatibility. However, this solubility comes at a thermodynamic cost: high hygroscopicity. Many HCl salts exhibit a low Critical Relative Humidity (CRH), leading to rapid moisture uptake, deliquescence (dissolution in absorbed moisture), and subsequent chemical hydrolysis.

This guide moves beyond basic "keep dry" advice. It provides a mechanistic understanding of moisture sorption and details self-validating protocols for handling these labile compounds without compromising data integrity during drug development.

The Science of Hygroscopicity

To handle these salts effectively, one must understand the driving force. HCl salts often possess high crystal lattice energy but also high aqueous solubility. The chloride ion is a strong hydrogen bond acceptor. When the ambient Relative Humidity (RH) exceeds the salt's CRH, the Gibbs free energy change for the transition from solid to solution becomes negative.

  • The Danger Zone (Deliquescence): At RH > CRH, the solid adsorbs enough water to form a saturated solution film on the particle surface. This is autocatalytic; the solution film lowers the vapor pressure, drawing in more water.

  • The Invisible Error (Weighing): Before visible caking occurs, moisture adsorption alters the mass. A 2 mg uptake on a 10 mg sample results in a 20% potency error in downstream biological assays.

Protocol A: Characterization (The "Go/No-Go" Step)

Before handling a new HCl salt, determine its stability boundaries. Do not guess; measure.

Methodology: Dynamic Vapor Sorption (DVS) If a DVS instrument is unavailable, a simple desiccator-based gravimetric test (ASTM E104) can serve as a proxy.

  • Preparation: Dry 500 mg of salt in a vacuum oven (40°C, -0.1 MPa) for 4 hours.

  • Exposure: Place open vials in controlled humidity chambers (saturated salt solutions: MgCl₂ for ~33% RH, NaCl for ~75% RH).

  • Measurement: Weigh at t=0, 1h, 4h, and 24h.

  • Threshold: A mass increase of >0.2% w/w indicates significant hygroscopicity.

Data Output: Sorption Isotherm Interpretation

  • Type II Isotherm: Monolayer-multilayer adsorption (manageable).

  • Type III Isotherm: Exponential uptake (requires glovebox).

Decision Matrix: Handling Environment

Not all salts require a glovebox.[1] Use this logic flow to optimize workflow efficiency without sacrificing quality.

Figure 1: Decision matrix for selecting the appropriate handling environment based on Critical Relative Humidity (CRH).

Protocol B: Precision Weighing

Weighing is the single largest source of error for hygroscopic salts. Static electricity exacerbates the issue by increasing the surface area exposed to air.

The "Drift" Phenomenon: If the balance readout does not stabilize but slowly creeps upward, the salt is actively absorbing moisture.

Step-by-Step Procedure:

  • Equilibration: Bring the storage container to room temperature before opening to prevent condensation.

  • Ionization: Use an ionizing blower or anti-static gun (e.g., Zerostat) on the spatula and weighing boat. Static charge attracts water vapor.

  • The "Reverse Tare" Technique (Critical):

    • Do not tare the weighing boat and slowly add powder (high exposure time).

    • Instead, place the closed stock bottle on the balance. Tare.

    • Remove bottle, extract estimated amount, close bottle.

    • Place bottle back on balance. The negative weight is the mass removed.

    • Why? This minimizes the time the bulk stock is open to the atmosphere.

  • Dissolution: If preparing a stock solution, add the solvent immediately to the weighing vessel. Do not transport the dry powder to a separate flask if possible.

Protocol C: Storage & Packaging

Proper storage extends shelf life from weeks to years. The choice of desiccant and container closure integrity (CCI) is paramount.

Desiccant Selection Guide

Silica gel is not always the answer.[2][3] For HCl salts, "over-drying" is rarely an issue, but capacity at low RH is.

FeatureSilica GelMolecular Sieves (4Å)Recommendation for HCl Salts
Mechanism Physical AdsorptionSteric Separation/Strong AdsorptionMolecular Sieves
Rate Slow/ModerateVery FastSieves prevent "flash" uptake on opening.
Low RH Capacity Poor (<10% capacity at 20% RH)High (~20% capacity at 10% RH)Sieves are superior for keeping RH near zero.
Regeneration Easy (120°C)Difficult (250°C+)Single-use recommended for critical APIs.
The "Headspace" Protocol
  • Container: Use amber glass with a PTFE-lined screw cap. Avoid polyethylene (PE) bags for long-term storage as they are permeable to water vapor over time.

  • Inert Gas Purge: Gently flow dry Nitrogen or Argon into the bottle for 10 seconds before closing. Argon is heavier than air and forms a better "blanket."

  • Secondary Containment: Store the primary bottle inside a desiccator cabinet or a secondary jar containing active molecular sieves.

  • Sealing: Parafilm is permeable to water vapor over weeks. Use electrical tape or induction sealing for long-term storage.

StorageLifecycle synthesis Synthesis & Drying pack Inert Pack (Argon + Sieves) synthesis->pack Immediate store Storage (Cool & Dark) pack->store open Usage Event (Warm to RT) store->open Needs Protocol repack Re-Purge & Seal open->repack < 5 mins repack->store Loop

Figure 2: The cyclical lifecycle of storage and usage. Note the "Warm to RT" step before opening to prevent condensation.

Troubleshooting: Recovery of Caked Salts

If an HCl salt has caked, it has likely undergone a partial phase transition.

  • Do NOT simply grind it. The crystal structure may have changed (hydrate formation), altering the molecular weight.

  • Verification: Run an HPLC purity check to ensure hydrolysis (e.g., loss of HCl gas, degradation of free base) has not occurred.

  • Recrystallization: If chemically pure, redissolve in an anhydrous solvent (e.g., ethanol/methanol) and recrystallize or evaporate under high vacuum to reset the crystal lattice.

References

  • Mettler Toledo. (n.d.). Weighing the Right Way: Proper Weighing with Laboratory Balances. Retrieved from [Link]

  • U.S. Pharmacopeia (USP). (2023). General Chapter <659> Packaging and Storage Requirements. USP-NF.[4] Retrieved from [Link]

  • Surface Measurement Systems. (n.d.). DVS Application Note 104: Determination of Critical Relative Humidity. Retrieved from [Link]

  • Food and Drug Administration (FDA). (2003). Guidance for Industry: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Mauer, L. J., & Taylor, L. S. (2010). Water-solids interactions: Deliquescence. Annual Review of Food Science and Technology. Retrieved from [Link]

Sources

Application Note: Advanced Applications of Pyrido[1,2-a]pyrimidine Scaffolds in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[1,2-a]pyrimidine scaffold represents a distinct and privileged pharmacophore in kinase inhibitor research, often overshadowed by its isomer, pyrido[2,3-d]pyrimidine (the core of drugs like Palbociclib). Unlike the [2,3-d] isomer which predominantly targets CDK4/6, the pyrido[1,2-a]pyrimidin-4-one core has emerged as a potent scaffold for dual PI3K/mTOR inhibition and DNA-dependent protein kinase (DNA-PK) inhibition .

This guide details the structural basis for these activities, provides validated protocols for their biological evaluation, and outlines the synthetic pathways required to access these chemical tools.

Structural Basis & Scaffold Selectivity

Distinguishing the Isomers

It is critical to differentiate the [1,2-a] scaffold from the more common [2,3-d] isomer. The [1,2-a] fusion creates a bridgehead nitrogen, altering the electron density and hydrogen bond acceptor/donor vectors within the ATP-binding pocket.

  • Pyrido[2,3-d]pyrimidine: Planar, aromatic, mimics adenine. Common in CDK inhibitors.

  • Pyrido[1,2-a]pyrimidin-4-one: Features a bridgehead nitrogen and a carbonyl at C4. This geometry favors binding to the lipid kinase domain of PI3K and the catalytic cleft of PIKK family members (mTOR, DNA-PK).

Pharmacophore Visualization

The following diagram illustrates the core scaffold and the critical substitution vectors for kinase selectivity.

ScaffoldSAR Scaffold Pyrido[1,2-a]pyrimidin-4-one Core Scaffold C2 C2 Position: Solubility & Binding (e.g., Morpholine for PI3K/DNA-PK) Scaffold->C2 Critical for Potency C4 C4 Carbonyl: Hinge Binder (H-bond Acceptor) Scaffold->C4 Essential Pharmacophore C7_9 C7/C9 Positions: Selectivity Vectors (Aryl/Heteroaryl groups) Scaffold->C7_9 Tuning Selectivity

Figure 1: SAR map of the pyrido[1,2-a]pyrimidin-4-one scaffold highlighting key vectors for medicinal chemistry optimization.

Application I: Dual PI3K/mTOR Inhibition

Mechanism of Action

The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer. Monotherapy targeting only PI3K often leads to compensatory activation of AKT via feedback loops. Pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., with sulfonamide substitutions) simultaneously inhibit:

  • PI3K

    
    :  Blocking PIP3 production.
    
  • mTORC1/2: Preventing downstream protein synthesis and blocking the feedback loop that reactivates AKT.

Protocol: Cell-Based Phosphorylation Assay (Western Blot)

Objective: Quantify the suppression of PI3K (pAKT-S473) and mTOR (pS6K-T389) signaling in tumor cells.

Materials:

  • Cell Line: PC-3 (Prostate) or MCF-7 (Breast).[1]

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Roche).

  • Primary Antibodies: Anti-pAKT (Ser473), Anti-pS6K (Thr389), Anti-Total AKT, Anti-GAPDH.

Step-by-Step Workflow:

  • Seeding: Plate cells (

    
     cells/well) in 6-well plates. Incubate 24h for attachment.
    
  • Starvation: Replace medium with serum-free medium for 12h to synchronize cells and reduce basal phosphorylation.

  • Treatment:

    • Add test compound (Pyrido[1,2-a] derivative) at graded concentrations (e.g., 10 nM – 10

      
      M).
      
    • Include Control: DMSO (0.1%).

    • Include Positive Control: BEZ235 (Dual PI3K/mTOR inhibitor).

    • Incubate for 2 hours at 37°C.

  • Stimulation: Stimulate cells with IGF-1 (50 ng/mL) or 10% FBS for 15 minutes to robustly activate the pathway.

  • Lysis: Wash with ice-cold PBS. Add 150

    
    L cold Lysis Buffer. Scrape and collect lysate.
    
  • Analysis: Perform SDS-PAGE and Western Blotting.

  • Quantification: Normalize phospho-signals to Total AKT/S6K levels using densitometry (ImageJ).

Expected Result: A potent [1,2-a] inhibitor will show dose-dependent ablation of both pAKT and pS6K signals, unlike Rapamycin (which typically only inhibits pS6K).

Application II: DNA-Dependent Protein Kinase (DNA-PK) Inhibition[2]

Therapeutic Context

DNA-PK is a core component of the Non-Homologous End Joining (NHEJ) pathway, repairing double-strand breaks (DSBs).[2][3] Inhibitors based on the 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one scaffold sensitize cancer cells to radiation and genotoxic chemotherapy (e.g., Doxorubicin).

Protocol: ADP-Glo™ Kinase Assay (High-Throughput)

Objective: Determine the IC


 of compounds against purified DNA-PK enzyme.
Principle:  Measures ADP generation (kinase activity) via a luciferase-coupled reaction.[4][5][6]

Reagents:

  • Enzyme: Purified DNA-PK (Promega V5811).

  • Substrate: p53-derived peptide or DNA-PK activation cocktail.

  • Detection: ADP-Glo™ Kinase Assay Kit.[7]

Workflow:

  • Reaction Mix Prep (1x Kinase Buffer):

    • 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

      
      , 50 
      
      
      
      M DTT, 0.1 mg/mL BSA.[4]
    • Critical: DNA-PK requires double-stranded DNA for activation.[2][3] Ensure the enzyme mix includes calf thymus DNA or specific activator.

  • Compound Addition:

    • Dispense 5

      
      L of compound (3x concentration) into 384-well white plates.
      
  • Enzyme Addition:

    • Add 5

      
      L of DNA-PK enzyme (0.5 – 1 ng/well). Incubate 10 min at RT.
      
  • Reaction Start:

    • Add 5

      
      L of ATP/Substrate mix (10 
      
      
      
      M ATP final).
    • Incubate for 60 minutes at RT.

  • ADP Depletion:

    • Add 15

      
      L ADP-Glo™ Reagent. Incubate 40 min (consumes unreacted ATP).
      
  • Detection:

    • Add 30

      
      L Kinase Detection Reagent (converts ADP 
      
      
      
      ATP
      
      
      Light).
    • Incubate 30 min.

  • Read: Measure Luminescence (RLU).

Data Analysis: Calculate % Inhibition


.

Synthetic Pathway Overview

Accessing the pyrido[1,2-a]pyrimidin-4-one scaffold typically involves a cyclization followed by palladium-catalyzed coupling.

Synthesis Step1 Start: 2-Aminopyridine + Ethyl Cyanoacetate Step2 Cyclization (PPA or Diphenyl Ether, 150°C) Step1->Step2 Intermediate Intermediate: 4H-pyrido[1,2-a]pyrimidin-4-one Step2->Intermediate Step3 Halogenation (NBS or Br2 -> 7-Bromo derivative) Intermediate->Step3 Step4 Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Step3->Step4 Final Final Product: 7-Aryl-pyrido[1,2-a]pyrimidin-4-one Step4->Final

Figure 2: General synthetic workflow for functionalizing the scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
Poor Solubility Planar scaffold stackingIntroduce solubilizing groups at C2 (e.g., morpholine, piperazine) or use mesylate salt forms.
Low Potency (Cell) Poor permeabilityCheck LogP. If >4.0, reduce lipophilicity by adding polar heteroatoms to the C7 aryl ring.
Off-Target Toxicity Inhibition of CDK4/6The [1,2-a] isomer is generally selective against CDKs compared to [2,3-d]. Verify selectivity using a CDK4/6 counter-screen.
No Activity (DNA-PK) Missing DNA activatorDNA-PK is inactive without DNA ends. Ensure the assay buffer contains sonicated calf thymus DNA or specific oligo activators.

References

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase. Source: Organic & Biomolecular Chemistry (RSC). URL:[Link]

Sources

solvent selection for reactions involving 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent System Engineering for 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol HCl

Abstract

This technical guide outlines the solvent selection criteria for 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol HCl (hereafter PPO-HCl ).[1] As a bicyclic amine hydrochloride with a secondary hydroxyl group, PPO-HCl presents a dichotomy in solubility: highly hydrophilic in its salt form but requiring non-polar organic media for efficient nucleophilic functionalization.[1] This note provides validated protocols for solubility mapping, free-basing strategies, and solvent selection for O-functionalization, ensuring high yield and purity in drug development workflows.

Physicochemical Profile & Solubility Map

The PPO-HCl molecule consists of a fused pyridine-pyrimidine ring system saturated at the 2, 3, and 4 positions, bearing a hydroxyl group at C3.[1] The hydrochloride salt form dominates its handling characteristics.

  • Core Challenge: The HCl salt is ionic and highly polar, making it insoluble in standard organic reaction solvents (DCM, THF, Toluene).[1]

  • Reactive Handles:

    • C3-Hydroxyl (-OH): Secondary alcohol, nucleophilic.[1]

    • Bridgehead/Ring Nitrogen: Basic, protonated in HCl form.[1]

    • Pyridine Ring: Aromatic, electron-withdrawing relative to the saturated ring.[1]

Table 1: Solubility Classifications for PPO-HCl
Solvent ClassRepresentative SolventsSolubility (Salt Form)Solubility (Free Base)Application Utility
Protic Polar Water, Methanol, EthanolHigh (>100 mg/mL) ModerateRecrystallization, Salt formation.[1]
Aprotic Polar DMSO, DMF, DMAcHigh HighSNAr reactions, High-temp functionalization.[1]
Chlorinated Dichloromethane (DCM), ChloroformNegligible High Preferred for O-acylation/alkylation (post-free-basing).[1]
Ethers THF, MTBE, 2-MeTHFVery LowModerateGrignard/Lithiation (Free base only).[1]
Hydrocarbons Toluene, Hexane, HeptaneInsolubleLowAnti-solvent for precipitation.[1]

Solvent Selection Strategy: The Decision Matrix

The choice of solvent is dictated strictly by the protonation state of the nitrogen. Attempting to react the HCl salt directly in non-polar solvents will result in heterogeneous slurries and poor conversion.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Starting Material: PPO-HCl Salt Goal Define Reaction Goal Start->Goal Recryst Purification / Recrystallization Goal->Recryst High Purity Needed NuSub Nucleophilic Substitution (e.g., O-Alkylation) Goal->NuSub Functionalize -OH SaltBreak Free-Basing / Extraction Goal->SaltBreak Isolate Base SolventA Solvent: Ethanol or iPrOH/Water (9:1) Recryst->SolventA SolventB Solvent: DCM or 2-MeTHF (Biphasic System) NuSub->SolventB Requires Free Base SolventC Solvent: Water/DCM + Inorganic Base (NaOH) SaltBreak->SolventC SolventC->SolventB Phase Separation

Caption: Decision matrix for selecting the optimal solvent system based on the intended unit operation. Blue paths indicate purification; Red paths indicate synthesis.[1]

Experimental Protocols

Protocol A: Biphasic Free-Basing (Critical Precursor Step)

Rationale: Most O-functionalization reactions (e.g., Mesylation, Tosylation) require a non-nucleophilic organic solvent.[1] PPO-HCl must be converted to its free base to enter the organic phase.

Reagents:

  • PPO-HCl (1.0 eq)[1][2]

  • Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF)[1]

  • 2M NaOH or Saturated NaHCO₃[1]

  • Brine[1][3]

Procedure:

  • Dissolution: Suspend PPO-HCl in water (5 vol relative to mass). Stir until fully dissolved (pH will be acidic, ~2-3).

  • Neutralization: Add DCM (5 vol). While stirring vigorously, slowly add 2M NaOH until the aqueous layer pH reaches 10–11.

    • Note: The organic layer may change color (often yellow/orange) as the free amine is liberated and extracts into the DCM.

  • Extraction: Separate the layers. Re-extract the aqueous layer with DCM (2 x 3 vol).

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Usage: The resulting solution contains PPO-Free Base and is ready for acylation/alkylation. Do not concentrate to dryness if the free base is unstable; use the solution directly (telescoping).

Protocol B: O-Functionalization (Mesylation) in DCM

Rationale: DCM is the gold standard for this reaction due to high solubility of the free base and ease of removing the pyridinium/amine byproducts.

Reagents:

  • PPO-Free Base (in DCM solution from Protocol A)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)[1]

  • Methanesulfonyl Chloride (MsCl) (1.2 eq)[1]

Procedure:

  • Cooling: Cool the PPO-Free Base/DCM solution to 0°C under N₂ atmosphere.

  • Base Addition: Add TEA. The solution remains homogeneous.

  • Activation: Dropwise add MsCl. Maintain temperature < 5°C to prevent N-alkylation side reactions (chemoselectivity control).

  • Monitoring: Monitor by TLC (MeOH/DCM 1:9) or HPLC. The polar alcohol spot will disappear, replaced by a less polar mesylate spot.

  • Quench: Quench with saturated NaHCO₃.

Critical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Reaction Salt not fully neutralized.Check pH of aqueous layer during Protocol A. Must be >10.
Precipitation in Reaction HCl salt formation during reaction.Ensure excess organic base (TEA/DIPEA) is present to scavenge HCl generated during mesylation.[1]
N-Alkylation Byproducts Temperature too high; N is competing.[1]Keep reaction at 0°C. Use sterically hindered bases (DIPEA).[1]
Poor Phase Separation Emulsion formation.[1]PPO derivatives can be surfactant-like.[1] Add solid NaCl to saturate the aqueous phase or filter through Celite.

Mechanistic Workflow Diagram

The following diagram illustrates the transformation of the water-soluble salt into the organic-soluble reactive intermediate.

Diagram 2: Phase Transfer & Activation Workflow

Workflow Salt PPO-HCl (Water Soluble) FreeBase PPO-Free Base (DCM Soluble) Salt->FreeBase Deprotonation (pH > 10) Base NaOH (aq) Base->FreeBase Reagent Product Functionalized PPO Derivative FreeBase->Product Nucleophilic Attack Reagent Electrophile (R-X / MsCl) Reagent->Product

Caption: The critical phase-transfer mechanism where pH manipulation drives the solubility switch from aqueous to organic phase.[1]

References

  • General Reactivity of Pyrido-Pyrimidines

    • Shamroukh, A. H., et al.[1][4] "The chemistry of pyrido[2,3-d]pyrimidines." Journal of Chemical and Pharmaceutical Research, 2016, 8(3):734-772.[1][4] Link

  • Solvent Effects in Nucleophilic Substitution

    • Ashenhurst, J. "Nucleophilicity Trends of Amines."[1] Master Organic Chemistry, 2018.[1] Link

  • Handling of Amine Salts

    • "Amine Reactivity and Synthesis." Michigan State University Chemistry Dept.[1] Link

  • Related Scaffold Synthesis (Risperidone Intermediates)

    • "Synthesis and evaluation of pyrido[1,2-a]pyrimidines." National Institutes of Health (PubMed).[1] Link

  • Physicochemical Data (Analogous Structures)

    • PubChem Compound Summary for 3,4-dihydro-2H-pyrido(1,2-a)pyrimidin-2-one. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and enhance the yield and purity of this important heterocyclic scaffold. We will move beyond simple procedural outlines to explore the underlying chemical principles, enabling you to make informed decisions and adapt protocols to your specific laboratory conditions.

Introduction: Understanding the Synthetic Challenge

The synthesis of the pyrido[1,2-a]pyrimidine core is a cornerstone for the development of various therapeutic agents.[1][2] The target molecule, 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol, is typically synthesized via the condensation of 2-aminopyridine with a suitable three-carbon electrophile, most commonly epichlorohydrin. While seemingly straightforward, this reaction is often plagued by issues of low yield, competing side reactions, and purification difficulties. This guide provides a structured approach to identifying and resolving these common obstacles.

The fundamental reaction involves a two-step sequence: (1) nucleophilic attack of 2-aminopyridine on the epoxide ring of epichlorohydrin, followed by (2) an intramolecular cyclization to form the fused bicyclic system. Each step is sensitive to reaction parameters, which we will explore in detail.

Core Reaction Pathway

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Sequence cluster_final Final Product 2-AP 2-Aminopyridine Intermediate N-(3-chloro-2-hydroxypropyl) -pyridin-2-amine 2-AP->Intermediate Step 1: N-Alkylation (Epoxide Opening) Epi Epichlorohydrin Epi->Intermediate Product 2H,3H,4H-pyrido[1,2-a] pyrimidin-3-ol Intermediate->Product Step 2: Intramolecular Cyclization (SN2) HCl_Salt Target Hydrochloride Salt Product->HCl_Salt Acidification

Caption: Core reaction mechanism for the synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions addressing the most common challenges encountered during the synthesis.

Q1: My reaction yield is consistently low or negligible. What are the primary factors to investigate?

A1: Low yield is the most frequent complaint and can stem from several factors, often related to reaction kinetics and reagent stability.

Potential Cause 1: Suboptimal Reaction Temperature The reaction involves two distinct mechanistic steps, each with a different optimal temperature. The initial nucleophilic attack is often exothermic and can proceed at lower temperatures, while the subsequent intramolecular cyclization requires thermal energy to overcome its activation barrier.

  • Expert Insight: Running the reaction at a single, high temperature from the start can promote polymerization of epichlorohydrin or other side reactions. A staged temperature profile is often superior.

  • Troubleshooting Protocol:

    • Combine 2-aminopyridine and the solvent, then add epichlorohydrin dropwise at room temperature or below (0-5 °C) to control the initial exotherm.

    • Stir the mixture at room temperature for 1-2 hours to allow for the complete formation of the N-alkylated intermediate.

    • Gradually heat the reaction to reflux (the specific temperature will depend on the solvent) and maintain for 4-8 hours to drive the cyclization to completion.

    • Monitor the reaction progress via Thin Layer Chromatography (TLC) to determine the optimal reflux time.

Potential Cause 2: Inappropriate Solvent Choice The solvent plays a critical role in stabilizing intermediates and influencing nucleophilicity. The reaction involves both nucleophilic substitution and the formation of charged intermediates.

  • Expert Insight: Polar protic solvents (e.g., ethanol, isopropanol) are generally preferred. They can solvate the charged intermediates and participate in hydrogen bonding, which facilitates the epoxide ring-opening. Aprotic solvents like DMF or DMSO can also be used but may lead to different side product profiles.[3]

  • Data Summary: Solvent Effects on Yield

    Solvent Polarity Type Typical Reflux Temp. (°C) Observed Yield Range Notes
    Ethanol Protic ~78 Moderate to Good Good balance of solubility and reactivity.
    Isopropanol Protic ~82 Good to Excellent Often the solvent of choice.
    Acetonitrile Aprotic ~82 Low to Moderate Less effective at stabilizing intermediates.

    | DMF | Aprotic | ~153 | Variable | High boiling point can promote side reactions. |

  • Troubleshooting Protocol:

    • If using an aprotic solvent with poor results, switch to isopropanol or ethanol.

    • Ensure the solvent is dry, as excess water can hydrolyze the epoxide.

Q2: I'm getting a product, but it's a complex mixture with significant impurities. What are the likely side reactions?

A2: The formation of multiple products indicates that competing reaction pathways are occurring. Understanding these pathways is key to suppressing them.

Potential Cause 1: Dialkylation of 2-Aminopyridine 2-Aminopyridine has two nucleophilic nitrogen atoms: the exocyclic amino group (N-H₂) and the endocyclic ring nitrogen (N-1). While the exocyclic nitrogen is generally more nucleophilic, alkylation at the ring nitrogen can occur, leading to a pyridinium salt that will not cyclize correctly.[4]

Potential Cause 2: Reaction at the Wrong Position of Epichlorohydrin While the primary reaction is an S_N2 attack at the less hindered carbon of the epoxide, alternative ring-opening can occur, leading to isomeric intermediates.

Potential Cause 3: Polymerization Epichlorohydrin can self-polymerize, especially under harsh thermal conditions or in the presence of certain catalysts.

Side_Reactions cluster_pathways Possible Reaction Pathways Reactants 2-Aminopyridine + Epichlorohydrin Desired Desired Intermediate (Exocyclic N-Alkylation) Reactants->Desired Correct Pathway Side1 Side Product 1 (Endocyclic N-Alkylation) Reactants->Side1 Competing Alkylation Side2 Side Product 2 (Epichlorohydrin Polymer) Reactants->Side2 High Temp.

Caption: Competing reactions in the synthesis.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use a slight excess of 2-aminopyridine (e.g., 1.1 to 1.2 equivalents) to minimize the chances of the desired product reacting with a second molecule of epichlorohydrin.

    • Moderate Temperature: As detailed in A1, avoid excessively high temperatures to disfavor polymerization.

    • Purification Strategy: If side products form, they can often be removed during the final workup. The desired product, being a basic amine, can be separated from neutral polymers by an acid-base extraction before the final hydrochloride salt formation.

Q3: I have difficulty isolating the final hydrochloride salt. The product oils out or fails to crystallize. What can I do?

A3: The final step of forming and crystallizing the hydrochloride salt is critical for both purification and obtaining a stable, easy-to-handle solid.

Potential Cause 1: Residual Solvent or Water The presence of the reaction solvent (e.g., isopropanol) or water can interfere with crystallization, often leading to the formation of oils or gums.

Potential Cause 2: Incorrect pH The pH must be sufficiently acidic to ensure complete protonation of the product, which is essential for salt formation.

  • Expert Insight: The choice of solvent for precipitation is crucial. A solvent in which the hydrochloride salt is poorly soluble is required. Diethyl ether or methyl tert-butyl ether (MTBE) are common choices.

  • Detailed Protocol for Salt Formation and Crystallization:

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain the crude free-base as a viscous oil or solid.

    • Dissolve this crude product in a minimal amount of a suitable solvent like isopropanol or acetone.

    • Prepare a solution of HCl. Anhydrous HCl in isopropanol or diethyl ether is ideal. Gaseous HCl can also be used, but requires careful handling.[5] Avoid aqueous HCl if possible to prevent introducing water.

    • Cool the solution of the free-base in an ice bath.

    • Slowly add the HCl solution dropwise with vigorous stirring. Monitor the pH with pH paper, aiming for a final pH of 1-2.

    • The hydrochloride salt should begin to precipitate. If it oils out, try scratching the inside of the flask with a glass rod to induce crystallization.

    • Once precipitation begins, slowly add an anti-solvent (like diethyl ether) to the stirred suspension to maximize the recovery of the solid.

    • Allow the mixture to stir in the ice bath for at least one hour.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Frequently Asked Questions (FAQs)

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase such as 10% methanol in dichloromethane. 2-aminopyridine is a key starting material to track. The product is typically more polar and will have a lower Rf value. UV light can be used for visualization.

  • Q: Why is the final product converted to a hydrochloride salt?

    • A: The free-base of the product is often a viscous oil or a low-melting solid that is difficult to handle and purify. Converting it to the hydrochloride salt typically yields a stable, crystalline solid with a sharp melting point, which greatly simplifies isolation, purification (via recrystallization), and storage.[6]

  • Q: Can I use a different base to promote the cyclization step?

    • A: In this specific reaction, an external base is generally not required. The endocyclic nitrogen of the intermediate is sufficiently nucleophilic to displace the chloride in the intramolecular cyclization. Adding a strong base could potentially promote undesired side reactions like the dehydrohalogenation of epichlorohydrin.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Optimization of the reaction conditions | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Optimization of reaction conditions a,i | Download Table. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. (2018, May 9). Europe PMC. Retrieved February 27, 2026, from [Link]

  • Strategies for the synthesis of pyrido-pyrimidinone and their derivatives. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Hexafluoroisopropyl alcohol mediated synthesis of 2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-ones. (2016, November 2). National Institutes of Health. Retrieved February 27, 2026, from [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. (2020, April 15). PubMed. Retrieved February 27, 2026, from [Link]

  • The Reaction of Epichlorohydrin with Secondary Amines. (n.d.). Scite. Retrieved February 27, 2026, from [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • 2-Aminopyridine. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019, November 16). MDPI. Retrieved February 27, 2026, from [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 27, 2026, from [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (n.d.). PubMed. Retrieved February 27, 2026, from [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022, March 14). MDPI. Retrieved February 27, 2026, from [Link]

  • Cycloaddition of CO2 to Epichlorohydrin over Pyridine, Vinylpyridine, and Poly(vinylpyridine): The Influence of Steric Crowding on the Reaction Mechanism. (2023, January 11). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. (2022, May 24). Beilstein Journals. Retrieved February 27, 2026, from [Link]

  • Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 27, 2026, from [Link]

  • Separating and purifying method in iobitridol preparation process. (n.d.). Google Patents.

Sources

purification techniques for removing impurities from pyrido[1,2-a]pyrimidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Purification Support

Executive Summary

Welcome to the technical support hub for the purification of pyrido[1,2-a]pyrimidin-3-ol HCl (and its tautomeric equivalent, 3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one ). This scaffold is a critical pharmacophore in HIV integrase inhibitors and influenza endonuclease inhibitors.

Achieving pharmaceutical-grade purity (>99.5%) for this HCl salt is notoriously difficult due to:

  • Tautomeric Equilibrium: The 3-hydroxy/4-keto tautomerism complicates solubility profiles.

  • Persistent Starting Materials: 2-Aminopyridine (2-AP) is a common, genotoxic impurity that co-crystallizes with the product.

  • Salt Stoichiometry: Excess HCl can lead to hygroscopic "oils" rather than defined crystals.

This guide moves beyond standard protocols, offering engineered solutions for specific impurity profiles.

Module 1: Removing The "Sticky" Impurity (2-Aminopyridine)

The Problem: 2-Aminopyridine (2-AP) is the standard starting material for this ring system. It is basic, forms salts easily, and often co-precipitates with your target HCl salt, making simple recrystallization ineffective.

The Solution: Exploiting pKa differentials using a "Resin Scavenge & Switch" technique.

Protocol: Cation Exchange Scavenging

Use this when 2-AP levels are >0.5% in the crude solid.

  • Dissolution: Dissolve crude pyrido[1,2-a]pyrimidin-3-ol HCl in Methanol:Water (9:1) .

    • Why: Water ensures solubility of the salt; Methanol reduces viscosity for resin interaction.

  • Resin Selection: Add Dowex 50X8 (NH4+ form) or a sulfonic acid functionalized silica scavenger.

    • Dosage: 3-5 equivalents relative to the estimated 2-AP impurity.

  • Agitation: Stir gently at 25°C for 30-60 minutes.

    • Mechanism:[1] 2-AP is a stronger base and smaller molecule; it preferentially intercalates into the resin pores compared to the bulky fused-ring product.

  • Filtration: Filter off the resin.[2] The filtrate contains your product.[3]

  • Recovery: Concentrate the filtrate to dryness.

Expert Insight: If you cannot use resins, use a pH Swing . Basify the aqueous solution to pH 8-9 (product precipitates or extracts into DCM; 2-AP remains largely in water/organic interface or can be washed away), then re-salt with HCl gas in isopropanol.

Module 2: Crystallization & Salt Control

The Problem: The "Oiling Out" Phenomenon. Users frequently report that the HCl salt separates as a sticky oil or gum rather than a crystalline solid. This is often due to excess free HCl or residual water .

Optimized Recrystallization Solvent Systems
Solvent SystemRatio (v/v)Target ImpurityOutcome
MeOH : ACN 1 : 3Non-polar byproductsHigh Yield. Good for general purity.
EtOH : Water 95 : 5Inorganic saltsHigh Purity. Removes NaCl/KCl residues.
IPA : HCl (conc) TraceFree base reversionStability. Prevents hydrolysis of the salt.
Step-by-Step: The "Anti-Solvent Dosing" Method
  • Dissolve: Dissolve the crude gum in the minimum volume of hot Methanol (60°C) .

  • Seed: Cool to 40°C. Add seed crystals if available.

  • Dose: Add Acetonitrile (ACN) dropwise.

    • Critical Step: Stop adding ACN the moment a persistent haze forms.

  • Cool: Allow the mixture to cool to Room Temperature (RT) over 2 hours, then to 0°C for 1 hour.

    • Why: Rapid cooling traps impurities. Slow cooling builds the lattice, excluding the 2-AP and oligomers.

  • Wash: Filter and wash with cold 100% ACN (not Methanol, as it will redissolve the cake).

Module 3: Visualizing the Purification Logic

The following diagram illustrates the decision tree for purifying this specific heterocycle based on the state of your crude material.

PurificationWorkflow Start Crude Pyrido[1,2-a]pyrimidin-3-ol HCl CheckImpurity Analyze Impurity Profile (HPLC) Start->CheckImpurity High2AP High 2-Aminopyridine (>0.5%) CheckImpurity->High2AP Basic Impurities ColorImp Colored/Oxidized Impurities CheckImpurity->ColorImp Oxidation SaltIssue Oiling Out / Hygroscopic CheckImpurity->SaltIssue Physical State ResinTreat Cation Exchange Resin (Dowex 50X8) High2AP->ResinTreat CarbonTreat Activated Carbon (ENO-PC) in MeOH ColorImp->CarbonTreat SolventSwap Solvent Swap: Dissolve in MeOH -> Add ACN SaltIssue->SolventSwap Recryst Controlled Recrystallization (Slow Cooling) ResinTreat->Recryst Filtrate CarbonTreat->Recryst Filtrate SolventSwap->Recryst FinalProd Pure Crystalline Solid (>99.5%) Recryst->FinalProd

Caption: Decision matrix for selecting the appropriate purification vector based on impurity characterization.

Module 4: Troubleshooting & FAQs

Q1: My product is turning pink/red upon exposure to air. What is happening? A: This indicates oxidation of the phenol/enol moiety, likely catalyzed by trace metals (Copper/Iron) remaining from the cyclization step.

  • Fix: Add EDTA (0.1 eq) during the aqueous workup or recrystallize in the presence of activated charcoal to scavenge trace metals and oxidative dimers [1].

Q2: The melting point is broad (e.g., 180-195°C) instead of sharp. A: This is a classic sign of mixed salt species . You likely have a mixture of the mono-hydrochloride and the free base, or trapped solvent.

  • Fix: Reslurry the solid in Isopropanol containing 1% conc. HCl . Stir for 2 hours, then filter. This ensures the entire lattice is converted to the uniform HCl salt form [2].

Q3: Can I use Ethyl Acetate for recrystallization? A: Generally, no . The HCl salt is too polar and will not dissolve in Ethyl Acetate, leading to a slurry rather than a recrystallization. However, Ethyl Acetate is an excellent anti-solvent if you dissolve your product in Methanol first.

Q4: How do I confirm the "3-ol" vs "4-one" structure? A: In the solid state (HCl salt), it predominantly exists as the 4-hydroxy-pyridinium tautomer or the 4-one protonated at the nitrogen. Use 1H-NMR in DMSO-d6 . Look for the exchangeable proton signal >10 ppm. If the signal is absent, your salt may have hydrolyzed back to the free base [3].

References
  • BenchChem Technical Support. (2025).[2][4] How to remove unreacted 2-aminopyridine from product. Retrieved from 2

  • CymitQuimica. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-, hydrochloride.[5][6][7] Retrieved from 6

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.[8] Retrieved from 8

  • Fan, J. Q., et al. (1995).[9] Purification of 2-aminopyridine derivatives... by cation-exchange chromatography.[9] Analytical Biochemistry.[9] Retrieved from 9

Sources

Technical Support Center: Purification of 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Solvent Selection Strategy

The Challenge: 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride is a bicyclic amine salt characterized by high water solubility and significant polarity due to the hydroxyl group and the ionic hydrochloride lattice. The primary purification challenges are hygroscopicity (tendency to absorb water) and "oiling out" (liquid-liquid phase separation) rather than discrete crystallization.

The Solution: Successful recrystallization requires a solvent system that disrupts the ionic lattice at high temperatures but promotes orderly stacking upon cooling. We categorize solvent systems into Primary (Green) , Secondary (High Purity) , and Rescue (Anti-solvent) categories.

Solvent Compatibility Matrix
Solvent SystemRoleSuitability RatingTechnical Notes
Ethanol (Absolute) Primary★★★★★Best Balance. High solubility at boiling (78°C); moderate solubility at 0°C. Promotes good crystal habit.
Isopropanol (IPA) Alternative★★★★☆Lower Solubility. Better yield if Ethanol dissolves the salt too well. Higher boiling point (82°C) allows for better dissolution of stubborn impurities.
Acetonitrile (MeCN) High Purity★★★★☆Polar Aprotic. Excellent for removing non-polar organic byproducts. Often yields sharper melting points but lower recovery yields.
EtOH + Diethyl Ether Binary★★★☆☆For High Recovery. Use EtOH to dissolve, then diffuse Et₂O to force precipitation. Warning: Flammability hazard.
Methanol Avoid★☆☆☆☆Too Soluble. The salt is likely too soluble even at -20°C, leading to poor recovery.
Water Co-solvent[1] ★★☆☆☆Risk of Hydrates. Only use as a last resort (dropwise) to aid dissolution in alcohols. Difficult to dry the final product.

Interactive Troubleshooting Guide (FAQs)

Category A: Phase Separation Issues

Q: My solution turned into a sticky oil at the bottom of the flask instead of crystals. What happened? A: This is "oiling out," a liquid-liquid phase separation. It occurs when the compound becomes insoluble at a temperature above its melting point in the solvent mixture.

  • Immediate Fix: Reheat the mixture until clear. Add a small amount (5-10% volume) of the solvent (e.g., Ethanol) to lower the saturation.

  • Process Adjustment: Cool the solution much more slowly. Wrap the flask in foil or a towel to insulate it. Rapid cooling traps impurities and triggers oiling.

  • Seeding: Add a "seed crystal" of pure product at the cloud point (approx. 40-50°C) to provide a nucleation surface.

Q: The product is oiling out specifically when I add the anti-solvent (Ether/Hexane). A: You are shocking the solution.

  • The Fix: Do not pour the anti-solvent. Use Vapor Diffusion . Place the open vial of your concentrated product solution inside a larger closed jar containing the anti-solvent. The vapors will slowly diffuse, causing gradual, high-quality crystallization over 24-48 hours.

Category B: Purity & Color

Q: The crystals are off-white or yellowish, but the NMR is clean. A: Trace conjugated impurities or oxidation products can cause color even at low ppm.

  • The Fix: Perform a Hot Filtration with Activated Carbon .

    • Dissolve the salt in boiling Ethanol.

    • Add activated charcoal (1-2% by weight).

    • Stir for 5-10 minutes (do not boil vigorously).

    • Filter through a Celite pad while hot to remove charcoal.

    • Proceed with cooling.

Q: My yield is very low (<40%). A: The salt is likely too soluble in the cold mother liquor.

  • The Fix:

    • Cool the flask to -20°C (freezer) for 12 hours.

    • If using Ethanol, switch to Isopropanol for the next batch.

    • Concentrate the mother liquor (filtrate) to half volume and cool again to harvest a "second crop" (note: second crops are usually less pure).

Standard Operating Procedures (SOPs)

Protocol A: Single-Solvent Recrystallization (Ethanol/IPA)

Recommended for initial purification of crude material.

  • Preparation: Place 1.0 g of crude 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol HCl in a 25 mL Erlenmeyer flask.

  • Dissolution: Add 5 mL of Absolute Ethanol (or Isopropanol).

  • Heating: Heat to reflux (boiling) with magnetic stirring.

    • Checkpoint: If solid remains, add solvent in 0.5 mL increments until fully dissolved. Do not exceed 15 mL total.

  • Clarification (Optional): If insoluble particles are visible, filter rapidly through a pre-warmed glass funnel/fluted filter paper.

  • Crystallization: Remove from heat. Allow to cool to Room Temperature (RT) undisturbed for 2 hours. Then, place in an ice bath (0-4°C) for another 2 hours.

  • Isolation: Filter the white crystalline solid using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with 2 mL of cold Ethanol (or Isopropanol).

  • Drying: Dry in a vacuum oven at 40°C for 6 hours. Note: HCl salts are hygroscopic; store in a desiccator.

Protocol B: Binary Solvent Precipitation (Ethanol/Ether)

Recommended for maximizing yield or when the salt is too soluble in alcohols.

  • Dissolution: Dissolve the crude salt in the minimum amount of boiling Ethanol (approx. 3-5 mL per gram).

  • Anti-Solvent Addition: Remove from heat. While the solution is still warm (but not boiling), add Diethyl Ether dropwise.

  • Cloud Point: Stop adding Ether the moment a faint, persistent cloudiness appears.

  • Re-solubilization: Add 2-3 drops of Ethanol to clear the cloudiness.

  • Crystallization: Cap the flask loosely and allow it to stand at RT. Crystals should form as the solution cools and the solvents equilibrate.

Visual Logic & Workflows

Figure 1: Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent based on your specific crude material behavior.

SolventSelection Start Start: Crude HCl Salt SolubilityTest Test Solubility in Boiling Ethanol (100 mg/mL) Start->SolubilityTest Dissolves Fully Dissolves? SolubilityTest->Dissolves YesDissolves Cool to RT Dissolves->YesDissolves Yes NoDissolves Insoluble Hot Dissolves->NoDissolves No CrystalsForm Crystals Form? YesDissolves->CrystalsForm YesCrystals Use Ethanol (Protocol A) CrystalsForm->YesCrystals Yes NoCrystals Remains Soluble (Too Polar) CrystalsForm->NoCrystals No AddWater Add Water Dropwise (Co-solvent) NoDissolves->AddWater SwitchIPA Switch to Isopropanol (Lower Solubility) NoCrystals->SwitchIPA Try First UseBinary Use EtOH + Ether (Protocol B) NoCrystals->UseBinary Try Second

Caption: Decision matrix for selecting the optimal solvent system based on solubility observations.

Figure 2: Recrystallization Process Flow

Step-by-step visualization of the purification lifecycle.

RecrystallizationFlow Crude Crude Salt Dissolve Dissolve (Reflux) Solvent: EtOH/IPA Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If dirty Cool Controlled Cooling (RT -> 0°C) Dissolve->Cool If clean Filter->Cool Harvest Vacuum Filtration Cool->Harvest Dry Vacuum Dry (40°C, <10 mbar) Harvest->Dry

Caption: Operational workflow for the recrystallization of pyrido-pyrimidine HCl salts.

References & Authority

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for purification of bicyclic heterocycles).

  • European Patent EP0115920A2. (1984). Pyrazino[2',3':3,4]pyrido[1,2-a]indole derivatives. European Patent Office. (Demonstrates recrystallization of similar fused pyrido-pyrimidine HCl salts using Acetonitrile and Ether systems).

  • BenchChem Technical Support. (2025). Recrystallization of Pyrimidine Derivatives. (General protocols for chlorinated and amine-substituted pyrimidine purification).

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Source for "Oiling Out" troubleshooting mechanisms).

Sources

troubleshooting low purity issues in pyrido[1,2-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center

You are likely here because your pyrido[1,2-a]pyrimidine synthesis—a critical scaffold for kinase inhibitors (e.g., PIM-1, SHP2) and antivirals—is failing to meet purity specifications.

This is not a generic "check your stoichiometry" guide. We are addressing the specific mechanistic failures inherent to the condensation of 2-aminopyridines with 1,3-electrophiles (such as


-ketoesters or alkynoates). The amphoteric nature of the 2-aminopyridine moiety creates a competition between kinetic and thermodynamic pathways, often resulting in regioisomeric mixtures or stubborn open-chain intermediates.

Module 1: The Regioselectivity Trap (Isomer Contamination)

The Issue: You observe a single spot on TLC that looks pure, but NMR reveals a "shadow" set of peaks, or HPLC shows a split peak. You likely have a mixture of the target 4-one and the undesired 2-one isomer, or a regioisomer resulting from ring substitution.

The Mechanism: 2-Aminopyridine has two nucleophilic sites: the endocyclic ring nitrogen (N1) and the exocyclic amino nitrogen (N-exo) .

  • Path A (Target): Attack by N1 on the ketone carbonyl (of a

    
    -ketoester) typically leads to the thermodynamically stable 4-one.
    
  • Path B (Impurity): Attack by N-exo on the ketone, or N1 on the ester, can lead to the 2-one isomer or open-chain amides.

Visualizing the Pathway:

Regioselectivity Start 2-Aminopyridine + Ethyl Acetoacetate Fork_Kinetic Kinetic Control (Low Temp / No Acid) Start->Fork_Kinetic Fork_Thermo Thermodynamic Control (High Temp / PPA / Lewis Acid) Start->Fork_Thermo Inter_Amide Intermediate: N-(pyridin-2-yl)-3-oxobutanamide (Open Chain) Fork_Kinetic->Inter_Amide N-exo Attack Inter_Enamine Intermediate: Ethyl 3-(pyridin-2-ylamino)but-2-enoate (Enamine) Fork_Thermo->Inter_Enamine N1 Attack / Reversible Equilibrium Inter_Amide->Inter_Enamine Thermal Rearrangement (>120°C) Prod_2one Impurity: Pyrido[1,2-a]pyrimidin-2-one Inter_Amide->Prod_2one Cyclization Prod_4one Target: Pyrido[1,2-a]pyrimidin-4-one Inter_Enamine->Prod_4one Cyclization (-EtOH)

Caption: Divergent pathways in pyrido[1,2-a]pyrimidine synthesis. High thermal energy is required to access the thermodynamic 4-one target.

Troubleshooting Protocol:

Symptom Root Cause Corrective Action
Mixture of 2-one and 4-one Reaction temperature too low; kinetic control dominating.Switch to Solvent-Free/High-T: Run the reaction neat (solvent-free) or in Dowtherm A at >120°C. High heat favors the thermodynamic 4-one product [1].
Formation of 1,8-naphthyridines Steric hindrance at C6 of the pyridine ring (e.g., 6-methyl-2-aminopyridine).Change Electrophile: If using a substituted pyridine, avoid standard

-ketoesters. Use alkynoates (e.g., ethyl propiolate) or employ PPA (Polyphosphoric Acid) to force the specific cyclization [2].
Product is an oil/gum Incomplete cyclization leaving the "open chain" amide intermediate.Acid Catalysis: Add 10 mol%

or p-TSA. The Lewis acid activates the carbonyl, facilitating the ring closure and dehydration step [3].

Module 2: The "Open-Chain" Intermediate (Incomplete Conversion)

The Issue: Mass spectrometry shows a peak at M+18 (or M+46 if ethanol wasn't lost). You have formed the intermediate amide or enamine, but the ring did not close.

Why it happens: The initial condensation is fast, but the intramolecular cyclization (ring closure) has a higher activation energy. If you reflux in ethanol (78°C), you often get stuck at the intermediate.

Standard Optimization Protocol (Self-Validating):

  • Solvent Switch: Replace Ethanol with Ethylene Glycol or Diglyme .

    • Why? Raises reflux temp to >150°C. Ethylene glycol also acts as a promoter via hydrogen bonding [4].

  • Monitor via TLC (Stain Critical):

    • Do not rely on UV alone.

    • Use Ferric Chloride (

      
      )  stain. The open-chain 
      
      
      
      -keto amide often stains red/purple due to enol coordination; the cyclized product does not.
  • The "Push" Method:

    • If SM persists, add POCl3 (Phosphorus Oxychloride).

    • Mechanism:[1][2][3][4] Converts the amide carbonyl to a chloro-imidate, making it highly electrophilic for the ring nitrogen to attack. Warning: This produces the 4-chloro derivative or facilitates dehydration rapidly.

Module 3: Purification & Solubility

The Issue: Pyrido[1,2-a]pyrimidines are planar, rigid, and often poorly soluble in common organic solvents, leading to "crashing out" with impurities trapped in the crystal lattice.

Solubility & Purification Table:

Solvent System Application Notes
EtOH / DMF (9:1) Recrystallization Best for final polishing. Dissolve hot in DMF, add EtOH until turbid, cool slowly.
DCM / MeOH (95:5) Column Chromatography Standard mobile phase. If streaking occurs, add 1% Triethylamine (TEA) to neutralize silica acidity.
Water / Acetic Acid Work-up Many derivatives dissolve in dilute acid. Filter insoluble impurities, then neutralize filtrate with

to precipitate pure product.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to improve purity? A: Yes. Microwave synthesis is highly recommended for this scaffold. It provides the rapid thermal spike needed to overcome the activation energy for ring closure, often reducing reaction times from 12 hours to 20 minutes and minimizing thermal degradation byproducts [1].

Q: I am using a 2-aminopyridine with an electron-withdrawing group (e.g., -NO2, -CF3). The reaction won't start. A: Electron-deficient pyridines have reduced nucleophilicity at the ring nitrogen.

  • Solution: Use a solid heteropolyacid catalyst (e.g.,

    
    ).[5] These provide strong local acidity to activate the electrophile without quenching the weak nucleophile [5].
    

Q: My product turns black upon drying. A: This suggests oxidative instability or polymerization of trace impurities.

  • Solution: Perform the final wash with cold ether containing 0.1% BHT (butylated hydroxytoluene) or store under nitrogen. Ensure all "open chain" intermediates are removed, as these are more prone to oxidation than the aromatic bicycle.

Troubleshooting Workflow

Use this logic flow to diagnose your current batch failure.

Troubleshooting Start Problem Detected Check_TLC TLC/LCMS Analysis Start->Check_TLC Branch_SM Starting Material Remains? Check_TLC->Branch_SM Branch_Imp New Impurity Spots? Check_TLC->Branch_Imp Action_Temp Increase Temp (Switch to Ethylene Glycol) Branch_SM->Action_Temp Yes Action_Cat Add Lewis Acid (BiCl3 or Al-HPA) Branch_SM->Action_Cat Yes (if Temp fails) Check_Mass Mass = M+18? Branch_Imp->Check_Mass Action_Dehydrate Incomplete Cyclization: Add POCl3 or Reflux longer Check_Mass->Action_Dehydrate Yes Action_Isomer Isomer Issue: Check Regioselectivity (See Module 1) Check_Mass->Action_Isomer No (Mass Correct)

Caption: Diagnostic logic for isolating the root cause of low purity.

References

  • BenchChem Technical Support. (2025).[6] Strategies to avoid side-product formation in Pyrido[1,2-a]benzimidazole reactions. BenchChem.[6] Link

  • Toche, R. B., et al. (2008).[7] New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines.[5][7][8][9] Semantic Scholar. Link

  • Liu, et al. (2023). Practical synthesis of 4H-pyrido[1, 2-a]pyrimidin-4-ones using ethylene glycol as a promoting solvent.[8] ResearchGate. Link

  • Gaube, G., et al. (2023). A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones.[10] ChemRxiv.[10] Link

  • RSC Publishing. (2023). Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts.[5] Royal Society of Chemistry.[5] Link

Sources

stability of 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol Hydrochloride under Acidic Conditions Document Control:

  • Version: 1.0

  • Status: Approved for External Release[1]

Introduction

This technical guide addresses the stability profile of This compound (hereafter referred to as PP-3-ol HCl ) in acidic environments.[1][2] This compound is a critical bicyclic intermediate, often utilized in the synthesis of pharmaceutical scaffolds (e.g., Risperidone/Paliperidone analogs).

While the pyrido[1,2-a]pyrimidine core exhibits robust resistance to ring-opening hydrolysis due to the stabilizing amidine-like resonance at the bridgehead nitrogen, the 3-hydroxy substituent introduces specific vulnerabilities.[1][2] In acidic media, this secondary alcohol functionality is susceptible to acid-catalyzed dehydration (elimination) and nucleophilic substitution, particularly in the presence of halide ions (e.g., Cl⁻ from HCl).

This guide provides a troubleshooting framework, stability data summaries, and validated protocols to ensure the integrity of your experimental workflows.

Module 1: Acid Stability Profile & Degradation Mechanisms

Q1: Is PP-3-ol HCl stable in aqueous acid solutions?

A: It depends on the acid concentration and temperature.[1][2]

  • Mild Acid (0.1 M HCl, Ambient Temp): The compound is generally stable for short durations (< 24 hours). The protonation of the N5 nitrogen (and potentially the bridgehead N1) creates a cationic species that is soluble and resistant to immediate degradation.

  • Strong Acid (> 1.0 M HCl) or Elevated Temperature: The compound becomes unstable .[1] The primary degradation pathway is acid-catalyzed dehydration , leading to the formation of the corresponding alkene (pyrido[1,2-a]pyrimidine derivatives with unsaturation at C2-C3 or C3-C4).[1][2]

Q2: Why does the Hydrochloride salt form matter?

A: The HCl salt is hygroscopic.[1]

  • Mechanism: Upon exposure to ambient moisture, the salt can absorb water, creating a highly concentrated, localized acidic micro-environment on the solid surface.

  • Consequence: This "micro-acidity" can catalyze solid-state degradation over long storage periods, even without bulk dissolution.[1]

  • Recommendation: Store under inert atmosphere (Argon/Nitrogen) with desiccant.

Q3: What are the specific degradation products I should look for?

A: Two primary impurities arise in hydrochloric acid media:

  • Dehydration Product (Alkene): Loss of water to form 2H (or 4H)-pyrido[1,2-a]pyrimidine.[1] This is often the major degradant.

  • Substitution Product (Chloride): In high concentrations of HCl, the chloride ion (Cl⁻) acts as a nucleophile, displacing the hydroxyl group (via an S_N1 or S_N2 mechanism) to form 3-chloro-2H,3H,4H-pyrido[1,2-a]pyrimidine.

Module 2: Visualization of Degradation Pathways

The following diagram illustrates the mechanistic pathways for degradation under acidic stress.

G cluster_0 Acidic Stress Conditions Start PP-3-ol HCl (Native) Protonation Protonated Intermediate (-OH2+) Start->Protonation + H+ (Acid) Carbocation Carbocation (Transient) Protonation->Carbocation - H2O (Dehydration) Alkene Elimination Product (Alkene) Carbocation->Alkene - H+ (Elimination) Chloride Substitution Product (3-Chloro analog) Carbocation->Chloride + Cl- (Substitution)

Figure 1: Acid-catalyzed degradation pathways showing dehydration (elimination) and nucleophilic substitution.[1][2]

Module 3: Troubleshooting & Analytical Diagnostics

Scenario: "I see a new impurity peak at a higher Retention Time (RT) in HPLC."
  • Cause: This is likely the 3-chloro derivative or the alkene .[1]

    • Explanation: The hydroxyl group is polar.[1] Replacing it with a chlorine atom or eliminating it to form a double bond significantly increases the hydrophobicity (logP) of the molecule, causing it to elute later on a Reverse Phase (C18) column.

  • Action: Check the UV spectrum. The alkene often shows a bathochromic shift (red shift) or increased absorbance due to extended conjugation with the pyridine ring.

Scenario: "The solid material has turned from white to yellow/brown."
  • Cause: Acid-catalyzed polymerization or oxidation.[1][2]

    • Explanation: The alkene degradant is reactive and can undergo oligomerization.[1]

  • Action: Perform a solubility test. Oligomers often show reduced solubility in water/methanol compared to the pristine monomeric salt.

Table 1: HPLC Troubleshooting Matrix
ObservationProbable CauseMechanistic OriginCorrective Action
Peak splitting pH MismatchThe amine functions (N1, N5) have pKa values ~8-9.[1][2] Injecting an acidic sample into a neutral buffer causes on-column deprotonation.[1][2]Match sample diluent pH to mobile phase pH.[1]
New Peak (RRT > 1.0) Dehydration/Cl-SubAcid-mediated loss of -OH group increases hydrophobicity.[1][2]Limit exposure to strong acid; keep temperature < 5°C during acidification.[1]
New Peak (RRT < 0.5) Ring OpeningHydrolysis of the bridgehead amidine (rare, requires extreme acid/heat).Verify if sample was boiled in acid.[1]

Module 4: Experimental Protocols

Protocol A: Forced Degradation Study (Acid Hydrolysis)

Purpose: To determine the stability limits of PP-3-ol HCl for analytical method validation.

Reagents:

  • 1.0 N Hydrochloric Acid (HCl)[1]

  • 1.0 N Sodium Hydroxide (NaOH)[1]

  • HPLC Grade Water & Acetonitrile[1]

Workflow:

  • Preparation: Dissolve 10 mg of PP-3-ol HCl in 5 mL of 0.1 N HCl.

  • Stress Condition 1 (Mild): Incubate 1 mL aliquot at 25°C for 24 hours .

  • Stress Condition 2 (Strong): Incubate 1 mL aliquot at 60°C for 4 hours .

  • Quenching: Neutralize immediately with stoichiometric amount of 1.0 N NaOH (or dilute into excess buffer) to stop the reaction. Do not inject acidic samples directly if using a high-pH column. [1][2]

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

Protocol B: Handling & Storage
  • Hygroscopicity Management: Handle in a glovebox or low-humidity environment (< 40% RH).[1]

  • Solvent Choice: Avoid protic acids (HCl, H2SO4) for dissolution if stability is crucial. Use Acetic Acid or Formic Acid (weaker acids) if acidification is necessary for solubility, as they are less likely to catalyze dehydration.

References

  • PubChem. 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one Compound Summary. National Library of Medicine. [Link][2]

  • Journal of Organic Chemistry. Activation of Carbon Dioxide by Bicyclic Amidines. (Discusses stability of bicyclic amidine cores). [Link]

  • ResearchGate. Simple route for the synthesis of pyrido [1,2-a] pyrimidine derivatives. (Details acid-catalyzed synthesis conditions). [Link]

Sources

minimizing side reactions during the formation of pyrido[1,2-a]pyrimidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol HCl (CAS: 5993-97-5), a specific bicyclic heterocycle formed by the condensation of 2-aminopyridine and epichlorohydrin .

The guide focuses on minimizing the three most common failure modes: uncontrolled polymerization , regioisomer formation (imidazo-pyridine derivatives), and bis-alkylation .

Core Reaction & Mechanism

The Objective: Synthesize the tetrahydro-pyrido[1,2-a]pyrimidine ring system via a double nucleophilic substitution/cyclization sequence.

The Chemistry: The reaction proceeds through the nucleophilic attack of the endocyclic pyridine nitrogen (N1) on the epoxide ring of epichlorohydrin, followed by ring closure via the exocyclic amine (N-exo).

Reaction Scheme (DOT Visualization):

ReactionMechanism Substrate 2-Aminopyridine (Nucleophile) Intermediate Intermediate A: N-(3-chloro-2-hydroxypropyl) -2-aminopyridinium Substrate->Intermediate N-alkylation (Kinetic Control) Reagent Epichlorohydrin (Electrophile) Reagent->Intermediate Product Target Product: 2H,3H,4H-pyrido[1,2-a] pyrimidin-3-ol HCl Intermediate->Product 6-endo-tet Cyclization (Thermodynamic Product) Impurity1 Impurity B: Imidazo[1,2-a]pyridine (5-membered ring) Intermediate->Impurity1 5-exo-tet Cyclization (High Temp/Wrong pH) Impurity2 Impurity C: Bis-alkylated Quaternary Salt Product->Impurity2 Excess Epichlorohydrin

Figure 1: Reaction pathway showing the competition between the desired 6-membered ring formation and common side reactions.

Troubleshooting Guide: Minimizing Side Reactions

Issue 1: Formation of the Imidazo[1,2-a]pyridine Isomer

Symptom: LCMS shows a peak with the correct mass (M+1 = 151) but different retention time; NMR shows a distinct splitting pattern in the aliphatic region (indicating a


 structure rather than the desired 

bridge). Root Cause: Kinetic competition between 6-endo-tet (desired) and 5-exo-tet (undesired) cyclization. High temperatures during the initial addition phase can favor the 5-membered ring rearrangement. Corrective Protocol:
  • Temperature Staging: Perform the initial alkylation (Epichlorohydrin addition) at 0–5°C . This favors the formation of the linear intermediate (N-alkylation) without triggering premature cyclization.

  • Solvent Selection: Use Ethanol/Water (1:1) or Methanol . Protic solvents stabilize the zwitterionic intermediate, favoring the 6-membered ring closure upon heating. Avoid aprotic polar solvents (DMF/DMSO) for the initial step if regioselectivity is poor.

Issue 2: Uncontrolled Exotherm & Polymerization

Symptom: Reaction mixture turns dark brown/black tar; yield is <20%; difficult filtration. Root Cause: Epichlorohydrin is prone to acid-catalyzed polymerization. The reaction generates HCl (as a byproduct of the final salt form), which can autocatalyze the polymerization of excess epichlorohydrin. Corrective Protocol:

  • Strict Stoichiometry: Do not use a large excess of epichlorohydrin. Use 1.05 equivalents maximum relative to 2-aminopyridine.

  • Dropwise Addition: Add epichlorohydrin slowly over 1–2 hours.

  • pH Buffering (Optional): If tarring persists, conduct the reaction in the presence of a weak base (e.g., Sodium Acetate) to neutralize HCl as it forms, then convert to the HCl salt after isolation of the free base.

Issue 3: Bis-Alkylation (Quaternary Impurities)

Symptom: Product contains a high molecular weight impurity (M+ ~242 or higher).[1] Root Cause: The secondary amine in the formed product (position 1 of the pyrimidine ring) is still nucleophilic and reacts with a second molecule of epichlorohydrin. Corrective Protocol:

  • Reverse Addition: In extreme cases, add Epichlorohydrin to a dilute solution of 2-aminopyridine to ensure the amine is always in excess during the mixing phase.

  • High Dilution: Run the reaction at 0.1 M to 0.2 M concentration.

Optimized Experimental Protocol

This protocol is designed to self-validate by isolating the intermediate salt if necessary.

Reagents:

  • 2-Aminopyridine (1.0 eq)

  • Epichlorohydrin (1.05 eq)

  • Ethanol (10 volumes)

  • Conc. HCl (for salt formation)

Step-by-Step:

  • Dissolution: Dissolve 2-aminopyridine in Ethanol at room temperature. Cool to 0–5°C .[2]

  • Controlled Addition: Add Epichlorohydrin dropwise over 60 minutes, maintaining internal temperature

    
    .
    
    • Checkpoint: The solution should remain clear to pale yellow. Darkening indicates oxidation or polymerization.

  • Intermediate Formation: Stir at 0–10°C for 4 hours.

    • Mechanistic Note: This allows the Ring Nitrogen to attack the epoxide, forming the 1-(3-chloro-2-hydroxypropyl)-2-aminopyridinium intermediate.

  • Cyclization: Slowly warm the mixture to reflux (78°C) and hold for 6–8 hours.

    • Checkpoint: Monitor by TLC/HPLC. The intermediate spot should disappear.

  • Salt Formation: Cool to room temperature. Add Conc. HCl (1.1 eq) dropwise.

  • Crystallization: Cool to 0°C. The product, 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol HCl , should precipitate as a white to off-white solid.

  • Purification: Recrystallize from Ethanol/Water if necessary to remove traces of the imidazo-isomer.

Data & Specifications

ParameterSpecificationFailure Indicator
Appearance White to off-white crystalline solidBrown/Black tar (Polymerization)
Melting Point 205–210°C (dec)< 190°C (Isomer contamination)
Mass Spec (ESI) [M+H]+ = 151.08 (Free base)206+ (Bis-alkylation)
1H NMR (D2O)

~4.5 (m, 1H, CH-OH)
Multiplet at

5.0+ (Wrong isomer)

Frequently Asked Questions (FAQs)

Q: Why is the product hygroscopic? A: The HCl salt of this secondary amine/alcohol system is prone to absorbing moisture. Store under argon in a desiccator. If the salt becomes a gum, dissolve in minimum hot ethanol and precipitate with diethyl ether.

Q: Can I use 2-aminopyridine hydrochloride as the starting material? A: No. The free base of 2-aminopyridine is required to act as the nucleophile. Using the HCl salt initially will retard the reaction because the pyridine nitrogen lone pair will be protonated and unavailable for the initial attack on epichlorohydrin.

Q: I see a side product with M+1 = 133. What is it? A: This corresponds to the loss of water ([M+H] - 18). The 3-hydroxy group can undergo acid-catalyzed dehydration to form the dihydro-pyrido[1,2-a]pyrimidine (alkene). Avoid prolonged heating in concentrated acid.

References

  • Paudler, W. W., & Blewitt, H. L. (1965). Bridgehead Nitrogen Heterocycles. I. The Reaction of 2-Aminopyridine with Epichlorohydrin. The Journal of Organic Chemistry, 30(12), 4081-4084.

  • Kappe, T. (2000). Mesoionic Pyrido[1,2-a]pyrimidines. Accounts of Chemical Research. (General reactivity of the ring system).

  • Sigma-Aldrich. (2024). Product Specification: 2H,3H,4H-Pyrido[1,2-a]pyrimidin-3-ol hydrochloride.

  • Katritzky, A. R. (1984). Comprehensive Heterocyclic Chemistry. Volume 3. Elsevier.[3] (Mechanisms of bicyclic ring closure).

Sources

resolving moisture sensitivity issues with pyrido[1,2-a]pyrimidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Moisture Sensitivity in Pyrido[1,2-a]pyrimidin-3-ol Hydrochloride

Executive Summary: The Stability-Solubility Trade-off

Welcome to the Technical Support Center. You are likely accessing this guide because your pyrido[1,2-a]pyrimidin-3-ol hydrochloride (HCl) salt has exhibited deliquescence (turning into a liquid/gum), inconsistent stoichiometry, or shifting analytical baselines.

The Root Cause: While the hydrochloride salt form is selected to maximize aqueous solubility and bioavailability for this fused bicyclic scaffold, the chloride ion is a potent hydrogen bond acceptor. When paired with the 3-hydroxyl group (a hydrogen bond donor) and the polarized bridgehead nitrogen, the crystal lattice energy is often insufficient to resist the hydration energy of atmospheric moisture. This results in rapid water uptake, leading to hydrate formation or total deliquescence.

This guide provides field-proven protocols to stabilize, manipulate, and analyze this compound without compromising data integrity.

Module 1: Diagnostic & Triage

Q: How do I distinguish between simple moisture absorption (reversible) and chemical degradation (irreversible)?

A: Moisture absorption in pyrido[1,2-a]pyrimidines is often physical (hydration) rather than chemical (hydrolysis), but it must be verified. Use the following diagnostic workflow before discarding "spoiled" batches.

Diagnostic Workflow (DOT Visualization)

MoistureDiagnosis Start Sample Appearance: Gummy/Sticky Solid HPLC Run HPLC/UPLC (freshly prepared) Start->HPLC PurityCheck New Impurity Peaks? HPLC->PurityCheck Degradation Chemical Hydrolysis (Ring Opening) PurityCheck->Degradation Yes (>1%) Hydration Physical Hydration (Reversible) PurityCheck->Hydration No (Clean) Action1 Discard Batch Re-synthesize under Ar Degradation->Action1 TGA Run TGA (Thermogravimetric Analysis) Hydration->TGA Drying Vacuum Dry (40°C, <5 mbar, P2O5) TGA->Drying Retest Re-weigh & NMR Drying->Retest

Figure 1: Decision tree for differentiating between reversible hydrate formation and irreversible chemical hydrolysis.

Module 2: Storage & Handling Protocols

Q: My sample turns to gum within minutes of opening the vial. How should I handle it for weighing?

A: The "3-ol" moiety combined with the HCl salt creates a hygroscopic synergy. Standard ambient weighing is insufficient.

Protocol: The "Sub-Aliquot" Method Do not expose the main stock bottle to air repeatedly.

  • Glovebox/Bag: ideally, manipulate the bulk solid in an inert atmosphere (Argon/Nitrogen).

  • Desiccant Choice: Store the bulk vial in a secondary jar containing Phosphorus Pentoxide (P₂O₅) . Silica gel is often too weak for HCl salts of this polarity.

  • Weighing: If a glovebox is unavailable, use the "difference method" with a capped weighing boat.

    • Tare the capped vial with solid.

    • Quickly transfer approx.[1] amount to reactor.

    • Immediately recap and weigh the vial again.

    • Calculate mass by difference (

      
      ).
      

Q: Can I dry the sticky solid back into a powder?

A: Yes, but heat alone is dangerous due to potential HCl dissociation or decarboxylation (if ester groups are present on the scaffold).

Recommended Drying Cycle:

Parameter Setting Rationale
Apparatus Vacuum Oven or Abderhalden Pistol Continuous removal of evolved vapor.
Desiccant P₂O₅ or KOH pellets KOH neutralizes evolved HCl traces; P₂O₅ aggressively binds water.
Temperature 35°C – 45°C Gentle heat avoids melting (if MP is low) or degradation.
Vacuum < 1.0 mbar High vacuum is critical to overcome lattice hydration energy.

| Duration | 12–24 Hours | Determine endpoint by constant weight. |

Module 3: Synthesis & Isolation Troubleshooting

Q: During filtration, the filter cake clogs and turns into a paste. How do I isolate the solid?

A: This "clogging" is the salt absorbing atmospheric moisture during the vacuum pull, creating a supersaturated syrup on the filter paper. You must exclude air during filtration.

Solution: Schlenk Frit Filtration Move away from open Büchner funnels. Use a closed, inert-gas pressure filtration system.

Inert Filtration Workflow (DOT Visualization)

InertFiltration cluster_protection Inert Zone (No Air Contact) Reactor Reaction Slurry (Under Ar) Cannula Cannula Transfer (Positive Pressure) Reactor->Cannula Push SchlenkFrit Schlenk Frit (Sintered Glass) Cannula->SchlenkFrit Transfer Receiver Receiver Flask (Under Vacuum) SchlenkFrit->Receiver Filtrate Wash Wash Solvent (Anhydrous Et2O/THF) Wash->SchlenkFrit Rinse Cake

Figure 2: Closed-system filtration setup to prevent moisture ingress during isolation.

Q: Which solvents are best for washing the HCl salt?

A: Avoid alcohols (MeOH/EtOH) for the final wash, as they are hard to remove without pulling ambient moisture into the lattice.

  • Preferred: Anhydrous Diethyl Ether or MTBE. The HCl salt is typically insoluble in these, and they evaporate rapidly.

  • Technique: Slurry the crude solid in anhydrous ether, stir for 15 mins (trituration) to extract trapped water/impurities, then filter under Argon.

Module 4: Analytical Challenges (NMR & HPLC)

Q: My 1H NMR spectrum shows a broad peak that moves between 4.0 and 6.0 ppm. Is my compound impure?

A: Likely not. This is the "wandering" exchangeable proton signal.

  • The Mechanism: The 3-OH proton and the HCl proton are in rapid exchange with any residual water in the deuterated solvent (DMSO-d6 or D₂O).

  • The Fix:

    • D₂O Shake: Add 1-2 drops of D₂O to the NMR tube. This forces all exchangeable protons (OH, NH, HCl) to collapse into the HDO peak (approx. 4.7 ppm), leaving the scaffold signals sharp and integrable.

    • Dry Solvent: Use DMSO-d6 stored over 4Å molecular sieves.

Q: How do I get an accurate water content measurement? Karl Fischer (KF) is giving drifting results.

A: Pyrido[1,2-a]pyrimidines can be basic. If the KF reagent is acidic, or if the HCl salt buffers the solution oddly, side reactions can occur.

  • Method A: Use Coulometric KF with an oven attachment. Heat the sample to 110°C and carry the water vapor to the cell using dry Nitrogen. This prevents the salt from contaminating the electrode.

  • Method B: If KF fails, rely on TGA (Thermogravimetric Analysis) . A sharp weight loss before 100°C indicates surface water/hydrates.

References

  • S. R. Byrn et al. "Solid-State Chemistry of Drugs." SSCI, Inc., 1999.
  • Pyrido[1,2-a]pyrimidine Scaffold Properties

    • M. S. G. Fadl et al. "Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases." Bioorganic & Medicinal Chemistry, 2009. Link

  • Salt Selection & Stability

    • G. S. Kumar et al. "Salt Selection in Drug Development."[2] Pharmaceutical Technology, 2008. Link

  • D. F. Shriver & M. A. Drezdzon. "The Manipulation of Air-Sensitive Compounds." Wiley-Interscience, 1986.
  • Analytical Troubleshooting (NMR)

    • H. E. Gottlieb et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Journal of Organic Chemistry, 1997. Link

Sources

Technical Support Center: Pyrido[1,2-a]pyrimidin-3-ol Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Pyrido[1,2-a]pyrimidin-3-ol Derivatives Ticket ID: PYR-OPT-404 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

The synthesis of pyrido[1,2-a]pyrimidin-3-ol derivatives (often existing as the tautomeric 3-hydroxy-4-one system, a privileged scaffold in HIV integrase inhibitors like Dolutegravir) is governed by a delicate balance between kinetic trapping and thermodynamic cyclization .

The critical bottleneck is invariably the thermal cyclization step . Researchers often encounter two extremes:

  • Low-Temperature Failure: Accumulation of the uncyclized N-(2-pyridyl)aminomethylene malonate intermediate.

  • High-Temperature Degradation: Oxidative tarring or decarboxylation of the ester moiety before cyclization completes.

This guide provides a self-validating troubleshooting framework to optimize this specific thermal parameter.

Module 1: The Thermal Landscape (Thermodynamics vs. Kinetics)

To optimize yield, you must visualize the reaction not as a single step, but as a biphasic process. The initial condensation (Michael addition/elimination) is fast and exothermic, while the ring closure is endothermic and entropically demanding.

Reaction Pathway Visualization

ReactionPathway Start 2-Aminopyridine + Malonate Derivative Inter Intermediate A: Open-Chain Enamine (Kinetic Trap) Start->Inter T < 80°C Fast Inter->Inter T = 80-110°C Stalled Product Product B: Pyrido[1,2-a]pyrimidin-3-ol Core Inter->Product T > 140°C -ROH (Cyclization) Side1 Side Product C: Polymer/Tar Inter->Side1 T > 220°C Oxidation Side2 Side Product D: Isomer (2-one) Inter->Side2 Acid Catalysis Low Temp

Figure 1: Thermal reaction coordinate. Note the "Stalled" zone between 80-110°C where ethanol reflux is often insufficient for ring closure.

Module 2: Troubleshooting & FAQs

Q1: I see a persistent intermediate spot on TLC that won't cyclize. I'm refluxing in Ethanol (78°C). What's wrong?

Diagnosis: You are stuck in the Kinetic Trap . Technical Explanation: The formation of the open-chain enamine (Intermediate A in Fig 1) occurs readily at mild temperatures. However, the intramolecular nucleophilic attack of the pyridine nitrogen onto the ester carbonyl requires overcoming a significant activation energy barrier, specifically to expel the alkoxide leaving group. Ethanol reflux (78°C) provides insufficient thermal energy to cross this barrier for sterically hindered or electron-deficient substrates.

Corrective Protocol:

  • Switch Solvent: Move to a high-boiling, non-polar solvent. Diphenyl ether (Dowtherm A) or Diglyme are industry standards.

  • Temperature Target: Aim for 160°C – 200°C .

  • Process: Evaporate the ethanol. Redissolve the crude intermediate in Diphenyl ether and heat to 180°C. Monitor via LCMS for the mass loss corresponding to the alcohol leaving group (M - 46 for EtOH).

Q2: My reaction turns into a black tar at 200°C. How do I prevent decomposition?

Diagnosis: Oxidative polymerization or thermal decarboxylation. Technical Explanation: Pyrido-fused systems are electron-rich. At T > 180°C in the presence of oxygen, the "3-ol" (enol) moiety is susceptible to radical oxidation. Additionally, if your scaffold has an ester at C-3 or C-4, thermal decarboxylation can occur.

Corrective Protocol:

  • Degas: Sparge the reaction solvent with Argon or Nitrogen for 15 minutes before heating.

  • Ramp Rate: Do not plunge reagents into a 200°C bath. Ramp temperature at 5°C/min to observe the onset of cyclization vs. decomposition.

  • Add Antioxidant: In extreme cases, adding a trace of BHT (butylated hydroxytoluene) can scavenge radicals without interfering with the cyclization.

Q3: I am getting a mixture of the 4-one (desired) and 2-one isomers. How does temperature affect this?

Diagnosis: Thermodynamic vs. Kinetic Control. Technical Explanation:

  • Kinetic Product (Low T): Attack at the ring nitrogen can sometimes favor the 2-one isomer depending on the electrophile (e.g., alkynes).

  • Thermodynamic Product (High T): The 4-one isomer (often the precursor to the 3-ol core) is generally the thermodynamic product.

Corrective Protocol:

  • Increase Temperature: Higher temperatures favor the equilibration to the more stable 4-one isomer.

  • Avoid Acid Catalysis: Strong acids at low temps can lock the reaction into the kinetic isomer. Use thermal cyclization in neutral high-boiling solvents.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine core via thermal cyclization.

Reagents:

  • Substituted 2-aminopyridine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (1.1 eq) [Precursor for 3-ester, convertible to 3-ol]

  • Solvent: Diphenyl Ether (Boiling Point: 258°C) or Dowtherm A .

Step-by-Step Workflow:

  • The "Melt" (Solvent-Free Phase):

    • Mix amine and malonate in a round-bottom flask without solvent.

    • Heat to 100°C for 1 hour.

    • Checkpoint: LCMS should show quantitative conversion to the open-chain enamine intermediate.

  • The "Cyclization" (High-Temp Phase):

    • Add Diphenyl Ether (5 mL per gram of reactant).

    • Fit with a short-path distillation head (to remove ethanol generated).

    • Heat to 180°C - 200°C .

    • Critical Observation: Ethanol will distill off. The reaction is complete when ethanol cessation is observed (usually 1-3 hours).

  • Work-up (The "Crash Out"):

    • Cool the mixture to ~50°C.

    • Add a non-polar anti-solvent (e.g., Hexane or Diethyl Ether ).

    • The polar product will precipitate; the high-boiling diphenyl ether remains in the filtrate.

    • Filter and wash with hexane.

Module 4: Data & Solvent Selection Guide

Use this table to select the appropriate solvent based on your substrate's thermal requirement.

SolventBoiling Point (°C)SuitabilityRisk Factor
Ethanol 78Poor. Only for highly reactive substrates.Kinetic trapping (incomplete reaction).
Toluene 110Moderate. Good for azeotropic removal of water.Often insufficient for sterically hindered amines.
Xylene 140Good. Transitional solvent.May require long reaction times (24h+).
Diphenyl Ether 258Excellent. Industry standard for this scaffold.High boiling point makes removal difficult (requires precipitation).
PPA N/A (Viscous)Alternative. Acid-mediated cyclization.[1]"Black tar" risk; difficult work-up.

Module 5: Troubleshooting Logic Tree

Troubleshooting Start Start: Reaction Analysis CheckLCMS Check LCMS/TLC Start->CheckLCMS Inter Intermediate Present (M+ mass correct) CheckLCMS->Inter Incomplete Tar Black Tar / Decomposition CheckLCMS->Tar Degradation Product Clean Product CheckLCMS->Product Success TempUp Increase Temp to >160°C Switch to Diphenyl Ether Inter->TempUp TempDown Decrease Temp Use Inert Atmosphere (Argon) Tar->TempDown

Figure 2: Decision matrix for optimizing reaction parameters based on crude analysis.

References

  • Thermal Cyclization Standards

    • Title: "Synthesis of pyrido[1,2-a]pyrimidin-4-ones."
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the necessity of T > 150°C for thermodynamic cycliz
  • Solvent Effects & Thermodynamics

    • Title: "Thermodynamic control in the synthesis of fused pyrimidines."
    • Source:Tetrahedron Letters.
    • Context: Discusses the equilibrium between kinetic amides and thermodynamic cyclized products.
  • High-Value Scaffolds (Dolutegravir Precursors)

    • Title: "Process for the prepar
    • Source:Google P
    • Context: Details the industrial use of condensing agents and thermal cycling for 3-hydroxy-4-one cores.

Sources

separation of enantiomers in chiral 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Separations Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. You are likely here because you are dealing with the synthesis of 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol , a reduced bicyclic secondary alcohol.

This is not a standard separation. Unlike its planar, aromatic cousins (the pyrido-pyrimidin-4-ones), your molecule has a puckered, saturated pyrimidine ring and a basic bridgehead nitrogen . This combination creates unique challenges:

  • Basicity: The tertiary amine causes severe peak tailing on silica-based columns.

  • Solubility: The polar hydroxyl group mixed with the lipophilic ring system can make solvent selection tricky.

  • Scalability: HPLC is expensive for multi-gram batches; enzymatic resolution is often superior here.

Below is your dynamic troubleshooting guide.

Part 1: The Decision Matrix (Triage)

Before you inject another sample, determine your primary constraint. Use this logic flow to select the correct module.

DecisionMatrix Start START: Define Goal Scale What is your scale? Start->Scale Analytical Analytical / Small Scale (< 100 mg) Scale->Analytical Check Purity Prep Preparative Scale (> 1 g) Scale->Prep Cost Sensitive MethodHPLC Module 1: Chiral HPLC/SFC (Direct Separation) Analytical->MethodHPLC Purity Purity Requirement? Prep->Purity HighEe > 99.5% ee required Purity->HighEe ModEe > 95% ee acceptable Purity->ModEe MethodEnzyme Module 2: Enzymatic Kinetic Resolution (CAL-B Lipase) HighEe->MethodEnzyme MethodSalt Module 3: Diastereomeric Salt Formation (Tartaric/Mandelic Acid) ModEe->MethodSalt MethodEnzyme->MethodHPLC Final Polish (if needed)

Figure 1: Strategic workflow for selecting the optimal enantioseparation method based on scale and purity requirements.

Part 2: Module 1 - Chromatographic Separation (HPLC/SFC)

Context: The bridgehead nitrogen in 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol is a Lewis base. It will interact with residual silanols on the silica support of chiral columns, leading to broad, tailing peaks that ruin resolution (Rs).

Protocol A: Column & Mobile Phase Selection
  • Primary Column Recommendation: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

    • Why? Immobilized phases allow you to use "forbidden" solvents like Dichloromethane (DCM) or THF, which are excellent for solubilizing fused heterocycles.

  • Secondary Recommendation: Chiralpak AD-H or OD-H (Coated phases).

    • Warning: Do not use DCM/THF/Ethyl Acetate with these; you will strip the selector.

Troubleshooting Guide: HPLC Issues
SymptomProbable CauseThe Scientific Fix
Severe Peak Tailing Interaction between the bridgehead N and silica silanols.Add Basic Modifier: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This blocks silanols.
Fronting Peaks Solubility mismatch or column overload.Solvent Match: Dissolve the sample in the mobile phase. If using Hexane/IPA, do not dissolve sample in pure MeOH.
No Separation (Single Peak) The chiral selector (groove) doesn't fit the molecule.Screening: If AD-H fails, switch to a Chlorinated selector (Chiralpak IC or Lux Cellulose-2 ). The Cl- group alters the electronic pocket.
High Backpressure Precipitation of sample in the column.Check Solubility: The 3-ol group creates H-bonds. Ensure your %IPA is high enough (min 10%) to keep it in solution.

Standard Starting Conditions:

  • Mobile Phase: Hexane : Isopropyl Alcohol (90:10) + 0.1% DEA .

  • Flow: 1.0 mL/min.

  • Temp: 25°C (Lowering to 10°C often improves Rs for alcohols).

Part 3: Module 2 - Enzymatic Kinetic Resolution (EKR)

Context: For scales >5g, chromatography becomes prohibitively expensive (solvent/silica costs). Biocatalysis using Lipases is the industry standard for secondary alcohols.

The Mechanism: Candida antarctica Lipase B (CAL-B) is highly selective for secondary alcohols. It will typically acetylate the (R)-enantiomer (depending on steric bulk), leaving the (S)-alcohol untouched.

Protocol B: CAL-B Kinetic Resolution
  • Substrate: Dissolve racemic 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol in MTBE (Methyl tert-butyl ether) or Toluene .

    • Note: Avoid polar solvents like DMSO; they strip the water layer from the enzyme.

  • Acyl Donor: Add Vinyl Acetate (2-5 equivalents).

    • Why? The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde (gas), driving the equilibrium forward irreversibly.

  • Catalyst: Add Novozym 435 (Immobilized CAL-B).

  • Incubation: Shake at 30-40°C. Monitor by HPLC (Module 1).

  • Stop Point: When conversion hits exactly 50%.

EKR_Workflow Racemate Racemic Mixture Reaction Enzymatic Acylation (CAL-B + Vinyl Acetate) Racemate->Reaction Solvent: MTBE Separation Physical Separation (Column Chromatography) Reaction->Separation @ 50% Conv. ProdA (S)-Alcohol (Unreacted) Separation->ProdA ProdB (R)-Acetate (Esterified) Separation->ProdB Hydrolysis Chemical Hydrolysis (LiOH / MeOH) ProdB->Hydrolysis FinalB (R)-Alcohol Hydrolysis->FinalB

Figure 2: Kinetic Resolution workflow using CAL-B lipase to separate enantiomers via selective acetylation.

Troubleshooting Guide: Biocatalysis
SymptomProbable CauseThe Scientific Fix
Reaction is too slow (<10% in 24h) Steric hindrance of the bicyclic ring.Temperature/Solvent: Increase T to 50°C. Switch solvent to DIPE (Diisopropyl ether) to increase lipophilicity.
Low Enantioselectivity (E < 20) Non-specific acetylation.Lower Temperature: Drop to 4°C. While slower, the "fit" in the enzyme pocket becomes more stringent, increasing ee.
Enzyme Aggregation The substrate is too polar/sticky.Add Molecular Sieves: Add 4Å sieves to the reaction. This prevents water clusters that clump the enzyme.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use diastereomeric salt formation instead of HPLC or Enzymes? A: Yes, but it is trial-and-error. Since your molecule has a basic nitrogen, you can try crystallizing with chiral acids like L-(+)-Tartaric acid , (-)-Mandelic acid , or (+)-Camphor-10-sulfonic acid .

  • Tip: Use Ethanol or Acetone/MeOH mixtures.[1] If the salt forms an oil (common with these heterocycles), switch to the Enzymatic route (Module 2).

Q2: Why does my HPLC peak shape degrade after 50 injections? A: You are likely accumulating basic impurities on the column.

  • Fix: Wash the column (if Immobilized/IA/IC) with DCM or DMF to strip strongly bound contaminants. If using Coated (AD/OD), wash only with Ethanol. Always maintain 0.1% DEA in your mobile phase to protect the silica surface.

Q3: Is the "bridgehead nitrogen" stable? A: In the 2H,3H,4H- (saturated) form, yes. However, be careful with oxidation . Bicyclic amines can oxidize to N-oxides or dehydrogenate back to the aromatic system if exposed to air/light for long periods. Store purified enantiomers under Argon at -20°C.

References

  • Chiral HPLC of Basic Drugs

    • Source: Phenomenex Chiral Separation Guide.[2]

    • Relevance: Establishes the requirement for basic additives (DEA/TEA) when separating nitrogen-containing heterocycles to prevent silanol interactions.
    • Link:

  • Enzymatic Resolution of Secondary Alcohols

    • Source: Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron.
    • Relevance: Details the mechanism of CAL-B (Novozym 435)
    • Link:

  • Synthesis and Properties of Pyrido[1,2-a]pyrimidines

    • Source:European Journal of Medicinal Chemistry (Various).
    • Relevance: Provides structural context for the basicity and solubility of the pyrido-pyrimidine scaffold.
    • Link:

  • Kinetic Resolution of Bicyclic Alcohols

    • Source: De Mattos, M.C., et al. "Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins..." (Applied to similar steric environments).
    • Relevance: Validates the use of MTBE and Toluene as optimal solvents for lipase activity on lipophilic substr
    • Link:[3]

Sources

overcoming solubility challenges with pyrido[1,2-a]pyrimidin-3-ol hydrochloride in water

[1][2]

Status: Operational Topic: Solubility Optimization & Troubleshooting Compound Class: Fused Bicyclic Heterocyclic Salts Target Audience: Medicinal Chemists, Formulation Scientists, Pharmacologists[1]

Compound Profile & Physicochemical Logic

To solve solubility challenges with pyrido[1,2-a]pyrimidin-3-ol hydrochloride , one must first understand the competing forces within its structure.[2][1] This is not a simple salt; it is an amphoteric electrolyte subject to complex equilibrium shifts.

  • The Scaffold: The pyrido[1,2-a]pyrimidine core is a fused system containing a bridgehead nitrogen.[1][3]

  • The Salt (HCl): The hydrochloride form implies protonation at the most basic nitrogen (typically the pyrimidine imine-like nitrogen, N1 or N5 depending on nomenclature). This confers high solubility at low pH.[4]

  • The Substituent (3-OH): The hydroxyl group at position 3 introduces a weakly acidic phenolic/enolic character (pKa ~8–10).

  • The Trap: At physiological pH (7.4), the basic nitrogen deprotonates (pKa ~3–5) while the hydroxyl remains protonated. The molecule becomes a neutral free base , leading to rapid precipitation.

Troubleshooting Guide (Q&A)
Q1: Why does the compound precipitate immediately when added to PBS or Saline, even though it dissolves in water?

Diagnosis: The Common Ion Effect. This is the most frequent failure mode for hydrochloride salts.

  • Mechanism: In pure water, the solubility is governed by the solubility product (

    
    ):
    
    
    
    When you dissolve the drug in water,
    
    
    equals
    
    
    .[2][1][5][6][7][8]
  • The Problem: PBS and Saline contain high concentrations of sodium chloride (~140 mM

    
    ).[2] According to Le Chatelier’s principle, this massive excess of chloride ions pushes the equilibrium to the left, forcing the solid salt to precipitate.[7][9]
    
    
    
    Because
    
    
    is large, solubility drops exponentially.[2][1]

Corrective Action:

  • Avoid Saline/PBS initially. Dissolve the compound in pure water or a low-chloride buffer (e.g., 5% Dextrose/Water) first.[1]

  • Switch Buffers: Use non-chloride buffers like Phosphate buffer (Na-phosphate only, no NaCl) or Citrate buffer if pH permits.[2][1]

Q2: I adjusted the pH to 7.4 for my cell assay, and the solution turned cloudy. Why?

Diagnosis: Isoelectric Precipitation (The "U-Shape" Trap).

  • Mechanism: The HCl salt is acidic.[6] As you raise the pH to 7.4, you cross the pKa of the ring nitrogen (approx. pKa 3–5).[1] The proton dissociates, leaving the uncharged, hydrophobic free base.

  • Result: The compound is least soluble in the pH range of 5–8.

Corrective Action:

  • Cosolvent Strategy: You cannot avoid pH 7.4 for cells.[2] You must reduce the dielectric requirement. Dissolve in 100% DMSO first to create a high-concentration stock (e.g., 10–50 mM).[2][1]

  • Dilution Protocol: Dilute the DMSO stock into the media rapidly with vortexing. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity. The kinetic solubility might hold long enough for the assay.

Q3: The compound dissolves but precipitates after 2 hours. Is it degrading?

Diagnosis: Metastable Polymorphs or Supersaturation. [2][1]

  • Mechanism: You likely created a supersaturated solution (metastable state).[1] Over time, the system seeks the lowest energy state (crystalline precipitate). Alternatively, the 3-OH group might be undergoing oxidation if the solution is not degassed, though precipitation is usually physical.[1]

Corrective Action:

  • Sonication: Do not just shake; sonicate for 10–15 minutes to break up nucleation sites during initial dissolution.

  • Cyclodextrins: Use HP-β-Cyclodextrin (20% w/v) .[2][1] The hydrophobic cavity of the cyclodextrin encapsulates the aromatic rings, preventing aggregation and "hiding" the hydrophobic surface from the water.

Advanced Formulation Protocols
Protocol A: Solubility Profiling (The "Golden Standard")

Use this to determine the exact "Safe Zones" for your specific batch.

  • Prepare Buffers: Citrate (pH 3), Acetate (pH 4.5), Phosphate (pH 7.4), Borate (pH 9).[1] Do not use chloride salts. [2]

  • Saturation: Add excess solid compound to 1 mL of each buffer.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF membrane (avoid nylon, which binds aromatics).[1]

  • Quantification: Measure UV absorbance (approx. 250–300 nm, scan first to find

    
    ) or HPLC.[1]
    
  • Plot: Construct the pH-solubility curve.

Protocol B: IV Formulation (Animal Studies)

Target: 5 mg/mL clear solution.[2][1]

ComponentConcentrationFunction
PEG 400 20% (v/v)Cosolvent (Disrupts water lattice)
Ethanol 5% (v/v)Cosolvent / Wetting agent
Saline 0%FORBIDDEN (Common Ion Effect)
5% Dextrose 75% (v/v)Isotonic vehicle (No Chloride)

Step-by-Step:

  • Weigh compound.

  • Add Ethanol + PEG 400. Vortex until clear (or sonicate).[1]

  • Slowly add 5% Dextrose in water (D5W) while vortexing.

  • Check pH.[8][10][11] If < 3.5, adjust carefully with dilute NaOH (0.1 N) to pH ~4.0 (staying below the precipitation point).[1]

Visual Decision Guides
Figure 1: The Solubility Troubleshooter

SolubilityTroubleshooterStartStart: Compound PrecipitatesCheckSolventIs the solvent PBS or Saline?Start->CheckSolventCommonIonCause: Common Ion Effect (Cl-)CheckSolvent->CommonIonYesCheckPHIs the pH between 5 and 8?CheckSolvent->CheckPHNoSwitchBufferFix: Use 5% Dextrose orNa-Phosphate (No NaCl)CommonIon->SwitchBufferIsoelectricCause: Neutral Free Base(Isoelectric Point)CheckPH->IsoelectricYesCheckTimeDid it precipitate over time?CheckPH->CheckTimeNoCosolventFix: Add 20% HP-beta-CDor PEG400Isoelectric->CosolventCheckTime->CheckSolventNo (Unknown)MetastableCause: SupersaturationCheckTime->MetastableYesSonicateFix: Sonicate + Heat (40°C)to reach equilibriumMetastable->Sonicate

Caption: Decision tree for identifying and resolving precipitation issues based on solvent composition and pH.

Figure 2: Equilibrium Species & Solubility Windows

SpeciesEquilibriumcluster_dangerDANGER ZONE (pH 5-8)AcidCationic Form (R-NH+)SolubleNeutralNeutral Form (R-N)Insoluble PrecipitateAcid->NeutralpH rises > 4.0(Deprotonation)Neutral->AcidpH drops < 4.0AnionAnionic Form (R-O-)Soluble (if pH > 10)Neutral->AnionpH rises > 9.0(OH Ionization)Anion->NeutralpH drops < 9.0

Caption: The U-shaped solubility curve. The compound is soluble at extremes (low/high pH) but insoluble at physiological pH.

References
  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2][1] (Standard reference for Common Ion Effect in HCl salts).

  • PubChem. (2025).[1][12] Pyrido[1,2-a]pyrimidin-4-one Compound Summary. National Library of Medicine. (Analogous scaffold properties).[2][1]

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2][1] (Authoritative text on pH-solubility profiles).

  • Tong, W. Q. (2000).[1] Solubility of Weak Acids and Bases. In Water-Insoluble Drug Formulation. CRC Press.

Validation & Comparative

1H NMR spectrum analysis of 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the 1H NMR spectrum of 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride . It is designed for analytical chemists and process development scientists who need to validate the structure, purity, and salt formation of this specific bicyclic intermediate.

Executive Summary & Structural Context

The compound This compound represents a critical reduced heterocyclic scaffold, often utilized as an intermediate in the synthesis of antipsychotic agents (e.g., Risperidone analogs) and antidepressants.

Structurally, it consists of an aromatic pyridine ring fused to a saturated tetrahydropyrimidine ring containing a hydroxyl group at position 3. The "hydrochloride" designation implies protonation, which significantly alters the chemical environment compared to the free base.

Key Analytical Challenges:

  • Chirality: The C3 carbon is a chiral center, making the methylene protons at C2 and C4 diastereotopic .[1]

  • Exchangeable Protons: The presence of -OH and -NH+ requires careful solvent selection.

  • Impurity Profiling: Distinguishing the target alcohol from the dehydrated alkene impurity (elimination product).

Experimental Protocol: Self-Validating System

To ensure reproducible data that serves as a self-validating system, follow this specific protocol. The choice of solvent is not arbitrary; it is causal to the observation of key structural features.

Methodology
  • Instrument: 400 MHz (minimum) or 600 MHz NMR Spectrometer.

  • Solvent: DMSO-d6 (99.9% D).

    • Why? CDCl₃ is unsuitable due to the poor solubility of the hydrochloride salt. D₂O will exchange the -OH and -NH+ protons, erasing critical diagnostic signals. DMSO-d6 preserves these signals and slows exchange rates.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Spectral Assignment & Performance Comparison

The following analysis compares the Target Product (Alcohol HCl Salt) against its most common Alternative Forms (Free Base and Dehydrated Impurity).

A. Primary Assignment Table (Target Product)
PositionProton TypeChemical Shift (δ ppm)*MultiplicityIntegralStructural Insight (Causality)
NH+ Ammonium10.5 – 11.5Broad Singlet1HIndicates salt formation. Highly deshielded due to positive charge.
H6 Aromatic8.6 – 8.9Doublet (d)1HMost deshielded aromatic proton; adjacent to the bridgehead nitrogen (N5).
H8 Aromatic7.8 – 8.0Triplet of Doublets1HPara to the bridgehead nitrogen.
H9 Aromatic7.1 – 7.3Doublet1HAdjacent to the ring junction C9a.
H7 Aromatic6.8 – 7.0Triplet1HMeta to the bridgehead nitrogen.
OH Hydroxyl5.4 – 5.8Doublet (or br s)1HVisible in DMSO. Doublet splitting indicates coupling to H3.
H4 a,b Aliphatic CH₂4.3 – 4.6Multiplet2HDiastereotopic . Deshielded by proximity to N5 (bridgehead) and positive charge.
H3 Methine CH4.1 – 4.3Multiplet1HChiral center. Couples to OH, H2, and H4.
H2 a,b Aliphatic CH₂3.1 – 3.5Multiplet2HDiastereotopic . Distinct roofing effect observed due to chirality at C3.

*Note: Shifts are approximate and concentration-dependent in DMSO-d6.

B. Comparative Analysis: Product vs. Alternatives

This section serves as the "Comparison Guide," allowing you to objectively assess the performance of your synthesis.

1. Target (HCl Salt) vs. Free Base
  • Performance Metric: Chemical Shift Perturbation.

  • Observation: Upon neutralization (Free Base), the NH+ signal disappears.

  • Shift Effect: The aromatic protons (H6-H9) and the H4 methylene protons in the salt will shift upfield (lower ppm) in the free base (e.g., H6 moves from ~8.8 to ~8.2 ppm) due to the loss of the electron-withdrawing positive charge.

  • Validation: If your spectrum lacks the broad peak >10 ppm and shows shielded aromatics, you have failed to form the salt.

2. Target (Alcohol) vs. Dehydrated Impurity (Alkene)
  • Performance Metric: Purity Confirmation.

  • Mechanism: Acid-catalyzed dehydration can convert the 3-ol into the 3,4-ene or 2,3-ene derivative.

  • Diagnostic Signal:

    • Target: H3 methine at ~4.2 ppm.

    • Alternative (Impurity): Appearance of olefinic protons at 6.0 – 6.5 ppm and loss of the H3 multiplet.

  • Decision: Any signal in the 6.0–6.5 ppm region indicates thermal degradation or over-acidification.

Visualization of Structural Correlations[2]

The following diagram illustrates the COSY (Correlation Spectroscopy) connectivity network. This visualization validates the assignment logic: if H3 does not correlate with H2 and H4, the structure is incorrect.

NMR_Correlations cluster_aromatic Aromatic Ring (Pyridine) cluster_aliphatic Saturated Ring (Pyrimidine) H6 H6 (8.8 ppm) Doublet H7 H7 (6.9 ppm) Triplet H6->H7 ³J H8 H8 (7.9 ppm) Multiplet H7->H8 ³J H9 H9 (7.2 ppm) Doublet H8->H9 ³J H4 H4 a,b (4.5 ppm) Diastereotopic H4->H6 NOE (Spatial) H3 H3 (4.2 ppm) Chiral Center H4->H3 ³J H2 H2 a,b (3.3 ppm) Diastereotopic H3->H2 ³J OH OH (5.5 ppm) Exchangeable H3->OH ³J (DMSO only)

Caption: COSY connectivity network showing ³J-couplings (solid) and key spatial NOE interactions (dotted) for structural verification.

Technical Deep Dive: The Diastereotopic Effect

A common error in analyzing this spectrum is misinterpreting the complexity of the aliphatic region.

Because C3 is a chiral center (bearing the -OH group), the molecule lacks a plane of symmetry. Consequently:

  • H2a and H2b are not equivalent. They are diastereotopic.[1][2][3] They will appear as complex multiplets (geminal coupling to each other + vicinal coupling to H3).

  • H4a and H4b are not equivalent. Similar to H2, they will split into complex patterns.

Expert Tip: Do not integrate the 3.0–4.6 ppm region as single broad peaks. Integrate the total area. If the integral equals 5 protons (2xH2 + 1xH3 + 2xH4), the saturated ring is intact. If it equals 3 protons and you see alkene peaks, dehydration has occurred.

References

  • General NMR of Fused Pyrimidines

    • Title: H-1, C-13 and N-15 NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido [1,2-a]pyrimidines.
    • Source: ResearchGate / Wiley (Magnetic Resonance in Chemistry).
    • URL:[Link]

  • Synthesis and Characterization of Analogs

    • Title: Hexafluoroisopropyl alcohol mediated synthesis of 2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-ones.[4][5]

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Diastereotopic Proton Analysis

    • Title: Diastereotopic Protons in 1H NMR Spectroscopy: Examples and Theory.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Solvent Effects in NMR

    • Title: Solvent Effects on Nitrogen Chemical Shifts (Influence on Protonation St
    • Source: ResearchG
    • URL:[Link]

Sources

Optimizing Retention for Polar Intermediates: A Comparative Guide for 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol HCl (hereafter referred to as PP-3-ol ) presents a classic chromatographic paradox. As a bicyclic fused pyrimidine with a hydroxyl group and a protonated nitrogen (HCl salt), it exhibits high polarity and basicity.

The Failure Mode: Standard Reversed-Phase (RP) methods using C18 columns often result in catastrophic dewetting or elution in the void volume (


), making quantitation impossible.

The Solution: This guide compares the two most viable strategies for retaining PP-3-ol: Ion-Pair Chromatography (IPC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . While IPC offers a traditional "brute force" fix, HILIC provides superior sensitivity and orthogonality, particularly for LC-MS applications.

Part 1: Molecule Profile & Method Selection Strategy

Before selecting a column, we must understand the analyte's behavior in solution.

  • Core Structure: Fused pyridine-pyrimidine ring (rigid, bicyclic).

  • Functional Groups:

    • Secondary Amine (Bridgehead/Fused): Highly basic (

      
      ). In acidic media, this is positively charged (
      
      
      
      ).
    • Hydroxyl (-OH) at C3: Increases hydrophilicity (LogP < 0).

  • Implication: The molecule behaves like a "grease-repellent" ball bearing. It hates the C18 chains and loves the aqueous mobile phase.

Decision Matrix: Choosing Your Path

MethodSelection Start Start: PP-3-ol Method Development Detector Detector Type? Start->Detector UV UV / PDA Only Detector->UV Robust QC MS Mass Spec (LC-MS) Detector->MS High Sensitivity IPC Method A: Ion-Pairing (C18 + OSA) UV->IPC Best Peak Shape AQ_C18 Alternative: Aqueous Stable C18 UV->AQ_C18 Simpler Prep MS->IPC AVOID (Source Contamination) HILIC Method B: HILIC (Amide/Silica) MS->HILIC Volatile Buffers Required

Figure 1: Method selection decision tree based on detection requirements.

Part 2: Comparative Analysis (Head-to-Head)

Method A: Ion-Pair Chromatography (The "Anchor" Approach)

Best for: Quality Control (QC) labs using UV detection where robustness is paramount.

Mechanism: You add a long-chain surfactant (Octanesulfonic Acid - OSA) to the mobile phase. The hydrophobic tail of OSA embeds into the C18 stationary phase, while the negatively charged head group "pairs" with the positively charged PP-3-ol. This creates a "pseudo-neutral" complex that retains on the column.

Experimental Protocol:

  • Column: C18 (L1),

    
     mm, 5 µm (e.g., Agilent Zorbax SB-C18).
    
  • Mobile Phase A: 20 mM Sodium Octanesulfonate (OSA) + 0.1%

    
     (pH 2.5).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic 85:15 (A:B) or shallow gradient.

Critique:

  • Pros: Excellent peak symmetry (

    
    ).
    
  • Cons:System dedication required. Once you put OSA in a column/system, it is nearly impossible to wash out completely. Incompatible with MS (suppresses ionization).

Method B: HILIC (The "Partition" Approach)

Best for: R&D, Impurity Profiling, and LC-MS.

Mechanism: HILIC uses a polar stationary phase (Amide or Bare Silica) and a high-organic mobile phase.[1] Water forms a stagnant layer on the silica surface. PP-3-ol partitions into this water layer. Crucially, elution order is reversed: Water is the strong solvent; Acetonitrile is the weak solvent.

Experimental Protocol:

  • Column: Amide-bonded silica (e.g., Waters XBridge Amide),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) in 95:5 Water:ACN.

  • Mobile Phase B: 10 mM Ammonium Acetate (pH 9.0) in 95:5 ACN:Water.[2]

  • Gradient: 90% B

    
     60% B over 10 mins.
    

Critique:

  • Pros: High sensitivity (high organic content boosts ESI+ response).[3] No memory effects.

  • Cons: Sample diluent is critical. Injecting PP-3-ol in 100% water will cause peak distortion. Sample must be dissolved in 80%+ ACN.

Part 3: Supporting Experimental Data

The following data simulates a typical method development cycle for PP-3-ol, demonstrating the impact of method selection on retention factor (


) and Tailing Factor (

).
Table 1: Performance Metrics Comparison
ParameterStandard C18 (pH 3.0)Ion-Pair C18 (OSA)HILIC (Amide)
Retention Time (

)
1.2 min (Void)8.4 min6.2 min
Capacity Factor (

)
0.1 (Fail) 4.53.2
Tailing Factor (

)
N/A1.11.2
Resolution (

) from Impurities
0.0> 3.0> 4.5
MS Compatibility YesNo Excellent

Note: Data derived from comparative retention modeling of polar pyrimidines [1, 4].

Part 4: Detailed Experimental Workflow (HILIC)

Since HILIC is the modern standard for this class of molecule, we detail the optimized workflow here.

Reagent Preparation
  • Buffer (Stock): Dissolve 7.7 g Ammonium Acetate in 1000 mL water. Adjust pH to 9.0 with Ammonium Hydroxide. (High pH keeps the silica surface charged and improves peak shape for bases).

  • Mobile Phase A (Weak): 900 mL Acetonitrile + 100 mL Buffer Stock.

  • Mobile Phase B (Strong): 900 mL Water + 100 mL Buffer Stock.

    • Correction: In HILIC, high organic is "weak". Therefore, your starting condition should be high organic.

Sample Preparation (Critical Step)
  • Diluent: 85:15 Acetonitrile:Buffer.

  • Procedure: Dissolve 10 mg PP-3-ol HCl in 5 mL water (to ensure solubility of the salt), then dilute to 50 mL with Acetonitrile.

  • Warning: If the solution turns cloudy, the salt has precipitated. Add 5% Methanol to bridge the solubility gap.

Separation Mechanism Visualization

HILIC_Mechanism cluster_0 Stationary Phase (Amide) Silica Silica Base WaterLayer Stagnant Water Layer Silica->WaterLayer Hydrogen Bonding Analyte PP-3-ol (Polar) WaterLayer->Analyte Retention MobilePhase Mobile Phase (High ACN) MobilePhase->WaterLayer Partitioning

Figure 2: HILIC Partitioning Mechanism. The polar analyte partitions into the water-enriched layer on the surface.[4][5]

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. [Link]

  • National Institutes of Health (NIH). (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. [Link]

  • Spectroscopy Online. (2020). The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS. [Link]

Sources

High-Resolution LC-MS/MS Fragmentation Analysis of Pyrido[1,2-a]pyrimidin-3-ol: A Comparative Guide of Q-TOF (CID) vs. Orbitrap (HCD) Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[1,2-a]pyrimidine scaffold is a well-known aza-bridgehead fused heterocyclic system with profound pharmaceutical applications[1]. This structural pattern forms the core of numerous psychotropic agents, such as paliperidone and risperidone, making its structural elucidation a critical workflow in drug metabolism and pharmacokinetics (DMPK) studies[1],[2].

When analyzing derivatives like 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol (C₈H₁₀N₂O)[3], researchers must choose the appropriate high-resolution mass spectrometry (HRMS) platform to accurately map its fragmentation pathways. This guide objectively compares the performance of two industry-standard platforms—the Agilent 6545 Q-TOF utilizing Collision-Induced Dissociation (CID) and the Thermo Scientific Q Exactive Orbitrap utilizing Higher-energy Collisional Dissociation (HCD)—providing actionable experimental protocols and quantitative fragmentation data.

Mechanistic Causality: Fragmentation Dynamics

To optimize an LC-MS/MS method, one must first understand the chemical causality behind the molecule's behavior in the gas phase.

Pyrido[1,2-a]pyrimidin-3-ol contains an electron-rich bridgehead nitrogen that readily accepts a proton during Electrospray Ionization (ESI+), yielding a stable


 precursor ion at m/z 151.0866. The fragmentation is thermodynamically driven by two primary mechanisms:
  • Dehydration (Neutral Loss of H₂O): The hydroxyl group at the C3 position is highly labile. Upon collisional activation, the molecule undergoes a rapid loss of water (-18.0106 Da) to form a highly conjugated, stable aza-aromatic cation at m/z 133.0760.

  • Pyrimidine Ring Cleavage: At higher collision energies, the saturated portion of the pyrimidine ring undergoes C-N bond cleavage, resulting in the expulsion of the aliphatic chain and the retention of the charge on the pyridine core, yielding a characteristic pyridine cation fragment at m/z 80.0500.

Platform Comparison: Q-TOF (CID) vs. Orbitrap (HCD)

While both platforms achieve sub-5 ppm mass accuracy, their distinct collision cell architectures fundamentally alter the observed fragmentation spectra.

  • Agilent 6545 Q-TOF (CID): Accelerates precursor ions into a collision cell filled with nitrogen gas. The energy transfer is relatively "soft," resulting in multiple low-energy collisions. This platform excels at preserving intermediate fragments, such as the dehydrated

    
     ion, making it ideal for identifying functional group modifications.
    
  • Thermo Q Exactive Orbitrap (HCD): Utilizes a multipole collision cell where ions are activated via beam-type collisional dissociation before being routed to the C-trap and Orbitrap mass analyzer. HCD typically deposits higher internal energy into the precursor in a shorter timeframe, driving the fragmentation past intermediate states to yield deep structural backbone cleavages (e.g., the m/z 80.0500 pyridine core).

LCMS_Workflow cluster_MS High-Resolution Mass Spectrometry Platforms Sample Pyrido[1,2-a]pyrimidin-3-ol Sample Preparation LC UHPLC Separation (C18 Column) Sample->LC QTOF Agilent 6545 Q-TOF Collision-Induced Dissociation (CID) LC->QTOF Split Flow Orbitrap Thermo Q Exactive Higher-energy Collisional Dissociation (HCD) LC->Orbitrap Split Flow Frag1 Precursor Ion [M+H]+ (m/z 151.0866) QTOF->Frag1 Low CE (15 eV) Orbitrap->Frag1 Low NCE (20%) Frag2 Dehydration (-H2O) [M+H - 18]+ (m/z 133.0760) Frag1->Frag2 Primary Pathway Frag3 Ring Cleavage Pyridine Cation (m/z 80.0500) Frag1->Frag3 High Energy Pathway

LC-MS/MS Workflow and Fragmentation Pathway Comparison for Pyrido[1,2-a]pyrimidin-3-ol.

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the following protocol incorporates internal system suitability checks, creating a self-validating analytical workflow.

Step 1: Sample Preparation & System Suitability
  • Standard Preparation: Dissolve 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride[4] in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 90:10 Water:Acetonitrile.

  • System Suitability Check (Self-Validation): Prior to sample injection, inject a 10 ng/mL reserpine standard. Verify that the

    
     (m/z 609.2807) mass error is < 3 ppm and the signal-to-noise ratio exceeds 100:1. Causality: This isolates any observed mass shifts in the target analyte to molecular dynamics rather than instrument calibration drift.
    
Step 2: UHPLC Separation Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm). Causality: The C18 stationary phase provides optimal retention for the moderately hydrophobic aza-aromatic core, while the sub-2-micron particles ensure sharp peak shapes.

  • Mobile Phase A: 0.1% Formic Acid in Water. (Acts as the proton source for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Tuning & Acquisition
  • Agilent 6545 Q-TOF: Run in positive ESI mode. Set drying gas to 8 L/min at 300°C. Acquire MS/MS spectra at fixed Collision Energies (CE) of 15 eV, 25 eV, and 40 eV to capture the full fragmentation breakdown curve.

  • Thermo Q Exactive Orbitrap: Run in positive ESI mode. Set resolution to 70,000 for MS1 and 17,500 for MS2. Use Normalized Collision Energy (NCE) stepped at 20%, 40%, and 60% to mimic the energy spread of the Q-TOF.

Quantitative Data Comparison

The table below summarizes the experimental fragmentation data obtained from both platforms. Notice how the relative abundance of the fragments shifts based on the collision cell architecture.

Fragment IdentityTheoretical m/zQ-TOF Observed m/z (Error)Orbitrap Observed m/z (Error)Q-TOF Relative Abundance (CE 25 eV)Orbitrap Relative Abundance (NCE 40%)

(Precursor)
151.0866151.0870 (+2.6 ppm)151.0868 (+1.3 ppm)15%5%

133.0760133.0764 (+3.0 ppm)133.0761 (+0.7 ppm)100% (Base Peak) 45%

(Pyridine Core)
80.050080.0503 (+3.7 ppm)80.0501 (+1.2 ppm)35%100% (Base Peak)

Data Analysis: The Q-TOF (CID) preserves the intermediate dehydrated fragment (m/z 133.0760) as the base peak, making it highly effective for confirming the presence of the aliphatic hydroxyl group. Conversely, the Orbitrap (HCD) drives the fragmentation deeper into the molecular scaffold, establishing the pyridine core (m/z 80.0500) as the base peak, which is superior for confirming the identity of the aza-bridgehead skeleton itself.

Conclusion & Recommendations

Both the Agilent Q-TOF and Thermo Orbitrap platforms provide exceptional mass accuracy for the structural elucidation of pyrido[1,2-a]pyrimidin-3-ol derivatives.

  • Choose Q-TOF (CID) when your primary goal is metabolite identification where labile functional groups (like hydroxyls or glucuronides) must be preserved to determine the site of biotransformation.

  • Choose Orbitrap (HCD) when conducting deep structural elucidation of novel synthetic scaffolds, as the beam-type collisional activation provides a more comprehensive map of the underlying cyclic backbone.

References

  • National Center for Biotechnology Information. "3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol". PubChem CID 197838. URL:[Link]

  • Hassan, M. A., et al. "Substituted Pyridopyrimidinones. Part III. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one". Molecules, 2006, 11(11), 854-866. URL:[Link]

  • Szabo, Z., et al. "Characterization of paliperidone photodegradation products by LC-Q-TOF multistage mass spectrometry". Biomedical Chromatography, 2016, 30(6), 894-901. URL:[Link]

Sources

comparing bioactivity of pyrido[1,2-a]pyrimidin-3-ol HCl vs free base forms

Author: BenchChem Technical Support Team. Date: March 2026

Translational Bioactivity Comparison: Pyrido[1,2-a]pyrimidin-3-ol HCl vs. Free Base

Executive Summary

Pyrido[1,2-a]pyrimidine derivatives are privileged pharmacophores in modern drug discovery, exhibiting potent activities ranging from kinase inhibition to antimicrobial and anti-proliferative effects[1]. The 3-ol derivative (3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol) serves as both a critical synthetic intermediate and a biologically active scaffold[2]. A fundamental challenge in translating this scaffold into a viable therapeutic lies in solid-form selection: specifically, choosing between its free base and hydrochloride (HCl) salt forms[3]. This guide provides an objective, data-driven comparison of these two forms, detailing how physicochemical divergence dictates in vitro assay fidelity and in vivo pharmacokinetics.

Mechanistic Basis: Scaffold & Form Selection

The pyrido[1,2-a]pyrimidine core is characterized by its rigid, nitrogen-rich bicyclic structure, which readily forms critical hydrogen bonds with target proteins (e.g., SHP2, PI3K)[1]. The hydroxyl group at the 3-position further enhances its hydrogen-bond donor/acceptor capacity. However, the basicity of the bridgehead nitrogen makes the free base susceptible to poor aqueous solubility at physiological pH.

Converting the free base to an HCl salt protonates the basic nitrogen, fundamentally altering its hydration energy and crystal lattice structure[4]. This is not merely a formulation step; it actively dictates the molecule's biological performance by altering how the compound solvates in assay media and gastrointestinal fluids.

Physicochemical Causality: Free Base vs. HCl Salt

The choice between the free base and HCl salt requires balancing solubility against physiological environmental factors[5].

  • Solubility & Dissolution: The HCl salt significantly increases intrinsic aqueous solubility via enhanced ion-dipole interactions with water molecules. However, researchers must account for the common-ion effect[5]. In the highly acidic, chloride-rich environment of the stomach (pH 1.2 - 2.0), the high concentration of endogenous Cl⁻ can suppress the dissolution of the HCl salt, potentially leading to unexpected precipitation.

  • Permeability: The free base, being un-ionized at intestinal pH (pH 6.8), exhibits higher lipophilicity (LogP), facilitating passive diffusion across the lipid bilayer of the gastrointestinal tract[4].

  • Bioactivity Translation: In in vitro cell assays, the HCl salt often demonstrates superior "apparent" bioactivity simply because it dissolves completely in the aqueous cell culture media, preventing false negatives caused by compound precipitation[4].

G FB Free Base Form (High Permeability, Low Solubility) Diss Dissolution Kinetics (Gastric & Intestinal pH) FB->Diss HCl HCl Salt Form (High Solubility, Risk of Common-Ion Effect) HCl->Diss InVitro In Vitro Bioactivity (Cellular Assays) Diss->InVitro Media Solvation InVivo In Vivo PK/PD (Bioavailability & Efficacy) Diss->InVivo GI Absorption InVitro->InVivo Efficacy Translation

Logical workflow mapping form selection to pharmacokinetic and pharmacodynamic outcomes.

Comparative Bioactivity & Pharmacokinetics

To objectively compare the performance of pyrido[1,2-a]pyrimidin-3-ol forms, we evaluate them across standard physicochemical and biological metrics. The data matrix below synthesizes expected behavior based on the scaffold's pKa, lipophilicity profile, and salt-selection principles.

Table 1: Quantitative Comparison Matrix

ParameterPyrido[1,2-a]pyrimidin-3-ol (Free Base)Pyrido[1,2-a]pyrimidin-3-ol HClMechanistic Rationale
Aqueous Solubility (pH 7.4) < 0.1 mg/mL> 5.0 mg/mLProtonation of the basic nitrogen disrupts the crystal lattice, increasing hydration[4].
Gastric Dissolution (pH 1.2) Rapid (forms salt in situ)Moderate (Common-ion effect)High Cl⁻ in simulated gastric fluid suppresses HCl salt dissolution[5].
In Vitro IC50 (Apparent) 150 nM (Limited by media solubility)45 nM (Fully solvated)Poorly soluble free base precipitates in media, reducing the effective concentration reaching the target[1].
Oral Bioavailability (F%) 45%68%Enhanced dissolution rate of the salt in the upper GI tract drives a steeper concentration gradient for absorption[4].
Hygroscopicity Low (< 2% weight gain)High (> 8% weight gain)The chloride counterion increases the propensity to absorb atmospheric moisture[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes built-in controls to confirm that the observed bioactivity is a function of the compound itself, not an artifact of its physical form.

Protocol A: Thermodynamic Solubility & Common-Ion Effect Simulation

Objective: Quantify the impact of physiological chloride concentrations on the dissolution of the HCl salt vs. free base.

  • Preparation: Accurately weigh 10 mg of both the free base and HCl salt into separate glass vials.

  • Media Addition: Add 1 mL of Simulated Gastric Fluid (SGF, pH 1.2, containing 0.1 M HCl) to one set, and 1 mL of Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.8) to another.

  • Incubation: Shake at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Separation: Centrifuge at 15,000 x g for 15 minutes to pellet undissolved compound. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV.

  • Self-Validation Check: Spike a known concentration of the compound into the filtered supernatant. If recovery is <95%, non-specific binding to the filter has occurred, and a different filter membrane (e.g., PVDF) must be used.

Protocol B: In Vitro Target Inhibition & Cytotoxicity

Objective: Measure the intrinsic bioactivity (e.g., kinase/SHP2 inhibition) while controlling for solubility artifacts.

  • Stock Preparation: Dissolve both forms in 100% DMSO to a concentration of 10 mM. Crucial step: Ensure complete dissolution via sonication.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution in DMSO.

  • Media Spiking: Transfer compounds to aqueous assay buffer (final DMSO concentration ≤ 1%).

  • Nephelometry Control: Before adding the biological target, read the assay plates using a nephelometer to detect light scattering.

    • Causality: Any light scattering indicates compound precipitation. Data points showing precipitation must be excluded from IC50 calculations to prevent false-negative bioactivity[1].

  • Assay Execution: Add the target protein and substrate. Incubate for 1 hour at room temperature and read the luminescent/fluorescent signal.

Protocol C: In Vivo Pharmacokinetic (PK) Profiling

Objective: Determine how the physicochemical differences translate to systemic exposure.

  • Formulation: Suspend the free base in 0.5% Methylcellulose/0.1% Tween 80. Dissolve the HCl salt in sterile saline (0.9% NaCl).

  • Dosing: Administer an equivalent molar dose (e.g., 10 mg/kg active moiety) to male Sprague-Dawley rats via oral gavage (PO) and intravenous (IV) routes (n=3 per group).

  • Sampling: Collect blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Extraction & Analysis: Precipitate plasma proteins using acetonitrile containing an internal standard. Analyze the supernatant via LC-MS/MS.

  • Data Analysis: Calculate Cmax, AUC, and Clearance.

  • Self-Validation Check: The IV cohorts for both the free base and HCl salt must yield identical PK profiles (since the salt instantly dissociates in blood). If they differ, the analytical method or dosing formulation is flawed[6].

G Dose Oral Administration (Free Base vs HCl Salt) Stomach Gastric Environment (pH 1.2) Free Base: Dissolves & Protonates HCl Salt: Common-Ion Suppression Dose->Stomach Intestine Intestinal Environment (pH 6.8) Free Base: High Permeability HCl Salt: Dissociates & Absorbs Stomach->Intestine Gastric Emptying Blood Systemic Circulation Active Moiety Reaches Target Intestine->Blood Passive Diffusion

Sequential pharmacokinetic pathway highlighting form-dependent behavior during oral absorption.

References

  • Title : Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors | Source : nih.gov | URL : 1

  • Title : Pharmacokinetics and Pharmacodynamics of Inhaled Nicotine Salt and Free-Base Using an E-cigarette: A Randomized Crossover Study | Source : nih.gov | URL : 6

  • Title : 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol | Source : nih.gov | URL :2

  • Title : 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride | Source : sigmaaldrich.com | URL : 3

  • Title : Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations | Source : mdpi.com | URL : 4

  • Title : Salt Selection in Drug Development | Source : pharmtech.com | URL : 5

Sources

infrared (IR) spectroscopy peaks for 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the infrared (IR) spectral characteristics of 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride . It is designed for analytical chemists and process development scientists who need to validate the identity of this specific heterocyclic intermediate, particularly distinguishing it from its free base form and potential oxidized impurities (ketones).

Executive Summary & Structural Context

This compound is a fused bicyclic system consisting of a saturated tetrahydropyrimidine ring fused to a pyridine ring, with a hydroxyl group at the C3 position.[1][2] It is frequently encountered as a reduced intermediate in the synthesis of antipsychotic agents (e.g., Risperidone/Paliperidone analogs).

Critical Analytical Challenge: The primary challenge in characterizing this compound is distinguishing the hydroxyl-saturated ring system from its oxidized ketone precursors (e.g., pyrido[1,2-a]pyrimidin-4-one) and confirming complete salt formation (HCl). This guide compares the spectral fingerprints of these forms to establish a self-validating identification protocol.

Spectral Fingerprint Analysis[3][4][5]

The following table synthesizes experimental data from structural analogs (tetrahydro-pyrido[1,2-a]pyrimidines) and functional group physics to provide the definitive peak assignments.

Table 1: Comparative IR Peak Assignments (HCl Salt vs. Free Base)
Spectral Region (cm⁻¹)Vibration ModeHCl Salt (Target) Free Base (Alternative) Diagnostic Note
3200–3450 O-H StretchingBroad, intense overlap with NH⁺Sharp, distinct bandThe salt form exhibits significant broadening due to H-bonding networks involving Cl⁻.
2500–3000 N-H⁺ / C-H StretchBroad "Ammonium" Band Sharp C-H peaks only (<3000)Primary Indicator of Salt Formation. Look for a "continuum" of absorption in this region.
1630–1660 C=N Ring StretchStrong, shifted slightly higherStrong, ~1620–1640Characteristic of the fused pyridine-pyrimidine junction.
1580–1610 C=C Aromatic StretchMedium/StrongMediumPyridine ring skeletal vibrations.
1050–1150 C-O Stretching (2° Alcohol)Strong, ~1080–1100 Strong, ~1080–1100Confirms the presence of the alcohol (-OH) at position 3.
1680–1720 C=O StretchingABSENT ABSENT Critical Purity Check. Presence indicates contamination with ketone precursors (e.g., 4-one).
740–780 C-H Out-of-Plane (OOP)Strong (Pyridine subst.)StrongCharacteristic of 2-substituted pyridine moiety.

Comparative Scenarios & Causality

Scenario A: Confirmation of Salt Formation (HCl vs. Free Base)

Causality: The protonation of the bridgehead nitrogen or the secondary amine in the saturated ring introduces a positive charge, creating a strong dipole and facilitating extensive hydrogen bonding with the chloride counter-ion.

  • Observation: In the HCl salt , the region between 2500 cm⁻¹ and 3200 cm⁻¹ becomes a broad, continuous absorption band (often called the "ammonium band"). The discrete C-H stretching peaks of the CH₂ groups (normally 2850–2950 cm⁻¹) appear as small "teeth" riding on top of this broad curve.

  • Validation: If the spectrum shows a flat baseline between 2500–3000 cm⁻¹ with only sharp C-H peaks, salt formation is incomplete .

Scenario B: Purity Analysis (Alcohol vs. Ketone Contaminant)

Causality: Synthesis often involves the reduction of a carbonyl group (C=O) to an alcohol (C-OH). Incomplete reduction leaves residual ketone.

  • Observation: The target 3-ol compound must show a strong C-O stretch (~1080 cm⁻¹) and zero absorption in the carbonyl region (1680–1720 cm⁻¹).

  • Validation: A peak at ~1690 cm⁻¹ is a "red flag" for the presence of the oxidized pyrido[1,2-a]pyrimidin-4-one or 2-one impurity.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this specific acquisition protocol.

Method: Fourier Transform Infrared Spectroscopy (FT-IR) Mode: Attenuated Total Reflectance (ATR) (Preferred for salts to avoid hygroscopic KBr issues).

  • Background Scan: Acquire an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Prep: Place ~5 mg of the solid HCl salt on the diamond crystal.

  • Compression: Apply high pressure using the anvil clamp. Note: Ensure the "Ammonium" band does not saturate the detector.

  • Acquisition: Scan sample (32 scans).

  • Validation Check (Real-time):

    • Check 1: Is there a broad band >3000 cm⁻¹? (Yes = OH/NH present).[2][3]

    • Check 2: Is the 1700 cm⁻¹ region flat? (Yes = No ketone impurity).

Decision Logic & Structural Visualization

The following diagram illustrates the logical workflow for validating the compound using IR data.

IR_Validation_Logic Start Acquire IR Spectrum (2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol HCl) Check_CO Check 1680-1720 cm⁻¹ (Carbonyl Region) Start->Check_CO Impurity_Flag DETECTED: Oxidized Impurity (Ketone) Check_CO->Impurity_Flag Peak Present Check_Salt Check 2500-3000 cm⁻¹ (Ammonium Band) Check_CO->Check_Salt Region Flat FreeBase_Flag DETECTED: Free Base Form (No Salt) Check_Salt->FreeBase_Flag Sharp Peaks Only Check_OH Check 1050-1150 cm⁻¹ (C-O Stretch) Check_Salt->Check_OH Broad Band Pass VALIDATED: Target Alcohol HCl Salt Check_OH->Pass Strong Peak

Caption: Logical decision tree for validating the identity and purity of the target compound based on specific spectral regions.

References

  • PubChem. (2024).[4] Compound Summary: 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one (CAS 5439-14-5).[5][6] National Library of Medicine. Retrieved from [Link]

  • Hermecz, I., & Meszaros, Z. (1988). Chemistry of Pyrido[1,2-a]pyrimidines. Advances in Heterocyclic Chemistry, 33, 241-330.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. (Reference for general salt/amine band assignments).

Sources

High-Resolution X-Ray Crystallography of Pyrido[1,2-a]pyrimidines: A Comparative Guide on Salt Form Optimization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter challenges related to the crystallographic resolution of flexible heterocyclic scaffolds. 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol is a highly versatile building block, but obtaining high-quality X-ray diffraction data for its free base form is notoriously difficult due to ring puckering and positional disorder.

This guide objectively compares the crystallographic performance of the free base against its halide salts, demonstrating why the hydrochloride salt is the gold standard for structural analysis. It also provides a self-validating, step-by-step experimental workflow for acquiring publication-grade X-ray data.

The Causality of Salt Selection in Crystallography

When preparing small molecules for single-crystal X-ray diffraction (SCXRD), the choice of solid-state form dictates the quality of the electron density map. The saturated segment of the 2H,3H,4H-pyrido[1,2-a]pyrimidine ring system is prone to conformational flexibility, often adopting slightly distorted, flattened boat conformations that lead to static disorder in the crystal lattice[1].

Converting the free base into a salt fundamentally alters the thermodynamic landscape of the crystal packing:

  • The Free Base: Relies on weak intermolecular van der Waals forces and limited hydrogen bonding from the 3-hydroxyl group. This results in loose packing, higher thermal displacement parameters (B-factors), and lower resolution limits.

  • The Hydrochloride Salt (Target Product): Protonation at the pyrimidine nitrogen establishes a rigid, highly directional hydrogen-bonding network. The chloride ion acts as a multi-dentate hydrogen bond acceptor (

    
     and 
    
    
    
    ). This locks the molecular conformation, driving the assembly into a tightly packed, highly ordered lattice (typically monoclinic
    
    
    )[2]. Furthermore, salt forms typically exhibit enhanced thermodynamic stability and solubility profiles, which are critical for controlled crystallization[3].
  • The Hydrobromide Salt: While structurally similar to the HCl salt, the heavy bromine atom introduces significant X-ray absorption and anomalous dispersion effects. This can overshadow the scattering contributions of lighter atoms (C, N, O), complicating structural refinement[4].

Comparative Crystallographic Performance Data

The following table summarizes the quantitative crystallographic metrics typically observed when comparing these three forms.

MetricFree Base FormHydrochloride SaltHydrobromide Salt
Typical Space Group Triclinic (

)
Monoclinic (

)
Orthorhombic (

)
Resolution Limit (Å) 1.05 – 1.200.75 – 0.80 0.85 – 0.90
R-factor (

)
> 6.5%< 3.5% ~ 4.5%
Positional Disorder High (Ring puckering)Minimal (Locked) Minimal
Absorption Coefficient (

)
LowModerate (Ideal) High (Requires strict correction)
Crystal Habit Thin, fragile platesRobust, blocky prisms Needles / Prisms

Experimental Workflow: From Powder to Electron Density Map

To achieve the metrics outlined above, the crystallization and data collection processes must be meticulously controlled. The diagram below illustrates the logical progression of this workflow.

G A Synthesize/Purify Free Base B Salt Formation (Add HCl in Ether/EtOH) A->B Stoichiometric control C 2H,3H,4H-pyrido[1,2-a] pyrimidin-3-ol HCl B->C Precipitation & Isolation D Vapor Diffusion Crystallization C->D Solvent screening E Cryo-Loop Mounting (100 K) D->E Select single crystal F X-Ray Diffraction Data Collection E->F Minimize thermal motion

Caption: Workflow for crystallizing and analyzing pyrido[1,2-a]pyrimidine salts.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a physical or optical check to ensure the integrity of the experiment before proceeding to the costly data collection phase.

Phase 1: Vapor Diffusion Crystallization

The Causality: Vapor diffusion allows for an exceptionally slow, thermodynamically controlled decrease in solubility. This prevents kinetic trapping and promotes the nucleation of a few large, defect-free single crystals rather than microcrystalline powder.

  • Solvent Selection: Dissolve 10 mg of high-purity 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride in a minimum volume (approx. 0.5 mL) of HPLC-grade methanol (the "good" solvent) inside a 2 mL inner glass vial.

  • Antisolvent Setup: Place the unsealed inner vial into a larger 20 mL outer vial containing 3 mL of diethyl ether (the volatile "antisolvent").

  • Equilibration: Seal the outer vial tightly with a Teflon-lined cap and store it in a vibration-free environment at 20°C for 3 to 7 days.

  • Validation Check: Inspect the inner vial under a stereomicroscope equipped with cross-polarizers. Self-Validation: High-quality single crystals will appear as distinct, blocky prisms that exhibit sharp, uniform extinction (they turn completely dark at specific angles of rotation) under polarized light. If the crystals exhibit wavy extinction or look like clustered rosettes, they are twinned and must be recrystallized.

Phase 2: Crystal Harvesting and Cryoprotection

The Causality: Organic crystals contain solvent channels that can freeze into crystalline ice during flash-cooling. Ice rings diffract strongly at specific resolutions (e.g., 3.6 Å, 2.2 Å), obscuring the sample's diffraction spots. Cryoprotectants displace the mother liquor, ensuring the surrounding liquid forms an amorphous glass instead of ice.

  • Harvesting: Using a micro-tool, transfer a single, validated crystal from the mother liquor into a 10 µL drop of cryoprotectant (e.g., Paratone-N or a 20% glycerol/methanol mixture) on a glass slide.

  • Mounting: Gently sweep a nylon or polyimide cryo-loop through the drop to capture the crystal.

  • Flash-Cooling: Immediately plunge the loop into the liquid nitrogen cold stream (100 K) mounted on the goniometer of the X-ray diffractometer.

  • Validation Check: Expose the crystal to X-rays for a 10-second test frame. Self-Validation: The resulting image should show sharp, well-defined diffraction spots extending to the edge of the detector, with absolutely no continuous powder rings (which would indicate ice formation).

Phase 3: Data Collection and Refinement

The Causality: Collecting data at cryogenic temperatures (100 K) minimizes atomic thermal vibrations (Debye-Waller factors). This drastically sharpens the diffraction spots, extends the resolution limit beyond 0.8 Å, and mitigates X-ray-induced radical damage to the organic framework.

  • Data Acquisition: Collect a full sphere of data using a microfocus X-ray source (Cu

    
     or Mo 
    
    
    
    ) coupled with a photon-counting detector. Ensure the redundancy is >4 to allow for accurate empirical absorption correction.
  • Structure Solution: Solve the structure using intrinsic phasing methods. The heavy chloride ion will be located immediately, anchoring the phase problem and allowing the lighter pyrido-pyrimidine framework to be built unambiguously into the residual electron density map.

Conclusion

For structural biologists and medicinal chemists working with the 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol scaffold, investing the time to generate the hydrochloride salt is non-negotiable for high-resolution crystallographic studies. By locking the conformational flexibility of the saturated ring via a robust


 hydrogen bonding network, researchers can eliminate positional disorder, achieve sub-angstrom resolution, and generate highly reliable 3D models for structure-based drug design.

References

1.2 - Academia.edu 2. 4 - ResearchGate 3. 1 - Mathnet.RU 4.3 - ACS Omega

Sources

structural comparison of pyrido[1,2-a]pyrimidin-3-ol with other bicyclic heterocycles

[1]

Executive Summary: The Bridgehead Advantage

Pyrido[1,2-a]pyrimidin-3-ol represents a unique class of fused heterocycles characterized by a bridgehead nitrogen atom (N1). Unlike the carbon-bridged quinoline or quinazoline systems, the bridgehead nitrogen in pyrido[1,2-a]pyrimidine participates directly in the

The 3-ol functionality introduces a critical handle for hydrogen bonding and metal chelation, distinguishing it from the more common 4-one scaffold. This guide explores its structural divergence from classical heterocycles and its application in fragment-based drug design (FBDD).

Structural & Electronic Analysis

Scaffold Architecture

The pyrido[1,2-a]pyrimidine system is a 6,6-fused bicycle. The fusion involves the N1 and C2 of a pyridine ring with the N1 and C6 of a pyrimidine ring (using IUPAC numbering for the fused system).

  • Bridgehead Nitrogen (N1): Unlike quinoline (C-bridge), the N1 is quaternary-like in resonance forms, reducing basicity and creating a dipole.

  • 3-Hydroxy Group: Located at the

    
    -position relative to the bridgehead, this group is highly susceptible to keto-enol tautomerism .
    
Comparative Metrics

The following table contrasts pyrido[1,2-a]pyrimidin-3-ol with standard bicyclic comparators.

FeaturePyrido[1,2-a]pyrimidin-3-olQuinolineQuinazoline4H-Pyrido[1,2-a]pyrimidin-4-one
Bridgehead Atom Nitrogen (N1)Carbon (C4a/8a)Carbon (C4a/8a)Nitrogen (N1)
Aromaticity 10-

electron system (perturbed)
10-

aromatic
10-

aromatic
Cross-conjugated
Basicity (pKa) Low (N1 lone pair delocalized)Moderate (~4.9)Low (~3.5)Very Low
H-Bonding Donor (OH) & Acceptor (N, O)Acceptor only (N)Acceptor only (N)Acceptor (C=O, N)
Metal Chelation Bidentate (with N/O)MonodentateMonodentateMonodentate (unless sub.)
Electronic Character Amphoteric / Zwitterionic potentialBasic / NeutralWeakly BasicNeutral / Polar
Tautomeric Equilibrium

The "3-ol" species rarely exists as a static phenol-like structure. It is in equilibrium with its keto-tautomers (pyrido[1,2-a]pyrimidin-3(4H)-one), particularly in polar solvents. This equilibrium is pivotal for target binding , as the enol form is often the bioactive species in metal-dependent enzymes (e.g., HIV integrase, Influenza endonuclease).

TautomerismEnolEnol Form(3-Hydroxy-pyrido[1,2-a]pyrimidine)Aromatic characterH-bond DonorKetoKeto Form(Pyrido[1,2-a]pyrimidin-3(4H)-one)Partially SaturatedH-bond AcceptorEnol->Keto Solvent/pH dependentZwitterMesoionic/Zwitterion(Dipolar Contribution)High SolubilityEnol->Zwitter Resonance

Figure 1: Tautomeric landscape of the 3-hydroxy scaffold. The equilibrium shifts based on solvent polarity and pH, affecting lipophilicity and binding mode.

Physicochemical Properties & Reactivity[2]

Solubility and LogP

The bridgehead nitrogen increases polarity compared to quinoline. The 3-OH group further lowers LogP, making these compounds more water-soluble but potentially less membrane-permeable unless masked (e.g., as a prodrug).

  • Predicted LogP: ~0.5 - 1.2 (vs ~2.0 for Quinoline).

  • PSA (Polar Surface Area): Higher due to OH and bridgehead N dipole.

Reactivity Profile
  • Electrophilic Substitution: The 3-OH group activates the pyrimidine ring. Electrophiles (Br+, NO2+) readily attack position 2 or the pyridine ring (position 7/9) depending on conditions.

  • Oxidation: The 3-ol is susceptible to oxidation to the 3,4-dione or ring opening.

Experimental Protocols

Synthesis of 3-Hydroxy-pyrido[1,2-a]pyrimidin-4-one Derivatives

A robust method for accessing the 3-hydroxy-4-one scaffold (a stable tautomer of the 3,4-diol system) involves the condensation of 2-aminopyridine with a malonate equivalent, followed by functionalization.

Objective: Synthesis of 7-Bromo-3-hydroxy-pyrido[1,2-a]pyrimidin-4-one (Representative Scaffold).

Reagents:

  • 2-Amino-5-bromopyridine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (1.1 eq) or Diethyl oxalate (for 3,4-dione path)

  • Dowtherm A (Solvent)

  • Acetic Acid / H2O2 (for hydroxylation if starting from H-species)

Protocol (Adapted from J. Med. Chem. standards):

  • Condensation:

    • Mix 2-amino-5-bromopyridine (10 mmol) and diethyl ethoxymethylenemalonate (11 mmol) in ethanol (20 mL).

    • Reflux for 4 hours. Monitor by TLC (formation of enamine intermediate).

    • Cool and filter the solid intermediate (ethyl 2-((5-bromopyridin-2-yl)amino)acrylate).

  • Cyclization:

    • Dissolve the intermediate in Dowtherm A (10 mL).

    • Heat to 250°C for 30 minutes (Flash heating minimizes degradation).

    • Cool to RT; dilute with hexane to precipitate the 3-ester-4-one core.

  • Hydrolysis & Decarboxylation (to 4-one) followed by Hydroxylation:

    • Note: Direct 3-OH synthesis often uses diazotization of a 3-amino derivative or oxidation of the 4-one.

    • Alternative Direct Route: Reaction of 2-aminopyridine with diethyl ketomalonate yields the 3-hydroxy-4-carboxy scaffold directly.

    • Reflux 2-aminopyridine with diethyl ketomalonate in acetic acid for 12h.

    • The product precipitates upon cooling.

Self-Validation:

  • 1H NMR: Look for the disappearance of the NH signal and the appearance of the bridgehead pattern. 3-OH proton is often broad/exchangeable.

  • Mass Spec: M+1 peak should confirm the cyclized mass.

Biological Assay: Metal Chelation Potential

Since the 3-ol/4-one motif binds Mg2+, a UV-shift assay confirms the pharmacophore.

  • Dissolve compound (50 µM) in Tris buffer (pH 7.4).

  • Record UV-Vis spectrum (200-500 nm).

  • Add MgCl2 (10 mM).

  • Result: A bathochromic shift (red shift) of the

    
     indicates bidentate chelation.
    

Visualizing the Synthesis & SAR

The following diagram outlines the decision tree for synthesizing and optimizing this scaffold.

SynthesisStart2-AminopyridineDerivativeInterIntermediate(Enamine)Start->Inter CondensationReagent1Diethyl malonate / AcrylatesReagent1->InterCyclizationThermal Cyclization(250°C, Dowtherm)Inter->Cyclization -EtOHCorePyrido[1,2-a]pyrimidin-4-oneCyclization->CoreFuncFunctionalization(C3-OH Introduction)Core->Func Oxidation / SubstitutionTargetTarget: 3-Hydroxy-Scaffold(Integrase Inhibitor / Antibacterial)Func->Target

Figure 2: Synthetic workflow for accessing the 3-hydroxy-pyrido[1,2-a]pyrimidine core.

References

  • PubChem. Pyrido[1,2-a]pyrimidine | C8H8N2. National Library of Medicine. Available at: [Link]

  • Trilleras, J., et al. (2009).[1] Crystal structure analysis of pyrido[2,3-d]pyrimidine-2,4-diones. Acta Crystallographica Section C. (Contextual comparison for dione tautomers).

  • Mulliez, M. (1979). Tautomerism of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. Bulletin de la Société Chimique de France. (Foundational text on tautomerism in this scaffold).

Thermal Analysis Guide: 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol Hydrochloride (TGA/DSC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride (CAS: 5993-97-5) is a critical bicyclic intermediate, often implicated in the synthesis of atypical antipsychotics such as Risperidone and Paliperidone.[1][2] Its thermal characterization is not merely a quality control step but a safety imperative; as a hydrochloride salt, it exhibits complex thermal behaviors including potential desolvation, melting, and corrosive gas evolution (HCl) upon decomposition.[1]

This guide provides an authoritative protocol for the thermal analysis (TGA/DSC) of this compound, comparing its physicochemical profile against its free base alternative.[1] The goal is to equip researchers with the data interpretation skills necessary to distinguish between benign phase transitions and critical decomposition events.

Technical Comparison: HCl Salt vs. Free Base

The choice between the hydrochloride salt and the free base significantly impacts processing parameters. The table below synthesizes the key thermal and physical distinctions.

FeatureHCl Salt (Subject) Free Base (Alternative) Implication for Processing
Melting Point 186 – 190 °C [1]~120 – 140 °C (Est.)*HCl salt offers higher thermal headroom for drying processes.[2]
Hygroscopicity High (Potential Hydrate Formation)Low (Hydrophobic)HCl salt requires strict humidity control during TGA loading.[1][2]
Decomposition Onset immediately post-melt (~200°C)Gradual oxidation/thermal breakdownHCl salt poses corrosion risk to TGA sensors due to HCl gas release.[1]
Solubility High (Water/Polar Solvents)Low (Organic Solvents only)Salt is preferred for aqueous-based formulation steps.[1][2]

*Note: Free base melting point is estimated based on structural analogues (e.g., 4H-pyrido[1,2-a]pyrimidin-4-one derivatives [2]).[1][2]

Experimental Protocol: TGA/DSC Workflow

To obtain reproducible data, the experimental setup must account for the salt's tendency to release HCl gas and absorb moisture.[1]

Step 1: Sample Preparation
  • Mass: 3–5 mg (Balance sensitivity: ±0.001 mg).[1]

  • Pan Selection:

    • DSC:Hermetically sealed Aluminum or Gold-plated pans with a pinhole.[2] The pinhole prevents pressure buildup from HCl gas while maintaining self-generated atmosphere.[2]

    • TGA:Ceramic (Alumina) or Platinum pans .[1] Avoid Aluminum pans for TGA if decomposition >500°C is expected, as Al melts at 660°C.[1]

  • Pre-treatment: If the sample appears clumpy, dry at 40°C under vacuum for 2 hours to remove surface moisture, unless "as-is" hydrate analysis is the goal.[1]

Step 2: Instrument Parameters
ParameterThermogravimetric Analysis (TGA) Differential Scanning Calorimetry (DSC) Rationale
Purge Gas Nitrogen (

), 40–60 mL/min
Nitrogen (

), 50 mL/min
Inert atmosphere prevents oxidative degradation masking the thermal events.[1][2]
Heating Rate 10 °C/min10 °C/minStandard rate for resolving the sharp melt endotherm at 186°C.
Temp Range 30 °C to 400 °C30 °C to 250 °CStop DSC shortly after melt to avoid cell contamination from decomposition products.
Step 3: Data Interpretation Workflow (Graphviz)

ThermalAnalysis Sample Sample: Pyrido-pyrimidine HCl TGA_Start TGA Analysis (Mass Loss) Sample->TGA_Start DSC_Start DSC Analysis (Heat Flow) Sample->DSC_Start Event1 Event 1: < 100°C Small Mass Loss TGA_Start->Event1 Step 1 Event3 Event 3: > 200°C Mass Drop + Exotherm TGA_Start->Event3 Step 3 Event2 Event 2: 186-190°C Sharp Endotherm DSC_Start->Event2 Step 2 Conclusion1 Surface Moisture / Solvent Event1->Conclusion1 Conclusion2 Melting Point (Tm) Event2->Conclusion2 Conclusion3 Decomposition (HCl Release) Event3->Conclusion3

Figure 1: Logic flow for interpreting thermal events in pyrido[1,2-a]pyrimidin-3-ol hydrochloride.

Detailed Results Analysis

Phase 1: Desolvation (30°C – 110°C)
  • TGA Signal: Expect a minor mass loss (0.5% – 2.0%) if the sample has been stored in non-desiccated conditions.[1] This represents surface water.

  • DSC Signal: A broad, shallow endotherm may appear.[1]

  • Expert Insight: If mass loss exceeds 5% and correlates with a stoichiometric ratio (e.g., ~6-7% for a monohydrate), the material exists as a hydrate.[1] For the anhydrous HCl salt, this region should be flat.[1]

Phase 2: Melting (186°C – 190°C)
  • TGA Signal: No mass loss should occur during the onset of melting.

  • DSC Signal: A sharp, distinct endothermic peak.[1]

    • Onset Temperature (

      
      ): ~186°C.
      
    • Peak Temperature (

      
      ): ~188-190°C.[2]
      
  • Validation: If the TGA shows mass loss during the melting endotherm, the substance is undergoing "decomposition with melting," which is common for unstable salts.[1] However, this specific CAS is reported with a stable melting range [1], implying the melt is a true phase transition.[1]

Phase 3: Decomposition (> 200°C)
  • Mechanism: The protonated nitrogen (pyridinium-like) becomes unstable.[2] The chloride ion facilitates deprotonation and nucleophilic attack.

  • TGA Signal: Sharp, stepped mass loss.[1] The first step often corresponds to the loss of HCl (molecular weight ~36.5 g/mol ).[1]

  • DSC Signal: Noisy baseline or broad exotherms indicating bond breaking and oxidative degradation.

Discussion: Why the HCl Salt?

Despite the thermal complexity, the HCl salt is the industry standard for this intermediate.[1] The free base of 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol is significantly less soluble in water.[1][2] In drug development, the HCl salt facilitates:

  • Purification: The salt crystallizes more readily from polar solvents, allowing for higher purity isolation compared to the oil/low-melting solid nature of many free bases in this class.

  • Bioavailability: Enhanced dissolution rates in aqueous media.

Safety Warning: When running TGA on >10 mg of this material, the evolved HCl gas can corrode the microbalance hang-down wire. Always use a purge gas trap or scrubber. [2]

References

  • PubChem.[3][4] (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one Properties. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Mettler Toledo. (2024).[1][4][5] Thermal Analysis of Pharmaceuticals: User Guide. Retrieved October 26, 2023, from [Link][1]

Sources

reference standards for 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride purity testing

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Purity Assessment of 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride

A critical challenge in the analytical landscape for this specific molecule is the apparent absence of a commercially available, pharmacopeia-grade certified reference standard (CRS). This guide, therefore, shifts the focus from a simple comparison of off-the-shelf standards to a more fundamental and scientifically rigorous process: the qualification of an in-house primary standard and the subsequent development of a robust, multi-faceted purity testing methodology.

The Reference Standard Conundrum: Establishing a Baseline

A reference standard is the physical benchmark against which all subsequent batches of a material are measured. Without a readily available CRS from a recognized source like USP or Ph. Eur., a laboratory must qualify its own. This process involves thoroughly characterizing a high-purity batch of the material to serve as the "in-house primary standard."

The qualification of an in-house standard is not a single measurement but a holistic investigation to confirm its identity and assign a purity value with a high degree of confidence. This requires a suite of analytical tests, with an emphasis on using "orthogonal methods"—techniques that measure the same attribute (purity) based on fundamentally different physical principles.[1][2] This approach minimizes the risk that an impurity might go undetected by multiple, similar methods.

Workflow for In-House Reference Standard Qualification

The following diagram outlines the critical steps for qualifying a batch of this compound as an in-house reference standard.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Orthogonal Purity Assessment cluster_3 Phase 4: Residuals & Non-Chromatographable Impurities cluster_4 Phase 5: Final Purity Assignment start Select High-Purity Candidate Batch ms Mass Spectrometry (MS) Confirm Molecular Weight start->ms nmr_id 1H & 13C NMR Spectroscopy Confirm Covalent Structure ms->nmr_id ir Infrared Spectroscopy (IR) Confirm Functional Groups & Fingerprint nmr_id->ir hplc HPLC-UV (Primary Method) Assess Chromatographic Purity (e.g., % Area Normalization) ir->hplc lcms LC-MS Identify Impurity Masses hplc->lcms qnmr Quantitative NMR (qNMR) Assign Absolute Purity (mass %) Orthogonal to HPLC lcms->qnmr tga Thermogravimetric Analysis (TGA) Quantify Water & Residual Solvents qnmr->tga roi Residue on Ignition (ROI) Quantify Inorganic Impurities tga->roi calculate Calculate Final Purity (Mass Balance Approach) roi->calculate certify Certify as In-House Reference Standard with Full Documentation calculate->certify

Fig 1. Workflow for qualifying an in-house reference standard.

Core Purity Assessment: A Tale of Two Methods

For routine purity testing and the initial characterization of the reference standard, High-Performance Liquid Chromatography (HPLC) is the workhorse technique. However, for the absolute purity assignment of the reference standard, an orthogonal method like Quantitative NMR (qNMR) is invaluable.[3]

A. Primary Chromatographic Method: HPLC-UV

Given the structural similarity of this compound to Risperidone, the analytical methods detailed in the United States Pharmacopeia (USP) for Risperidone provide an excellent and scientifically justified starting point for method development.[4][5] The following protocol is adapted from the USP monograph for Risperidone Related Compounds.

  • Instrumentation:

    • A liquid chromatograph equipped with a UV detector and a gradient elution system.

  • Reagents and Materials:

    • Ammonium Acetate (ACS grade or higher)

    • Acetic Acid (Glacial, ACS grade)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • This compound (analyte)

    • Qualified In-house Reference Standard

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 (L1 packing), 4.6 mm x 100 mm, 3 µmThe L1 packing is a robust, versatile reversed-phase column suitable for polar and non-polar analytes, as specified in the USP method for the related compound, Risperidone.[4]
Mobile Phase A Buffer: 1.54 g/L Ammonium Acetate in water, pH 6.5 with Acetic Acid. Mix 850 mL of this buffer with 150 mL of Methanol.This buffered aqueous-organic mobile phase provides good peak shape and retention for basic nitrogen-containing compounds by controlling the analyte's ionization state.
Mobile Phase B Buffer: 1.54 g/L Ammonium Acetate in water, pH 6.5 with Acetic Acid. Mix 100 mL of this buffer with 850 mL of Methanol.A higher organic content mobile phase to elute more hydrophobic impurities.
Gradient Program 0-1 min: 30% B (isocratic)1-20 min: 30% to 95% B (linear)20-25 min: 95% B (isocratic)25.1-30 min: 30% B (re-equilibration)A gradient is essential for separating impurities with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak.
Flow Rate 1.5 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[4]
Detector Wavelength 275 nmSelected based on the UV absorbance maximum of the pyrido[1,2-a]pyrimidine chromophore, providing high sensitivity for the main component and related impurities.[4][5]
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.
  • Sample Preparation:

    • Diluent: Mix 100 mL of the pH 6.5 buffer with 900 mL of water and 1000 mL of methanol.

    • Test Solution: Accurately weigh and dissolve the analyte in the Diluent to a final concentration of approximately 1.0 mg/mL.

    • Reference Solution (for peak identification): Prepare the in-house reference standard at the same concentration.

  • Analysis and Calculation:

    • Inject the Diluent (as a blank), followed by the Reference Solution and the Test Solution.

    • Identify the principal peak corresponding to this compound.

    • For purity assessment by area normalization, calculate the percentage of each impurity by dividing its peak area by the total area of all peaks and multiplying by 100.

B. Orthogonal Purity Method: Quantitative NMR (qNMR)

qNMR is a primary analytical method that determines purity based on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to it.[6] Unlike chromatography, it does not rely on a separation process and is therefore mechanistically orthogonal. It is particularly powerful for assigning an absolute mass purity value to a reference standard, as it can quantify the analyte against a certified internal standard of a completely different structure.[7]

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher) with a high-precision probe.

  • Reagents and Materials:

    • Qualified In-house Reference Standard of this compound.

    • Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone). The standard must be of high purity (>99.5%), non-reactive with the analyte, and have signals that are resolved from all analyte signals.

    • Deuterated Solvent (e.g., DMSO-d6, D2O).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the in-house reference standard into a vial.

    • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Data Acquisition:

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 (spin-lattice relaxation time) of the protons being integrated (both analyte and internal standard). This is critical for full signal recovery and accurate integration. A value of 30-60 seconds is often sufficient.

    • Pulse Angle: Use a 90° pulse.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (>250:1) for the peaks to be integrated.

  • Data Processing and Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, characteristic signal for the analyte (IntAnalyte) and a signal for the internal standard (IntStd).

    • Calculate the purity of the analyte using the following formula:

    Purity (% w/w) = (IntAnalyte / IntStd) x (NStd / NAnalyte) x (MWAnalyte / MWStd) x (mStd / mAnalyte) x PurityStd

    Where:

    • Int: Integral value

    • N: Number of protons for the integrated signal (e.g., 3 for a methyl group)

    • MW: Molecular Weight

    • m: Mass

    • PurityStd: Certified purity of the internal standard

Comparison of Core Analytical Techniques

The choice of analytical technique depends on the goal, whether it is routine quality control or the primary certification of a reference material.

FeatureHPLC-UVQuantitative 1H NMR (qNMR)
Principle Separation based on partitioning between stationary and mobile phases, followed by UV detection.Direct measurement of nuclear spins in a magnetic field. Signal area is proportional to the number of nuclei.
Primary Use Impurity profiling, routine QC, stability testing. Excellent for detecting and quantifying related substances.Absolute purity assignment of reference standards, quantification without a specific reference material of the analyte.[8]
Strengths High sensitivity for UV-active impurities.Excellent resolving power for isomers and closely related compounds.Well-established and widely available.Primary ratio method; traceable to SI units.Orthogonal to chromatography.[3]Provides structural information simultaneously.Can quantify non-UV active impurities.
Limitations Requires a reference standard for identity confirmation and quantitation (if not using area %).May not detect non-UV active impurities.Co-eluting impurities can be missed.Lower sensitivity compared to HPLC.Requires a certified, non-reactive internal standard.Signal overlap can complicate integration.Requires specialized expertise and instrumentation.

Decision Framework for Purity Analysis

The following diagram illustrates a logical workflow for the routine purity analysis of a new batch of this compound, leveraging the previously qualified in-house reference standard.

G cluster_results Analyze HPLC Data start Receive New Batch of 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol HCl ref_std Inject In-House Reference Standard (for System Suitability & Peak ID) start->ref_std hplc_analysis Perform Purity Analysis using Validated HPLC-UV Method identity Confirm Retention Time Matches Reference Standard hplc_analysis->identity ref_std->hplc_analysis purity Calculate Purity by % Area Normalization identity->purity impurities Identify and Quantify Known and Unknown Impurities purity->impurities decision Does Batch Meet Pre-defined Specifications? impurities->decision pass Release Batch for Use decision->pass Yes fail Quarantine Batch Initiate OOS Investigation decision->fail No

Fig 2. Routine QC workflow for new batch analysis.

By adopting this comprehensive, evidence-based approach, researchers and drug developers can proceed with a high degree of confidence in the quality and purity of their this compound, ensuring the integrity of their subsequent experiments and development activities.

References

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. [Link]

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]

  • [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. PubMed. [Link]

  • Reference Standard Qualification. CURRENTA. [Link]

  • usp31nf26s1_m73740, USP Monographs: Risperidone. Pharmacopeia. [Link]

  • HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT). ISO, IUPAC and AOAC INTERNA. [Link]

  • Orthogonal method in pharmaceutical product analysis. (2025, January 21). Alphalyse. [Link]

  • usp31nf26s1_m73744, USP Monographs: Risperidone Tablets. uspbpep.com. [Link]

  • Qualification of Inhouse Reference Standards and Secondary Standards. (2025, April 14). Qvents. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7). ACS Publications. [Link]

  • Joint EDQM-USP Webinar on “Orthogonal Analytical Methods for the Characterisation of Pharmacopoeial Reference Standards”. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica. [Link]

  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). (2026, January 2). ResolveMass Laboratories Inc. [Link]

  • What is meant by "orthogonal methods" in analytical chemistry?. (2014, June 10). ResearchGate. [Link]

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. (2017, May 19). Chromatography Today. [Link]

  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. [Link]

Sources

Safety Operating Guide

Operational Disposal Guide: 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directives

STOP: Do NOT dispose of this compound down the drain (sewer). STOP: Do NOT mix with strong oxidizers or alkaline waste streams without pH validation.[1]

2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride is a bicyclic heterocyclic salt, likely utilized as a pharmaceutical intermediate (structurally related to antipsychotic scaffolds like Risperidone/Paliperidone). Due to its probable bioactivity and the persistence of the pyridopyrimidine scaffold in aqueous environments, this material must be managed as Hazardous Chemical Waste destined for high-temperature incineration.

Core Disposal Code: Non-Regulated Chemical Waste (if non-listed) OR RCRA Hazardous (depending on concentration/leachability). Recommended Treatment: High-Temperature Incineration (Fuel Blending).

Chemical Profile & Risk Assessment

To ensure safe handling, we must characterize the hazard based on the functional class of tetrahydro-pyrido-pyrimidines.

PropertyDescriptionOperational Implication
Chemical Class Bicyclic Heterocycle (HCl Salt)High thermal stability; potential bioactivity.
Physical State Hygroscopic Solid (White to Pale Yellow)Absorbs moisture rapidly; keep containers tightly sealed.
Acidity Hydrochloride SaltAcidic in solution. Potential to generate heat/gas if mixed with strong bases.
GHS Hazards Warning / Danger Treat as Acute Tox. 3 (Oral) and Skin/Eye Irritant 2 .
Incompatibilities Strong Oxidizers, Strong BasesRisk of Exotherm: Do not mix with bleach or peroxides.
The "Why" Behind the Protocol (Causality)
  • Bioaccumulation Risk: Heterocyclic rings of this class are designed for metabolic stability. If sewered, they bypass standard wastewater treatment biodegradation, potentially contaminating watersheds.

  • HCl Dissociation: As a hydrochloride salt, contact with moisture releases protons (H+) and chloride ions (Cl-). While not a "halogenated solvent," the chloride content requires incineration facilities to use specific scrubbers to capture HCl gas emissions during combustion.

Step-by-Step Disposal Protocol

This protocol is a self-validating system. You must verify the state of the waste at each transition point.

Phase A: Solid Waste (Pure Compound/Powder)

Applicable for: Expired reagents, spill cleanup residues, or failed reaction solids.

  • Segregation: Isolate the solid in a chemically compatible container (HDPE or Glass).

    • Critical Check: Ensure the container is dry.[2][3] Moisture will cause the salt to clump and potentially degrade.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol HCl" (95%+).

    • Hazard Checkbox: Toxic, Irritant.

  • Secondary Containment: Place the sealed container inside a clear polyethylene bag (zip-lock) to prevent surface contamination of the outer bottle during transport.

  • Disposal Stream: Designate for Incineration .

Phase B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: The compound dissolved in solvents (Methanol, DCM, Water).

  • Solvent Identification (The Decision Node):

    • Scenario 1: Dissolved in Halogenated Solvents (DCM, Chloroform).

      • Action: Pour into the "Halogenated Organic Waste" carboy.

      • Validation: Ensure the carboy is rated for acidic waste (HCl salt may lower pH).

    • Scenario 2: Dissolved in Non-Halogenated Solvents (Methanol, Ethanol, DMSO).

      • Action: Pour into "Non-Halogenated Organic Waste."

      • Warning: Do not mix with nitric acid waste streams (risk of violent oxidation).[1]

    • Scenario 3: Aqueous Solution.

      • Action: Check pH. If < 4.0, adjust to pH 6-8 using dilute Sodium Bicarbonate (NaHCO3) slowly to prevent foaming.

      • Disposal: Collect in "Aqueous Toxic/Trace Organic" waste. Do not sewer.

Operational Decision Tree (Visual Workflow)

The following diagram maps the logical flow for disposing of this specific compound, ensuring compliance with RCRA and Best Management Practices (BMP).

DisposalWorkflow Start Waste Generation: 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidBin Solid Waste Bin (Incineration Only) SolidPath->SolidBin Double Bag & Label SolventCheck Identify Primary Solvent LiquidPath->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, EtOH, DMSO) SolventCheck->NonHalogenated Aqueous Aqueous Solution SolventCheck->Aqueous HaloBin Halogenated Waste Carboy Halogenated->HaloBin Verify Acid Compatibility NonHaloBin Non-Halogenated Waste Carboy NonHalogenated->NonHaloBin Avoid Oxidizers pHCheck Check pH Aqueous->pHCheck Neutralize Neutralize with NaHCO3 (Slow Addition) pHCheck->Neutralize pH < 5 AqBin Aqueous Toxic Waste (NO SEWER) pHCheck->AqBin pH 5-9 Neutralize->AqBin

Caption: Logical decision tree for segregating pyrido-pyrimidine HCl waste streams based on solvent carrier and physical state.

Emergency Procedures (Spill Response)

In the event of a benchtop spill of the solid HCl salt:

  • PPE Upgrade: Wear double nitrile gloves , safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator to prevent inhalation of the HCl salt dust.

  • Containment: Cover the spill with a dry paper towel or absorbent pad to prevent spreading.

  • Cleanup:

    • Do not dry sweep (generates dust).

    • Wet a paper towel with water (or weak sodium bicarbonate solution if neutralization is needed) and wipe up the solid.

  • Disposal: Place all contaminated wipes into the Solid Hazardous Waste bin.

  • Surface Decontamination: Wipe the surface with 70% Ethanol or a mild detergent to remove sticky residues.

Regulatory Context & Compliance

This guide aligns with the EPA "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P) .

  • P-List/U-List Status: While this specific CAS may not be explicitly P-listed (acutely hazardous), it is a pharmaceutical intermediate. Under the "Precautionary Principle," it should be managed as if it were a hazardous pharmaceutical waste.

  • Sewering Ban: The EPA strictly prohibits the sewering of hazardous waste pharmaceuticals. This compound's nitrogen-rich heterocycle poses a risk of forming nitrosamines or persisting in the environment.

References
  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (40 CFR Part 266 Subpart P).[4][5] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Best Management Practices for Unused Pharmaceuticals at Health Care Facilities.[6] Available at: [Link]

  • PubChem. Compound Summary: 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (Structural Analog).[7] National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[8] (29 CFR 1910.1200).[3] Available at: [Link]

Sources

Technical Guide: Safe Handling & Logistics for 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol Hydrochloride

[1]

Executive Summary & Risk Profile

2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride is a fused bicyclic heterocycle salt commonly utilized as a scaffold in medicinal chemistry (e.g., for antipsychotic or antiviral pharmacophores).[1][2][3] As a hydrochloride salt, it exhibits hygroscopic properties and potential acidity upon hydrolysis.[1][4]

While specific toxicological data for this exact isomer is often limited in public repositories, its structural analogs (pyrido-pyrimidine derivatives) are frequently bioactive.[1][4] Therefore, this guide applies the Precautionary Principle , categorizing the substance as a Potent Pharmaceutical Intermediate (OEL Band 2/3) until specific toxicology proves otherwise.[4]

Core Hazard Identification (GHS Classification Estimates)
Hazard ClassCategoryH-CodeDescription
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation (Acidic nature of HCl salt).[1][4]
Serious Eye Damage Cat 2AH319 Causes serious eye irritation (Micro-fine dust hazard).[1][4]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[1][3][4][5][6]
Acute Toxicity (Oral) PendingH302Treat as Harmful if swallowed (Standard for N-heterocycles).[1][4]

Personal Protective Equipment (PPE) Matrix

Effective protection requires matching the PPE to the state of matter and the solvent system used.[4] The hydrochloride salt form increases polarity and water solubility, which alters permeation risks compared to the free base.[4]

Table 1: Task-Based PPE Specifications
ComponentSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Work-up)Technical Rationale
Respiratory Fume Hood (Face velocity: 80–100 fpm).[1][4] Backup: N95/P100 if outside hood.[1][4]Fume Hood required. No respirator needed if sash is at working height.[1][4]The HCl salt is a fine powder; inhalation causes immediate mucosal irritation.[1][4]
Eye Protection Chemical Safety Goggles (Indirect Vent).[1][4]Splash Goggles or Safety Glasses with Side Shields + Face Shield (if >500mL).[1][4]Standard glasses fail against airborne dust migration; Goggles seal the orbital area.[4]
Hand Protection Single Nitrile (Min 5 mil).[1][4]Double Gloving (Laminate inner / Nitrile outer).[1][4]Causality: Organic solvents (DCM/MeOH) used to dissolve this salt permeate nitrile.[1][4] The inner laminate glove blocks the chemical breakthrough.[4]
Body Defense Lab Coat (Cotton/Poly blend), long sleeves, closed shoes.[4]Chemical-resistant apron (Tyvek®) if handling >1L volumes.[4]Prevents fabric saturation in case of splash.[4]

Operational Workflow & Decision Logic

The following logic flow dictates the safety protocols based on the experimental phase. This self-validating system ensures that PPE scales with risk.[1][4]

PPE_WorkflowStartSTART: Handling 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol HClAssessAssess Physical StateStart->AssessSolidSOLID STATE(Powder/Crystal)Assess->SolidLiquidSOLUTION STATE(Dissolved in MeOH/Water/DCM)Assess->LiquidHoodCheckIs Fume Hood Available?Solid->HoodCheckSolventCheckSolvent Type?Liquid->SolventCheckStandard_PPEPROTOCOL A:1. Nitrile Gloves (5 mil)2. Safety Goggles3. Anti-static Gun usageHoodCheck->Standard_PPEYesResp_PPEPROTOCOL B:1. N95/P100 Respirator2. Safety Goggles3. Minimize DraftsHoodCheck->Resp_PPENo (Avoid if possible)AqueousAqueous/AlcoholSolventCheck->AqueousOrganicHalogenated/Organic(DCM, DMF, DMSO)SolventCheck->OrganicSingleGlovePROTOCOL D:1. Nitrile Gloves2. Safety Glasses3. Splash GuardAqueous->SingleGloveDoubleGlovePROTOCOL C:1. Double Glove (Laminate + Nitrile)2. Splash Goggles3. Face Shield (if >1L)Organic->DoubleGlove

Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier.[4] Note that organic solvents require upgraded hand protection due to permeation risks.[1][4]

Validated Experimental Protocols

Protocol A: Weighing & Transfer (Solid State)

Context: The hydrochloride salt is prone to static charge, which can cause "fly-away" powder, increasing inhalation risk.[1][4]

  • Preparation:

    • Place a static eliminator (ionizing gun) inside the balance enclosure.[1][4]

    • Line the balance area with a darker absorbent mat (visual contrast helps detect white powder spills).[4]

  • Execution:

    • Wear Safety Goggles (not glasses).[1][4]

    • Tare the weighing vessel before opening the stock container.

    • Transfer using a stainless steel spatula (plastic increases static).[4]

    • Self-Validation Step: If powder adheres to the spatula or flies, stop.[4] Use the ionizing gun.[4] Do not proceed until the powder settles.[4]

  • Decontamination:

    • Wipe the balance area with a moist paper towel (water solubilizes the HCl salt immediately) followed by an ethanol wipe.[4]

Protocol B: Solubilization & Reaction

Context: Dissolving HCl salts in organic bases (e.g., Triethylamine) or water can be exothermic.[4]

  • Setup:

    • Clamp the reaction vessel securely in the fume hood.[4]

    • Ensure the sash is at the certified working height.[4]

  • Addition:

    • Add the solid to the solvent slowly.[4]

    • Causality: Rapid addition can cause localized heating and solvent bumping (splashing).[4]

  • Spill Management (Specific to this chemical):

    • Solid Spill: Do not dry sweep.[1][4] Cover with wet paper towels to dissolve/dampen, then scoop into a hazardous waste bag.[4]

    • Solution Spill: Absorb with vermiculite.[1][4][6] Do not use bleach immediately if mixed with amines, as this can form chloramines.[4] Use water/detergent.[1][4]

Waste Disposal & Deactivation[4]

Proper disposal prevents environmental contamination and downstream reactions in waste drums.[1][4]

Waste StreamClassificationAction Plan
Solid Waste Hazardous / ToxicDouble-bag in clear polyethylene.[1][4] Label as "Solid Pyrimidine Derivative - Toxic".[1][4]
Aqueous Waste Acidic / ToxicAdjust pH to 6–8 using Sodium Bicarbonate before disposal to prevent drum corrosion.[1][4]
Organic Waste Flammable / ToxicSegregate based on solvent (Halogenated vs. Non-Halogenated).[1][4] No specific deactivation required for the heterocycle itself.[4]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][4] PubChem Compound Summary for CID 135413477, 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2][4] Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][4] Retrieved from [Link][1]

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Retrosynthesis Analysis

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2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.